molecular formula C5H10O3 B1345510 2-Propoxyacetic acid CAS No. 54497-00-6

2-Propoxyacetic acid

Cat. No.: B1345510
CAS No.: 54497-00-6
M. Wt: 118.13 g/mol
InChI Key: SGUYGLMQEOSQTH-UHFFFAOYSA-N
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Description

2-Propoxyacetic acid is a useful research compound. Its molecular formula is C5H10O3 and its molecular weight is 118.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294106. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUYGLMQEOSQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202900
Record name Acetic aid, propoxy-
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Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54497-00-6
Record name 2-Propoxyacetic acid
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Record name Acetic aid, propoxy-
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Record name 2-propoxyacetic acid
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Record name 2-Propoxyacetic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Propoxyacetic Acid (CAS Number: 54497-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxyacetic acid, a short-chain fatty acid analogue. While specific research on this compound is limited, this document consolidates available data on its physicochemical properties, synthesis, and toxicological profile, drawing parallels with structurally related alkoxyacetic acids. Notably, this guide details its primary known biological effect: hemolytic activity, a characteristic it shares with other metabolites of glycol ethers. Furthermore, we explore a potential, yet unconfirmed, mechanism of action through the modulation of peroxisome proliferator-activated receptors (PPARs), a target of interest in metabolic diseases. This guide is intended to serve as a foundational resource for researchers investigating the properties and potential applications of this compound.

Chemical and Physical Properties

This compound, also known as propoxyacetic acid, is a colorless liquid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 54497-00-6[1][2]
Molecular Formula C5H10O3[1][2]
Molecular Weight 118.13 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point 224.3 °C at 760 mmHg[4]
Density 1.054 g/cm³[4]
Flash Point 94.7 °C[4]
Solubility Soluble in water and some organic solvents.[3]
pKa ~3.55 (Predicted)[3]

Synthesis of this compound

A common and effective method for the synthesis of this compound is via the Williamson ether synthesis, which involves the reaction of a propanol salt (alkoxide) with a haloacetic acid salt.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Propanol

  • Sodium metal

  • Sodium chloroacetate

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Propoxide: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to an excess of propanol with stirring. The reaction is exothermic and will produce hydrogen gas. Continue stirring until all the sodium has reacted to form sodium propoxide.

  • Alkylation: To the solution of sodium propoxide, add sodium chloroacetate portion-wise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours to ensure the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess propanol using a rotary evaporator.

    • Dissolve the resulting residue in water.

    • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted organic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the this compound.

    • Extract the acidified aqueous layer multiple times with diethyl ether.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

Synthesis_Workflow start Start propoxide_prep Prepare Sodium Propoxide (Propanol + Sodium) start->propoxide_prep alkylation Alkylation (Add Sodium Chloroacetate) propoxide_prep->alkylation reflux Reflux alkylation->reflux workup Aqueous Work-up & Acidification reflux->workup extraction Solvent Extraction workup->extraction purification Purification (Vacuum Distillation) extraction->purification end End Product: This compound purification->end Hemolysis_Assay_Workflow start Start rbc_prep Prepare Red Blood Cell Suspension start->rbc_prep incubation Incubate RBCs with This compound rbc_prep->incubation centrifugation Centrifuge to Pellet Intact RBCs incubation->centrifugation supernatant_analysis Measure Absorbance of Supernatant centrifugation->supernatant_analysis data_analysis Calculate % Hemolysis and EC50 supernatant_analysis->data_analysis end End data_analysis->end PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2_PAA This compound (Putative Ligand) PPAR PPAR 2_PAA->PPAR Binds PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Propoxyacetic acid. The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.

Chemical Identity and Structure

This compound is a carboxylic acid characterized by a propyl ether group at the alpha-position. Its structure plays a significant role in its chemical reactivity and physical properties.

  • IUPAC Name: this compound

  • CAS Number: 54497-00-6

  • Molecular Formula: C₅H₁₀O₃

  • Molecular Weight: 118.13 g/mol

  • SMILES: CCCOCC(=O)O

  • InChIKey: SGUYGLMQEOSQTH-UHFFFAOYSA-N

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These values are critical for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueSource(s)
AppearanceColorless liquid--INVALID-LINK--
Boiling Point198.56 - 208.51 °C--INVALID-LINK--
112-115 °C at 15 Torr--INVALID-LINK--
Melting Point-46 °C--INVALID-LINK--
Density1.03 - 1.054 g/cm³--INVALID-LINK--, --INVALID-LINK--
Refractive Index1.40511 at 20 °C--INVALID-LINK--
Flash Point88.88 - 94.7 °C--INVALID-LINK--, --INVALID-LINK--
Vapor Pressure0.0337 mmHg at 25 °C--INVALID-LINK--
Table 2: Solubility and Partitioning Properties
PropertyValueSource(s)
Water Solubility189097 mg/L--INVALID-LINK--
Soluble in water and some organic solvents--INVALID-LINK--
pKa~2.5, 3.55 (Predicted)--INVALID-LINK--
logP0.6--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1]

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[2]

  • Procedure:

    • Fill the Thiele tube with a suitable heat-transfer fluid.[2]

    • Place a small amount of this compound into the small test tube.[1]

    • Invert the sealed capillary tube and place it inside the test tube containing the sample.[1]

    • Attach the test tube to the thermometer and immerse it in the Thiele tube.[1]

    • Gently heat the side arm of the Thiele tube.[1]

    • Observe for a continuous stream of bubbles emerging from the capillary tube.[2]

    • Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[2]

Density Measurement (Oscillating U-tube Method)

This method determines the density of a liquid by measuring the change in the resonant frequency of a U-shaped tube when filled with the sample.[3]

  • Apparatus: Digital density meter with an oscillating U-tube, syringe for sample injection.[3][4]

  • Procedure:

    • Calibrate the instrument with a reference standard of known density (e.g., dry air and ultrapure water).[3]

    • Ensure the measuring cell is clean and dry.[5]

    • Inject the this compound sample into the measuring cell using a syringe, ensuring no air bubbles are present.[3]

    • Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20 °C).[3]

    • The instrument will measure the oscillation period and automatically calculate and display the density.[3]

Aqueous Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.[6]

  • Apparatus: Glass vials with screw caps, analytical balance, orbital shaker with temperature control, filtration device (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).[6][7]

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[7]

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6]

    • After equilibration, allow the samples to stand to let undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.[7]

    • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method.[6]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[8][9]

  • Apparatus: pH meter with a calibrated electrode, burette, beaker, and magnetic stirrer.[8][10]

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

    • Prepare a solution of this compound of known concentration in water.[8]

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[8]

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[8][10]

    • Record the pH after each addition of titrant, allowing the reading to stabilize.[8]

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10]

logP Determination (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)

The octanol-water partition coefficient (logP) can be estimated from the retention time of a compound on a reversed-phase HPLC column.[11][12]

  • Apparatus: HPLC system with a UV detector, a reversed-phase column (e.g., C18), and a suitable mobile phase.[11][13]

  • Procedure:

    • Prepare a series of reference compounds with known logP values that bracket the expected logP of this compound.[14]

    • Develop an isocratic HPLC method using a mobile phase of methanol or acetonitrile and water.[14]

    • Inject the reference compounds and measure their retention times (t_R).

    • Calculate the capacity factor (k) for each reference compound.

    • Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log k values.[14]

    • Inject the this compound sample under the same chromatographic conditions and determine its retention time and calculate its log k.[14]

    • Use the calibration curve to determine the logP of this compound from its log k value.[13]

Workflow and Logical Relationships

As this compound is not a known signaling molecule, a specific signaling pathway is not applicable. Instead, the following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel carboxylic acid like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_properties Key Properties cluster_application Application & Further Studies synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification structure Structural Confirmation (NMR, IR, MS) purification->structure physchem Physicochemical Profiling structure->physchem boiling_point Boiling Point physchem->boiling_point density Density physchem->density solubility Aqueous Solubility physchem->solubility pka pKa physchem->pka logp logP physchem->logp formulation Pre-formulation Studies solubility->formulation adme In vitro ADME Screening solubility->adme pka->formulation logp->adme

Physicochemical Characterization Workflow for this compound.

Safety Information

This compound is considered to be irritating to the skin and eyes.[15] It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[15] Avoid direct contact with skin, eyes, and the respiratory system.[15]

References

2-Propoxyacetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxyacetic acid, a carboxylic acid of interest in various scientific disciplines. The document details its fundamental chemical and physical properties, outlines a detailed protocol for its synthesis via the Williamson ether synthesis, and describes methodologies for its analytical determination. A key focus is placed on its known biological activity as a metabolite of 2-propoxyethanol and its role in inducing hemolysis. While specific signaling pathways directly modulated by this compound are not extensively documented in current literature, this guide presents its metabolic pathway and subsequent toxicological effects.

Core Properties of this compound

This compound, also known as propoxyacetic acid, is an organic compound with the chemical formula C5H10O3.[1] It is a colorless liquid soluble in water and some organic solvents.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C5H10O3[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 54497-00-6[1]
Density 1.054 g/cm³ChemBK
Boiling Point 224.3 °C at 760 mmHgChemBK
Melting Point -46 °C[2]
Flash Point 94.7 °CChemBK
pKa ~2.5[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a propanolate ion with a chloroacetate. Below is a detailed experimental protocol adapted from established Williamson ether synthesis procedures.[2][3][4]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 1-Propanol

  • Sodium metal (or Sodium Hydride)

  • Chloroacetic acid

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Preparation of Sodium Propanolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to an excess of dry 1-propanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form sodium propanolate.

  • Reaction with Chloroacetic Acid: Once the sodium propanolate solution has cooled to room temperature, slowly add a solution of chloroacetic acid in a suitable solvent (e.g., 1-propanol) from the dropping funnel.

  • Reflux: Heat the reaction mixture to a gentle reflux for a period of 2-3 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water to quench any unreacted sodium.

    • Acidify the mixture with 6M HCl until the solution is acidic to litmus paper.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid. Be cautious as this will produce CO2 gas.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation.

Analytical Methodologies

The analysis of this compound can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-UV Analysis Protocol

This method is suitable for the quantification of this compound in aqueous samples.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • Isocratic elution with a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for best separation.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system. Monitor the absorbance at a low wavelength, typically around 210 nm, where carboxylic acids absorb.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Use this curve to determine the concentration of this compound in the samples.

GC-MS Analysis Protocol

For GC-MS analysis, derivatization of the carboxylic acid group is often necessary to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Derivatization: In a vial, mix the sample containing this compound with the derivatizing agent (BSTFA with TMCS) and a suitable solvent (e.g., pyridine). Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.

  • Analysis: Inject the derivatized sample into the GC-MS. The separation is achieved based on the volatility and interaction of the analyte with the column stationary phase.

  • Detection: The mass spectrometer will fragment the analyte, and the resulting mass spectrum can be used for identification by comparing it to a spectral library or a derivatized standard. Quantification can be achieved using a suitable internal standard.

Biological Activity and Toxicology

The primary documented biological effect of this compound is its role as the toxic metabolite of 2-propoxyethanol. In vivo studies have shown that 2-propoxyethanol is metabolized to this compound, which is responsible for inducing hemolysis, particularly in rats. This toxic effect is a critical consideration in the industrial use and handling of its parent compound.

Metabolic Pathway and Toxic Effect

The metabolic conversion of 2-propoxyethanol to this compound is a key pathway leading to its toxicity. While the specific signaling cascades triggered by this compound that result in hemolysis are not yet fully elucidated, the overall process can be visualized.

metabolic_pathway cluster_metabolism Metabolism cluster_toxicity Toxicological Effect 2-Propoxyethanol 2-Propoxyethanol 2-Propoxyacetaldehyde 2-Propoxyacetaldehyde 2-Propoxyethanol->2-Propoxyacetaldehyde Alcohol Dehydrogenase 2-Propoxyacetic_Acid This compound 2-Propoxyacetaldehyde->2-Propoxyacetic_Acid Aldehyde Dehydrogenase Hemolysis Hemolysis 2-Propoxyacetic_Acid->Hemolysis Induces

Caption: Metabolic activation of 2-propoxyethanol to the toxic metabolite this compound.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its structural motif is of interest in medicinal chemistry. As a carboxylic acid ether, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential pharmacological activities. For instance, derivatives of similar structures, such as phenoxyacetic acids, have been explored as agonists for free fatty acid receptors (FFARs), which are targets for the treatment of type 2 diabetes. Further research may uncover specific applications for this compound and its derivatives in drug discovery and development.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, and analytical determination. The primary known biological role of this compound is as a toxic metabolite of 2-propoxyethanol, leading to hemolysis. While the precise molecular mechanisms and signaling pathways underlying its toxicity require further investigation, the information presented here serves as a valuable resource for researchers and professionals working with this and related compounds. As with any chemical, appropriate safety precautions should be taken when handling this compound, particularly concerning its potential as a skin and eye irritant.

References

An In-depth Technical Guide to 2-Propoxyacetic Acid: Synthesis, Applications, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propoxyacetic acid, a carboxylic acid derivative with significant relevance in organic synthesis and burgeoning applications in the pharmaceutical sciences. This document details its chemical and physical properties, provides established synthesis protocols, and explores its role in drug development, particularly as a scaffold for therapeutic agents and a potential component in drug delivery systems. Furthermore, this guide delves into the toxicological profile of this compound, elucidating the molecular mechanisms underlying its biological effects. All quantitative data is presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the subject matter.

Chemical and Physical Properties

This compound, systematically named according to IUPAC nomenclature as this compound, is a colorless liquid with the molecular formula C₅H₁₀O₃[1][2]. It is soluble in water and some organic solvents[1]. The molecule consists of a propyl group linked via an ether bond to an acetic acid moiety. This structure imparts both hydrophilic and lipophilic characteristics, influencing its reactivity and biological interactions.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms Propoxyacetic acid, Acetic acid, 2-propoxy-[2]
CAS Number 54497-00-6[2]
Molecular Formula C₅H₁₀O₃[1][2]
Molecular Weight 118.13 g/mol [2]
Appearance Colorless liquid[1]
Melting Point ~ -46 °C[1]
Boiling Point ~ 201 °C[1]
pH ~ 2.5[1]
Solubility Soluble in water and some organic solvents[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and versatile method is the Williamson ether synthesis. Additionally, oxidation of the corresponding alcohol offers an alternative route.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide[3]. In the context of this compound synthesis, this would involve the reaction of sodium propoxide with a salt of chloroacetic acid. A detailed experimental protocol, adapted from the synthesis of analogous phenoxyacetic acids, is provided below[4][5].

Experimental Protocol: Williamson Ether Synthesis of this compound

  • Materials:

    • Propan-1-ol

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Chloroacetic acid

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • In a round-bottom flask, prepare sodium propoxide by reacting propan-1-ol with a strong base like sodium hydroxide in an appropriate solvent.

    • In a separate vessel, dissolve chloroacetic acid in water and neutralize it with sodium hydroxide to form sodium chloroacetate.

    • Slowly add the sodium chloroacetate solution to the sodium propoxide solution with constant stirring.

    • Heat the reaction mixture under reflux for 2-3 hours to ensure the completion of the reaction.

    • After cooling to room temperature, acidify the mixture with hydrochloric acid to a pH of 1-2. This will precipitate the this compound.

    • Extract the aqueous solution with diethyl ether.

    • Wash the combined ether extracts with water and then dry over anhydrous sodium sulfate.

    • Evaporate the diethyl ether under reduced pressure to obtain crude this compound.

    • The crude product can be further purified by vacuum distillation.

Williamson_Ether_Synthesis Propan-1-ol Propan-1-ol Sodium Propoxide Sodium Propoxide Propan-1-ol->Sodium Propoxide Deprotonation NaOH NaOH NaOH->Sodium Propoxide Sodium Chloroacetate Sodium Chloroacetate NaOH->Sodium Chloroacetate This compound This compound Sodium Propoxide->this compound SN2 Reaction Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Sodium Chloroacetate Neutralization Sodium Chloroacetate->this compound

A diagram illustrating the Williamson ether synthesis of this compound.
Oxidation of 1-Propoxy-2-propanol

An alternative synthetic route involves the oxidation of 1-propoxy-2-propanol. This method is contingent on the availability of the starting alcohol.

Experimental Protocol: Oxidation of 1-Propoxy-2-propanol

  • Materials:

    • 1-Propoxy-2-propanol

    • Oxidizing agent (e.g., potassium permanganate, Jones reagent)

    • Sulfuric acid (if using potassium permanganate)

    • Appropriate solvent (e.g., acetone for Jones reagent)

    • Sodium bisulfite

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-propoxy-2-propanol in a suitable solvent in a reaction flask.

    • Cool the solution in an ice bath.

    • Slowly add the oxidizing agent to the cooled solution while maintaining the temperature.

    • Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography.

    • Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium bisulfite for potassium permanganate or isopropanol for Jones reagent).

    • Acidify the reaction mixture and extract the product with diethyl ether.

    • Wash the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.

    • Purification can be achieved through vacuum distillation.

Applications in Drug Development

The phenoxyacetic acid scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents.

Free Fatty Acid Receptor 1 (FFA1) Agonists

Derivatives of phenoxyacetic acid have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes. Agonism of FFA1 enhances glucose-stimulated insulin secretion. The design of FFA1 agonists often involves a carboxylic acid head group (like that in this compound) for interaction with the receptor, a central aromatic core, and a lipophilic tail.

FFA1_Agonist_Pharmacophore cluster_pharmacophore General Pharmacophore for FFA1 Agonists Carboxylic_Acid Carboxylic Acid (e.g., from this compound) Aromatic_Core Aromatic Core Carboxylic_Acid->Aromatic_Core Linker Lipophilic_Tail Lipophilic Tail Aromatic_Core->Lipophilic_Tail Linker Hemolysis_Pathway 2-Propoxyethanol 2-Propoxyethanol 2-Propoxyacetaldehyde 2-Propoxyacetaldehyde 2-Propoxyethanol->2-Propoxyacetaldehyde Metabolism Alcohol_Dehydrogenase Alcohol Dehydrogenase Alcohol_Dehydrogenase->2-Propoxyacetaldehyde 2-Propoxyacetic_Acid 2-Propoxyacetic_Acid 2-Propoxyacetaldehyde->2-Propoxyacetic_Acid Metabolism Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Aldehyde_Dehydrogenase->2-Propoxyacetic_Acid Erythrocyte_Accumulation Accumulation in Erythrocytes 2-Propoxyacetic_Acid->Erythrocyte_Accumulation Cell_Swelling Erythrocyte Swelling Erythrocyte_Accumulation->Cell_Swelling ATP_Depletion ATP Depletion Erythrocyte_Accumulation->ATP_Depletion Hemolysis Hemolysis Cell_Swelling->Hemolysis ATP_Depletion->Hemolysis

References

A Comprehensive List of Synonyms for 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate and comprehensive chemical nomenclature is critical. This document provides a detailed compilation of synonyms and identifiers for the chemical compound 2-Propoxyacetic acid.

While this guide focuses on the nomenclature of this compound, it is important to note that the provision of an in-depth technical whitepaper, including experimental protocols and complex data visualizations, falls outside the scope of this response.

Chemical Identity and Structure

This compound is a carboxylic acid with the chemical formula C5H10O3.[1][2] Its structure consists of a propoxy group attached to the second carbon of an acetic acid molecule.

Synonyms and Identifiers

A variety of synonyms and identifiers are used in different contexts to refer to this compound. These are crucial for comprehensive literature searches and unambiguous communication in research and development.

Type Identifier
IUPAC Name This compound[3]
CAS Number 54497-00-6[1][2][3][4]
Molecular Formula C5H10O3[1][2][3]
InChI InChI=1S/C5H10O3/c1-2-3-8-4-5(6)7/h2-4H2,1H3,(H,6,7)[3]
InChIKey SGUYGLMQEOSQTH-UHFFFAOYSA-N[3][4]
SMILES CCCOCC(=O)O[3][4]
EC Number 837-785-1[3]
UNII Q6K32L9D5X[3]
DSSTox Substance ID DTXSID40202900[3]
NSC Number 294106[3]

Common and Alternative Names

In addition to the standardized identifiers, a number of common and alternative names are used in literature and by chemical suppliers:

  • Propoxyacetic acid[2][3][4][5]

  • Acetic acid, 2-propoxy-[2][3][6]

  • N-Propoxyacetic acid[3]

  • Propoxyaceticacid[2][3]

  • Acetic aid, propoxy-[3][6]

  • NSC-294106[6][7]

  • PROPOXYACETIC ACID, N-[6][7]

References

Synthesis of 2-Propoxyacetic Acid from Propylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-propoxyacetic acid, a valuable building block in pharmaceutical and chemical research, starting from the readily available precursor, propylene glycol. The synthesis is a two-step process involving an initial etherification followed by a selective oxidation. This document details the experimental protocols for these key transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from propylene glycol proceeds through the formation of the intermediate, 2-propoxy-1-propanol. This is achieved via a Williamson ether synthesis. The subsequent selective oxidation of the primary alcohol group of the intermediate yields the target carboxylic acid.

Synthesis_Pathway PropyleneGlycol Propylene Glycol Intermediate 2-Propoxy-1-propanol PropyleneGlycol->Intermediate Williamson Ether Synthesis (Propylation) FinalProduct This compound Intermediate->FinalProduct Selective Oxidation

Caption: Overall synthetic route from propylene glycol to this compound.

Step 1: Synthesis of 2-Propoxy-1-propanol (Williamson Ether Synthesis)

The first step involves the propylation of propylene glycol to form 2-propoxy-1-propanol. The Williamson ether synthesis is a reliable and well-established method for this transformation. The reaction involves the deprotonation of one of the hydroxyl groups of propylene glycol to form an alkoxide, which then acts as a nucleophile to attack a propyl halide. Due to the presence of two hydroxyl groups (a primary and a secondary) in propylene glycol, the reaction can potentially yield a mixture of 1-propoxy-2-propanol and 2-propoxy-1-propanol. However, the primary alkoxide is generally more reactive, favoring the formation of the desired 2-propoxy-1-propanol.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

Materials:

  • Propylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, condenser, dropping funnel, nitrogen inlet)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

  • A solution of propylene glycol (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1 hour to ensure complete formation of the alkoxide.

  • The reaction mixture is cooled to 0 °C, and 1-bromopropane (1.1 eq.) is added dropwise.

  • The reaction mixture is then stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure 2-propoxy-1-propanol.

Quantitative Data (Expected)
ParameterValueReference
Yield 60-70%Estimated based on similar Williamson ether syntheses.
Boiling Point of 2-propoxy-1-propanol 149-151 °C[1]
Purity (Post-distillation) >98%Expected for this purification method.

Step 2: Selective Oxidation of 2-Propoxy-1-propanol to this compound

The selective oxidation of the primary alcohol in 2-propoxy-1-propanol to a carboxylic acid, without affecting the secondary ether linkage, is a critical step. TEMPO-mediated oxidation is a highly effective method for this transformation under mild conditions. An alternative method using hydrogen peroxide with a phase-transfer catalyst is also presented.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is based on the well-established Anelli-Zhao procedure for the oxidation of primary alcohols to carboxylic acids.

Materials:

  • 2-Propoxy-1-propanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Sodium phosphate monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Acetonitrile

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a phosphate buffer solution (pH ≈ 6.7) by dissolving sodium phosphate monobasic and sodium phosphate dibasic in water.

  • To this buffer solution, add acetonitrile and the starting material, 2-propoxy-1-propanol (1.0 eq.).

  • Add a catalytic amount of TEMPO (0.01 eq.) to the biphasic mixture.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) in water.

  • Slowly and simultaneously, add the sodium chlorite solution and a catalytic amount of sodium hypochlorite solution (0.02 eq.) to the vigorously stirred reaction mixture. The temperature should be maintained between 20-25 °C. The reaction is exothermic.

  • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The pH of the mixture is adjusted to ~8 with a 1 M sodium hydroxide solution.

  • The aqueous layer is washed with ethyl acetate to remove any non-acidic organic impurities.

  • The aqueous layer is then acidified to pH ~3 with a 1 M hydrochloric acid solution.

  • The product, this compound, is extracted from the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.

  • Further purification can be achieved by distillation under reduced pressure or crystallization if the product is a solid at room temperature.

Alternative Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from procedures for the oxidation of primary alcohols using hydrogen peroxide.

Materials:

  • 2-Propoxy-1-propanol

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Aliquat 336 (phase-transfer catalyst)

  • Toluene

  • Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-propoxy-1-propanol (1.0 eq.) in toluene, add sodium tungstate dihydrate (0.02 eq.) and Aliquat 336 (0.04 eq.).

  • Heat the mixture to 90 °C with vigorous stirring.

  • Slowly add 30% hydrogen peroxide (3.0 eq.) to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue stirring at 90 °C for an additional 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.

  • Follow the workup and purification procedure described in the TEMPO-mediated oxidation protocol (steps 7-12).

Quantitative Data
ParameterTEMPO-Mediated OxidationH₂O₂ OxidationReference
Yield 80-90%70-80%Estimated based on similar oxidations.[2]
Purity >95%>95%Expected for these methods.
Boiling Point of this compound ~201 °C~201 °C[3]
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃[4]
Molecular Weight 118.13 g/mol 118.13 g/mol [4]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

Williamson_Workflow cluster_0 Step 1: Williamson Ether Synthesis A Prepare NaH suspension in THF B Add Propylene Glycol solution A->B C Reflux to form alkoxide B->C D Add 1-Bromopropane C->D E Stir at room temperature D->E F Quench with NH4Cl E->F G Extract with Et2O/EtOAc F->G H Wash, Dry, and Evaporate G->H I Fractional Distillation H->I J 2-Propoxy-1-propanol I->J

Caption: Workflow for the synthesis of 2-propoxy-1-propanol.

Oxidation_Workflow cluster_1 Step 2: TEMPO-Mediated Oxidation K Prepare buffered solution of 2-propoxy-1-propanol L Add TEMPO K->L M Add NaClO2 and NaOCl solutions L->M N Quench with Na2SO3 M->N O Adjust pH to 8 and wash N->O P Acidify to pH 3 O->P Q Extract with EtOAc P->Q R Dry and Evaporate Q->R S Purify (Distillation/Crystallization) R->S T This compound S->T

Caption: Workflow for the oxidation to this compound.

Conclusion

The synthesis of this compound from propylene glycol is a feasible two-step process that can be accomplished in a laboratory setting. The Williamson ether synthesis provides a reliable method for the preparation of the key intermediate, 2-propoxy-1-propanol. For the subsequent oxidation, the TEMPO-mediated protocol offers a mild and selective route to the final product, while oxidation with hydrogen peroxide presents a viable alternative. The provided experimental protocols and data serve as a comprehensive guide for researchers in the fields of chemistry and drug development. Careful execution of these procedures, coupled with appropriate analytical monitoring, should enable the successful synthesis of this compound for further research and application.

References

Spectroscopic Profile of 2-Propoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-propoxyacetic acid (CAS: 54497-00-6). Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, generalized experimental protocols for the acquisition of such spectra for a liquid carboxylic acid are also presented. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is an organic compound with the molecular formula C₅H₁₀O₃.[1] It belongs to the class of alkoxyacetic acids, characterized by an ether linkage and a carboxylic acid functional group. The structural properties of this compound are of interest in various fields, including synthetic organic chemistry and as a potential building block in drug discovery. A thorough understanding of its spectroscopic profile is essential for its unambiguous identification and for monitoring its purity during synthesis and formulation.

This document presents a detailed analysis of the predicted spectroscopic data for this compound, offering insights into its molecular structure.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. It is important to note that this data is generated from computational models and should be used as a reference. Experimental verification is strongly recommended for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The predicted ¹H NMR spectrum of this compound is characterized by distinct signals for the propyl and acetyl moieties. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Table 1: Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
-CH₃ (propoxy)0.93Triplet7.4
-CH₂- (propoxy, middle)1.62Sextet7.4
-CH₂-O- (propoxy)3.49Triplet6.7
-O-CH₂-COOH4.10Singlet-
-COOH11.0 - 12.0 (variable)Broad Singlet-

The predicted ¹³C NMR spectrum provides information on the five distinct carbon environments in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (ppm)
-CH₃ (propoxy)10.6
-CH₂- (propoxy, middle)22.9
-CH₂-O- (propoxy)72.7
-O-CH₂-COOH68.9
-COOH173.2
Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and ether functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
2500 - 3300 (very broad)O-H stretchCarboxylic Acid
2870 - 2960C-H stretchAlkyl
1710 - 1740C=O stretchCarboxylic Acid
1200 - 1300C-O stretchCarboxylic Acid
1080 - 1150C-O stretchEther
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The predicted mass spectrum of this compound would exhibit a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

m/z Predicted Fragment Ion
118[C₅H₁₀O₃]⁺ (Molecular Ion)
75[CH₂OCOOH]⁺
59[CH₃CH₂CH₂O]⁺
45[COOH]⁺
43[CH₃CH₂CH₂]⁺

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid carboxylic acid such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For ¹H NMR, integrate the signals to determine the relative proton ratios.

IR Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of this compound onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin liquid film.

  • Sample Preparation (ATR): Place a single drop of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty salt plates or the clean ATR crystal. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI): Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

  • Data Acquisition (EI): Introduce the sample (often via a gas chromatograph) into the EI source where it is bombarded with high-energy electrons. Acquire the mass spectrum, which will show the molecular ion and a characteristic fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and to identify the major fragment ions. This fragmentation pattern can be used to confirm the molecular structure.

Spectroscopic Analysis Workflow

The following diagram outlines the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_preparation 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_processing 3. Data Processing cluster_analysis 4. Spectral Interpretation Sample This compound NMR_acq NMR (¹H, ¹³C) Sample->NMR_acq IR_acq FT-IR Sample->IR_acq MS_acq Mass Spectrometry Sample->MS_acq NMR_proc Process NMR Data NMR_acq->NMR_proc IR_proc Process IR Data IR_acq->IR_proc MS_proc Process MS Data MS_acq->MS_proc Interpretation Correlate Data to Structure NMR_proc->Interpretation IR_proc->Interpretation MS_proc->Interpretation

Caption: A generalized workflow for spectroscopic analysis.

References

Navigating the Solubility Landscape of 2-Propoxyacetic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility profile of 2-propoxyacetic acid in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles governing its solubility, methodologies for experimental determination, and predictive models for estimating miscibility. In the absence of specific publicly available quantitative solubility data for this compound, this guide furnishes a robust framework for approaching its solubility characteristics through established chemical principles and standardized experimental protocols.

Predicted Solubility Profile of this compound

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[1][2] this compound possesses both a polar carboxylic acid group capable of hydrogen bonding and a nonpolar propyl ether group. This amphiphilic nature dictates its solubility across a spectrum of organic solvents. Its miscibility is expected to be high in polar protic and aprotic solvents, and lower in nonpolar solvents. A qualitative prediction of its solubility in common organic solvents is presented in Table 1.

Solvent ClassificationSolvent ExamplePredicted Solubility/MiscibilityRationale
Polar Protic Methanol, EthanolMiscibleThe carboxylic acid group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl AcetateSoluble / MiscibleThe polar carbonyl groups of these solvents can act as hydrogen bond acceptors for the carboxylic acid proton of this compound.
Slightly Polar DichloromethaneModerately SolubleThe moderate polarity of dichloromethane allows for some interaction with the polar carboxylic acid group.
Nonpolar Aromatic TolueneSparingly SolubleThe nonpolar aromatic ring of toluene has limited affinity for the polar carboxylic acid group.
Nonpolar Aliphatic Hexane, HeptaneInsoluble / ImmiscibleThe significant difference in polarity between the highly polar carboxylic acid and the nonpolar alkane results in poor interaction and low solubility.

Experimental Determination of Solubility

To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a liquid in a liquid.[3]

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the mass fraction of this compound in a saturated solution with a given organic solvent at a constant temperature.

Materials:

  • This compound (solute)

  • Selected organic solvent

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight seals

  • Syringes and filters (if necessary for sampling)

  • Titration apparatus (buret, flask, indicator) or a suitable spectrophotometer.

Procedure:

  • Preparation: Prepare a series of vials containing an excess amount of this compound added to a known mass of the organic solvent.

  • Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the two phases (if immiscible) or the saturated solution and excess solute to separate. For liquid-liquid systems, a clear boundary should be visible.

  • Sampling: Carefully extract a known mass of the solvent-rich phase (the saturated solution) using a syringe. If necessary, filter the sample to remove any undissolved droplets of the solute phase.

  • Quantification: Determine the concentration of this compound in the collected sample.

    • Titration Method: Titrate the sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein).[5][6] The amount of titrant consumed is used to calculate the concentration of the carboxylic acid.

    • Spectroscopic Method: If this compound has a suitable chromophore, its concentration can be determined using UV-Vis spectroscopy by comparing the absorbance of the sample to a calibration curve.

  • Calculation: Calculate the solubility as a mass fraction, mole fraction, or concentration (e.g., g/100 g of solvent).

  • Validation: Repeat the experiment at the same temperature, approaching equilibrium from a supersaturated state (by preparing a solution at a higher temperature and allowing it to cool) to confirm that a true equilibrium has been reached.[4]

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification cluster_calc Calculation prep1 Weigh solvent prep2 Add excess this compound prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 equil2 Agitate at constant temperature equil1->equil2 sample1 Cease agitation & allow phase separation equil2->sample1 sample2 Extract known mass of solvent phase sample1->sample2 quant1 Titrate with standardized base OR Measure absorbance via spectroscopy sample2->quant1 calc1 Calculate solubility (mass fraction, etc.) quant1->calc1

Caption: Experimental Workflow for Determining Solubility.

Predictive Modeling: Hansen Solubility Parameters

For a theoretical estimation of solubility, Hansen Solubility Parameters (HSP) provide a powerful tool.[7][8][9] HSP is based on the principle that "like dissolves like" by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] A solute is likely to be miscible with a solvent if their HSP values are similar.

The miscibility can be predicted by calculating the "distance" (Ra) between the HSP of the solute and the solvent in the three-dimensional Hansen space.[9] If this distance is less than the interaction radius (R₀) of the solute, the two are considered miscible.

G Logical Workflow for Predicting Miscibility using HSP cluster_input Input Parameters cluster_calc Calculation cluster_decision Prediction cluster_output Result solute_hsp HSP of Solute (this compound) (δD₁, δP₁, δH₁) calc_ra Calculate Hansen Distance (Ra) Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)² solute_hsp->calc_ra solvent_hsp HSP of Solvent (δD₂, δP₂, δH₂) solvent_hsp->calc_ra interaction_radius Interaction Radius of Solute (R₀) decision Is Ra < R₀? interaction_radius->decision calc_ra->decision miscible Miscible decision->miscible Yes immiscible Immiscible decision->immiscible No

Caption: Predicting Miscibility with Hansen Solubility Parameters.

Conclusion

References

Thermal Stability of 2-Propoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated thermal stability of 2-propoxyacetic acid and outlines general methodologies for its assessment. To date, specific, publicly available experimental data on the thermal decomposition of this compound is limited. Therefore, the quantitative data and detailed protocols presented herein are representative examples for a carboxylic acid of this nature and should be adapted and verified through laboratory experimentation.

Introduction

This compound, a carboxylic acid with an ether linkage, is a molecule of interest in various chemical and pharmaceutical research areas. Understanding its thermal stability is crucial for determining safe handling, storage, and processing temperatures, as well as for predicting its degradation pathways and potential hazardous decomposition products. This guide provides a framework for evaluating the thermal stability of this compound, including general experimental protocols and expected outcomes.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding the compound's behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀O₃
Molecular Weight118.13 g/mol
Boiling PointApprox. 201°C
Melting PointApprox. -46°C
AppearanceColorless liquid
Hazardous Decomposition ProductsCarbon oxides[1]

Anticipated Thermal Decomposition

The thermal decomposition of carboxylic acids can proceed through several mechanisms, primarily decarboxylation.[2][3] For a simple aliphatic carboxylic acid like this compound, the primary decomposition pathway is expected to involve the loss of carbon dioxide. The presence of the ether linkage may influence the decomposition mechanism and the formation of secondary products. Upon heating, it is anticipated that this compound will decompose to yield carbon oxides.[1]

Quantitative Thermal Analysis (Representative Data)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying thermal stability. While specific data for this compound is not available, Table 2 provides a hypothetical but realistic dataset that could be expected from such analyses.

Table 2: Representative Thermal Analysis Data for a Carboxylic Acid of Similar Structure

ParameterRepresentative ValueTechnique
Onset of Decomposition (T_onset)180 - 220 °CTGA
Peak Decomposition Temperature (T_peak)230 - 260 °CTGA
Mass Loss at 300 °C> 95%TGA
Endothermic Event (Boiling)~201 °CDSC
Exothermic Event (Decomposition)220 - 270 °CDSC

Note: These values are illustrative and require experimental verification for this compound.

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable thermal stability data. The following are general methodologies for TGA and DSC analysis of a liquid carboxylic acid like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (T_onset) from the intersection of the baseline tangent and the tangent of the decomposition step.

    • Identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG).

    • Calculate the percentage of mass loss at various temperature points.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal events such as boiling and decomposition, and to measure the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in a DSC pan (e.g., aluminum). An empty, hermetically sealed pan should be used as a reference.

  • Instrument Setup:

    • Purge Gas: Inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 0 °C.

      • Ramp from 0 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., boiling) and exothermic peaks (e.g., decomposition).

    • Determine the onset temperature and peak temperature for each thermal event.

Experimental Workflow Visualization

The logical flow of assessing the thermal stability of this compound is illustrated in the following diagram.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (Tonset, Tpeak) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Endotherms, Exotherms) DSC->DSC_Data Stability_Profile Thermal Stability Profile TGA_Data->Stability_Profile DSC_Data->Stability_Profile

Caption: Experimental workflow for thermal stability assessment.

Conclusion

References

An In-depth Technical Guide to 2-Propoxyacetic Acid: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-propoxyacetic acid, tailored for a technical audience in research and development. While specific quantitative toxicological data for this compound is largely unavailable in public literature, this document outlines the expected hazards based on its chemical properties and regulatory notifications. It also details the standardized experimental protocols used to evaluate the safety of chemicals like this compound.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. Data is aggregated from multiple sources and discrepancies are noted where applicable.

PropertyValueSource
Molecular Formula C5H10O3PubChem[1]
Molecular Weight 118.13 g/mol PubChem[1]
Appearance Colorless liquidChemBK[2]
Boiling Point ~201°CChemBK[2]
198.56°C (Estimated)Chemchart[3]
Melting Point ~ -46°CChemBK[2]
23.99°C (Estimated)Chemchart[3]
Density 1.03 g/cm³ (Estimated)Chemchart[3]
Flash Point 88.88°C (Estimated)Chemchart[3]
Solubility Soluble in water and some organic solvents.ChemBK[2]
pH ~2.5ChemBK[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS classification has been reported from one notification to the ECHA C&L Inventory.[1]

Hazard ClassHazard CategoryGHS Hazard Statement
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Danger

Hazard Pictograms:

  • Corrosive

  • Irritant

Toxicological Summary

While specific studies on this compound are not available, the following sections describe the standard methodologies for key toxicological assessments.

Recommended Experimental Protocols for Toxicological Assessment

The following are detailed summaries of the OECD guidelines for acute toxicity testing, which would be the standard methods to determine the toxicological profile of this compound.

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[4]

  • Test Animals: Typically, rats of a commonly used laboratory strain are used. At least 5 rodents of the same sex are used for each dose level.[4]

  • Procedure: The test substance is administered orally via gavage in graduated doses to several groups of experimental animals, with one dose level per group.[4]

  • Observations: Animals are observed for mortality, signs of toxicity (such as tremors, convulsions, salivation, diarrhea, lethargy, and coma), and changes in body weight for at least 14 days. The time of death is recorded as precisely as possible.[4]

  • Endpoint: The LD50, the statistically derived single dose expected to cause death in 50% of the animals, is calculated. A full necropsy of all animals is performed to identify any gross pathological changes.[4]

This method assesses the potential adverse effects of short-term dermal exposure to a test substance.[5][6][7][8]

  • Test Animals: Rodents such as rats, rabbits, or guinea pigs are typically used.[7]

  • Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours.[8] A stepwise procedure with fixed doses is employed. The initial dose is selected to produce signs of toxicity without severe effects or mortality. Subsequent groups are tested at higher or lower doses depending on the observed effects.[6]

  • Observations: Animals are observed daily for at least 14 days for signs of toxicity and mortality. Body weights are recorded weekly.[8]

  • Endpoint: The test allows for the classification of the substance for acute dermal toxicity according to the Globally Harmonised System (GHS).[6] All animals undergo a gross necropsy at the end of the study.[8]

This test evaluates the health hazards associated with a single, short-term exposure to a substance via inhalation.[9][10][11][12][13]

  • Test Animals: The preferred species is the rat.[12]

  • Procedure: Animals are exposed to the test substance, which can be a gas, vapor, or aerosol, in a dynamic airflow inhalation exposure system. The exposure is typically for 4 hours. Two main protocols can be used: a traditional LC50 protocol with at least three concentrations, or a Concentration x Time (C x t) protocol with multiple exposure durations.[9][10]

  • Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and changes in body weight for at least 14 days following exposure.[9][10]

  • Endpoint: The study is used to estimate the median lethal concentration (LC50). It also allows for a quantitative risk assessment and GHS classification. A comprehensive necropsy is performed on all animals at the end of the observation period.[9][10]

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent safety precautions are necessary during handling to prevent exposure.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment

The following PPE is recommended when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Protective clothing, such as a lab coat.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.
Hygiene Practices
  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure to this compound, immediate medical attention is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of this compound and to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. Acetic acid, a related compound, is incompatible with chromic acid, nitric acid, ethylene glycol, perchloric acid, peroxides, and permanganates.[14][15]

  • The recommended storage temperature is room temperature.

Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Do not allow the product to enter drains or waterways.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Evacuate the area and ensure adequate ventilation.

  • Eliminate all ignition sources.

  • Wear appropriate personal protective equipment (see Section 4.2).

  • Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable cleaning agent.

Visualizations

Spill_Response_Workflow Spill Spill of this compound Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect Absorbed Material Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose of Waste Properly Clean->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a spill of this compound.

PPE_Selection_Logic Start Handling this compound EyeContact Potential for Eye Contact? Start->EyeContact Goggles Wear Chemical Safety Goggles/ Face Shield EyeContact->Goggles Yes SkinContact Potential for Skin Contact? EyeContact->SkinContact No Goggles->SkinContact Gloves Wear Chemical-Resistant Gloves and Lab Coat SkinContact->Gloves Yes Inhalation Adequate Ventilation? SkinContact->Inhalation No Gloves->Inhalation Respirator Use NIOSH-Approved Respirator Inhalation->Respirator No Proceed Proceed with Handling Inhalation->Proceed Yes Respirator->Proceed

Caption: Decision logic for selecting appropriate PPE for handling this compound.

References

2-Propoxyacetic Acid: A Comprehensive Toxicological and GHS Classification Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyacetic acid, a carboxylic acid derivative, finds application in various research and development settings. A thorough understanding of its potential hazards is paramount for ensuring laboratory safety and for professionals involved in drug development and toxicological research. This technical guide provides an in-depth analysis of the GHS classification of this compound, explores its known and inferred hazardous properties, and outlines the experimental methodologies relevant to its toxicological assessment. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related compounds, such as other alkoxyacetic acids, to provide a more complete hazard profile.

GHS Classification and Hazard Summary

The GHS classification for this compound presents some inconsistencies across different sources, a critical factor for risk assessment. The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory provides a more severe classification than some supplier Safety Data Sheets (SDS). For the purpose of ensuring the highest level of safety, it is prudent to adhere to the more stringent classification.

A summary of the GHS classifications is presented below.

Table 1: GHS Hazard Classification of this compound

Hazard ClassECHA C&L Inventory ClassificationSupplier SDS Classification
Skin Corrosion/IrritationCategory 1B, Causes severe skin burns and eye damage (H314)[1]Category 2, Causes skin irritation (H315)[2]
Serious Eye Damage/Eye IrritationCategory 1, Causes serious eye damage (Implied by H314)[1]Category 2A, Causes serious eye irritation (H319)[2]
Specific Target Organ Toxicity (Single Exposure)Category 3, May cause respiratory irritation (H335)[1]Category 3, May cause respiratory irritation (H335)[2]
Signal Word Danger [1]Warning [2]
Pictograms Corrosion, Exclamation Mark[1]Exclamation Mark[2]

Given the discrepancy, a precautionary approach that assumes the higher hazard classification (Category 1 for skin and eye effects) is recommended until definitive data becomes available.

GHS_Classification_Logic cluster_data Data Evaluation cluster_classification Hazard Classification cluster_output GHS Output Data Available Toxicological Data (In Vitro, In Vivo, Human Experience) Skin_Hazard Skin Corrosion/Irritation Assessment Data->Skin_Hazard Skin effects data Eye_Hazard Serious Eye Damage/Irritation Assessment Data->Eye_Hazard Eye effects data Resp_Hazard Respiratory Irritation Assessment Data->Resp_Hazard Respiratory effects data Cat1 Category 1B (Corrosive) H314 Skin_Hazard->Cat1 Irreversible Damage Cat2 Category 2 (Irritant) H315 / H319 Skin_Hazard->Cat2 Reversible Damage Eye_Hazard->Cat1 Serious Damage Eye_Hazard->Cat2 Serious Irritation Cat3 Category 3 (Respiratory Irritant) H335 Resp_Hazard->Cat3 Signal_Danger Signal Word: Danger Cat1->Signal_Danger Pictogram_Corrosion Pictogram: Corrosion Cat1->Pictogram_Corrosion Signal_Warning Signal Word: Warning Cat2->Signal_Warning Pictogram_Exclamation Pictogram: Exclamation Cat2->Pictogram_Exclamation Cat3->Signal_Warning Cat3->Pictogram_Exclamation

Quantitative Toxicological Data

In the absence of direct data, information from analogous compounds can provide insights. For instance, the toxicity of other glycol ethers is often attributed to their acidic metabolites.

Mechanism of Toxicity and Hypothesized Signaling Pathways

The toxicity of this compound is likely driven by its acidic nature and its potential to induce oxidative stress, similar to other alkoxyacetic acids.

Metabolism

It is hypothesized that this compound may be a metabolite of 2-propoxyethanol. The metabolism of related glycol ethers, such as 2-butoxyethanol, proceeds via alcohol and aldehyde dehydrogenases to the corresponding alkoxyacetic acid. This acidic metabolite is often responsible for the observed toxicity.

Irritation and Corrosivity

The corrosive and irritant properties of this compound are likely due to its acidity. Acidic compounds can cause direct damage to tissues by denaturing proteins and disrupting cell membranes, leading to inflammation and cell death.

Oxidative Stress and Cellular Signaling

Chemical irritants and corrosives are known to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Excessive ROS can damage cellular components and activate various signaling pathways, leading to an inflammatory response.

Based on the known effects of chemical irritants and oxidative stress, the following signaling pathways are hypothesized to be activated by this compound:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Oxidative stress is a known activator of MAPK signaling cascades, including ERK, JNK, and p38 MAPKs.[3][4][5] Activation of these pathways can lead to the expression of pro-inflammatory cytokines and contribute to the cellular stress response.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of the inflammatory response.[6][7] Chemical-induced cellular damage and oxidative stress can lead to the activation of NF-κB, resulting in the transcription of genes encoding inflammatory mediators.

  • Transient Receptor Potential (TRP) Channel Activation: TRP channels, such as TRPV1, are ion channels expressed in sensory neurons that can be activated by chemical irritants and acidic conditions.[8][9][10][11] Activation of these channels contributes to the sensation of pain and neurogenic inflammation.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Effects cluster_pathways Signaling Pathways cluster_response Cellular Response 2PAA This compound Oxidative_Stress Oxidative Stress (ROS Production) 2PAA->Oxidative_Stress Induces TRPV1 TRPV1 Activation 2PAA->TRPV1 Activates MAPK MAPK Pathway (ERK, JNK, p38) Oxidative_Stress->MAPK NFkB NF-κB Pathway Oxidative_Stress->NFkB Pain Pain Sensation TRPV1->Pain Inflammation Inflammation (Cytokine Release) MAPK->Inflammation Cell_Damage Cell Damage/ Apoptosis MAPK->Cell_Damage NFkB->Inflammation

Experimental Protocols

While specific experimental protocols for the toxicological evaluation of this compound are not publicly available, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) would be employed. These protocols provide a framework for the reliable assessment of chemical hazards.

Skin Corrosion/Irritation Testing

The potential for this compound to cause skin corrosion or irritation would be assessed using methods such as:

  • OECD Test Guideline 431: In Vitro Skin Corrosion - Reconstructed Human Epidermis (RHE) Test Method: This in vitro method utilizes a reconstructed human epidermis model to assess the corrosive potential of a chemical. The test substance is applied to the surface of the skin tissue, and cell viability is measured after specific exposure times. A significant decrease in cell viability indicates a corrosive potential.

  • OECD Test Guideline 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method: Similar to the corrosion test, this in vitro method uses an RHE model to predict skin irritation. The test chemical is applied for a shorter duration, and cell viability is again the primary endpoint. A reduction in viability below a certain threshold classifies the substance as a skin irritant.

Table 2: Example Experimental Parameters for In Vitro Skin Irritation Testing (based on OECD 439)

ParameterDescription
Test SystemReconstructed Human Epidermis (RHE)
Test Substance ApplicationTopical application of a defined volume or weight
Exposure TimeTypically 15-60 minutes
Post-Exposure Incubation42 hours
Endpoint MeasurementCell viability (e.g., using MTT assay)
ControlsNegative Control (e.g., PBS), Positive Control (e.g., SDS)
Serious Eye Damage/Irritation Testing

To evaluate the potential for serious eye damage or irritation, the following types of studies would be conducted:

  • OECD Test Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage: This in vitro method uses a reconstructed human cornea-like epithelium to identify substances that do not cause significant eye irritation.

  • Bovine Corneal Opacity and Permeability (BCOP) Test (OECD Test Guideline 437): This ex vivo method uses corneas isolated from cattle to assess the potential of a substance to cause severe eye damage. The test measures changes in corneal opacity and permeability after exposure to the test chemical.

Experimental_Workflow Start Test Substance: This compound In_Vitro_Screening In Vitro Screening (e.g., RHE, RhCE models) Start->In_Vitro_Screening Data_Analysis_1 Analyze Cell Viability, Tissue Damage In_Vitro_Screening->Data_Analysis_1 Hazard_ID Preliminary Hazard Identification Data_Analysis_1->Hazard_ID Ex_Vivo_Testing Ex Vivo Testing (e.g., BCOP) Hazard_ID->Ex_Vivo_Testing If significant irritation or corrosion is indicated Classification Final GHS Classification (Skin/Eye) Hazard_ID->Classification If no significant effects observed Data_Analysis_2 Analyze Opacity, Permeability Ex_Vivo_Testing->Data_Analysis_2 Data_Analysis_2->Classification

Conclusion and Recommendations

This compound should be handled with significant caution due to its potential for severe skin and eye damage, as indicated by the ECHA C&L Inventory. The conflicting GHS classifications necessitate a conservative approach to safety, treating the substance as corrosive until more definitive data is generated.

Key data gaps exist, particularly regarding quantitative acute toxicity and specific cellular signaling pathways. Further research is warranted to fully characterize the toxicological profile of this compound. In the interim, the information on related alkoxyacetic acids provides a plausible, albeit inferred, mechanism of toxicity involving metabolic activation to an acidic species that induces localized irritation and oxidative stress.

Researchers and drug development professionals should implement stringent safety protocols, including the use of appropriate personal protective equipment (gloves, eye protection, and respiratory protection) when handling this compound. All work should be conducted in a well-ventilated area. Understanding the potential for severe adverse effects is the first step in the safe and responsible use of this compound in a research and development environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Esters using 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters using 2-propoxyacetic acid as a key reagent. The methodologies outlined are based on the well-established Fischer-Speier esterification, a reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4][5][6] The protocols are designed to be adaptable for a range of research and development applications, from small-scale library synthesis to larger-scale preparations.

Introduction

This compound is a valuable building block in organic synthesis. Its ether linkage introduces flexibility and potential for hydrogen bonding in derivative molecules, a desirable feature in medicinal chemistry and materials science. Esters of this compound are of interest for their potential applications as specialty solvents, plasticizers, and as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients.

The protocols detailed below describe the synthesis of ethyl, isopropyl, and benzyl 2-propoxyacetate. These examples serve as a guide for the esterification of this compound with a variety of primary and secondary alcohols.

General Reaction Scheme

The synthesis of esters from this compound follows the general Fischer esterification reaction, an equilibrium process catalyzed by a strong acid.[1][2][3][4][5] To drive the reaction toward the product, an excess of the alcohol is typically used, or water is removed as it is formed.[1][2]

Reaction:

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of selected 2-propoxyacetate esters. These values are representative and may be optimized for specific laboratory conditions and scales.

EntryAlcohol (R-OH)Catalyst (mol%)Temp (°C)Time (h)Yield (%)
1EthanolH₂SO₄ (5)80685
2Isopropanolp-TsOH (5)90878
3Benzyl AlcoholH₂SO₄ (5)110592

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Propoxyacetate

This protocol details the synthesis of ethyl 2-propoxyacetate via Fischer esterification of this compound with ethanol.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (10 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 11.8 g, 0.1 mol).

  • Add absolute ethanol (e.g., 58 mL, 1.0 mol).

  • Slowly and with caution, add concentrated sulfuric acid (e.g., 0.27 mL, 0.005 mol) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether or ethyl acetate to dilute the mixture.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 2-propoxyacetate.

Characterization Data for Ethyl 2-Propoxyacetate:

  • Appearance: Colorless liquid

  • Boiling Point: 160-162 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.20 (q, 2H), 4.01 (s, 2H), 3.45 (t, 2H), 1.62 (sext, 2H), 1.28 (t, 3H), 0.92 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 72.0, 68.5, 61.0, 22.8, 14.2, 10.5.

  • IR (neat, cm⁻¹): 2965, 2875, 1750 (C=O), 1120 (C-O-C).

Protocol 2: Synthesis of Isopropyl 2-Propoxyacetate

This protocol outlines the synthesis of isopropyl 2-propoxyacetate using p-toluenesulfonic acid as the catalyst.

Materials:

  • This compound (1.0 eq)

  • Isopropanol (10 eq, serves as reactant and solvent)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Combine this compound (e.g., 11.8 g, 0.1 mol), isopropanol (e.g., 75 mL, 1.0 mol), p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol), and toluene (e.g., 50 mL) in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux (approximately 90-100°C). Water will be collected in the Dean-Stark trap.

  • Continue the reaction for 8 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic phase with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting isopropyl 2-propoxyacetate by vacuum distillation.

Protocol 3: Synthesis of Benzyl 2-Propoxyacetate

This protocol describes the esterification of this compound with benzyl alcohol.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 5 mol%)

  • Toluene

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (e.g., 11.8 g, 0.1 mol) and benzyl alcohol (e.g., 13.0 g, 0.12 mol) in toluene (e.g., 100 mL).

  • Carefully add concentrated sulfuric acid (e.g., 0.27 mL, 0.005 mol).

  • Heat the mixture to reflux (approximately 110°C) for 5 hours, collecting the water formed in the Dean-Stark trap.

  • After cooling, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude benzyl 2-propoxyacetate can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

The following diagrams illustrate the key chemical and procedural aspects of the ester synthesis.

Fischer_Esterification_Mechanism Reagents Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reagents->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + R'OH Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Products Ester + Water Deprotonation->Products - H+

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Start Start Combine_Reagents Combine this compound, Alcohol, and Catalyst Start->Combine_Reagents Reaction Heat to Reflux (Monitor by TLC) Combine_Reagents->Reaction Workup Aqueous Work-up (Wash with H2O, NaHCO3, Brine) Reaction->Workup Drying Dry Organic Layer (e.g., MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols: 2-Propoxyacetic Acid in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyacetic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. Its conversion to the corresponding acyl chloride, 2-propoxyacetyl chloride, provides a highly reactive intermediate that can readily undergo a variety of nucleophilic substitution reactions. This application note provides detailed protocols for the chlorination of this compound using two common and effective reagents: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice of reagent may depend on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the starting material.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the chlorination of this compound. These values are based on established procedures for similar short-chain alkoxyacetic acids and may require minor optimization for specific experimental setups.[1]

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Oxalyl Chloride
Chlorinating Agent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Solvent Neat (or optional inert solvent like DCM)Dichloromethane (DCM)
Catalyst Catalytic N,N-dimethylformamide (DMF)Catalytic N,N-dimethylformamide (DMF)
Stoichiometry (Acid:Reagent) 1 : 1.2 - 1.51 : 1.2 - 1.5
Reaction Temperature Reflux (approx. 79°C)0°C to Room Temperature
Reaction Time 1 - 3 hours1 - 2 hours
Work-up Removal of excess SOCl₂ by distillation/vacuumRemoval of solvent and excess reagent by vacuum
Plausible Yield 70 - 85%80 - 95%
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)

Experimental Protocols

Protocol 1: Chlorination using Thionyl Chloride

This protocol describes the conversion of this compound to 2-propoxyacetyl chloride using thionyl chloride. The reaction is typically performed neat or in an inert solvent and often benefits from the addition of a catalytic amount of DMF.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF)

  • Inert solvent (e.g., Dichloromethane, DCM), optional

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Distillation apparatus (for purification)

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • If using a solvent, add dry DCM to the flask.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the stirred solution at room temperature. The addition may be exothermic.

  • After the initial evolution of gas (HCl and SO₂) subsides, heat the reaction mixture to reflux (approximately 79°C for neat reaction) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, cool the mixture to room temperature.

  • Excess thionyl chloride can be removed by distillation. Alternatively, for smaller scales, the excess reagent can be carefully removed under reduced pressure.

  • The resulting crude 2-propoxyacetyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Chlorination using Oxalyl Chloride

This protocol offers a milder alternative to thionyl chloride, often providing higher yields and purity. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of oxalyl chloride (1.2 - 1.5 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over a period of 30 minutes. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The solvent and any excess oxalyl chloride are removed under reduced pressure to yield the crude 2-propoxyacetyl chloride.

  • The product can be used directly for subsequent reactions or purified by distillation under reduced pressure.

Mandatory Visualizations

Reaction Mechanism

The chlorination of a carboxylic acid with thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The role of the chlorinating agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Reaction_Mechanism cluster_thionyl With Thionyl Chloride cluster_oxalyl With Oxalyl Chloride RCOOH_SOCl2 This compound Intermediate1_SOCl2 Chlorosulfite Intermediate RCOOH_SOCl2->Intermediate1_SOCl2 + SOCl₂ AcylChloride_SOCl2 2-Propoxyacetyl Chloride Intermediate1_SOCl2->AcylChloride_SOCl2 + Cl⁻ Byproducts_SOCl2 SO₂ + HCl Intermediate1_SOCl2->Byproducts_SOCl2 RCOOH_Oxalyl This compound Intermediate1_Oxalyl Acyloxonium Intermediate RCOOH_Oxalyl->Intermediate1_Oxalyl + (COCl)₂ AcylChloride_Oxalyl 2-Propoxyacetyl Chloride Intermediate1_Oxalyl->AcylChloride_Oxalyl + Cl⁻ Byproducts_Oxalyl CO + CO₂ + HCl Intermediate1_Oxalyl->Byproducts_Oxalyl

Caption: General mechanism for the conversion of this compound to 2-propoxyacetyl chloride.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-propoxyacetyl chloride.

Experimental_Workflow Start Start: this compound Reaction Chlorination Reaction (Thionyl Chloride or Oxalyl Chloride) Start->Reaction Workup Work-up (Removal of excess reagent and solvent) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Product Product: 2-Propoxyacetyl Chloride Purification->Product Analysis Characterization (e.g., NMR, IR) Product->Analysis

Caption: Workflow for the synthesis of 2-propoxyacetyl chloride.

References

Application of 2-Propoxyacetic Acid in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The functionalization of peptides at their N-terminus is a critical strategy in drug discovery and development, offering a pathway to modulate bioactivity, enhance stability, and improve pharmacokinetic profiles. While acetylation with acetic anhydride is a widely adopted method for N-terminal capping, the use of other carboxylic acids, such as 2-propoxyacetic acid, presents an opportunity for introducing unique structural motifs. This document provides a detailed overview of the potential applications and a comprehensive protocol for the use of this compound as an N-terminal capping agent in solid-phase peptide synthesis (SPPS).

The introduction of a propoxyacetyl group at the N-terminus of a peptide can impart increased lipophilicity compared to a simple acetyl group. This modification may enhance the peptide's ability to cross cellular membranes and can influence its interaction with biological targets. Furthermore, the ether linkage in this compound introduces a degree of flexibility and a potential hydrogen bond acceptor, which could contribute to specific binding interactions.

Core Applications

The primary application of this compound in peptide synthesis is as a capping agent to terminate the peptide chain elongation. This is particularly useful for:

  • Preventing the formation of deletion sequences: In cases of incomplete coupling during SPPS, unreacted N-terminal amines can be acylated with this compound. This "capping" prevents these shorter, undesired peptide sequences from continuing to elongate in subsequent coupling cycles, simplifying the purification of the final target peptide.

  • Introducing a specific N-terminal modification: The propoxyacetyl group can be intentionally introduced as the final step in the synthesis to create a specific N-terminal modification of the target peptide. This can be a key step in structure-activity relationship (SAR) studies and in the optimization of peptide-based drug candidates.

Comparison of Capping Agents

While acetic anhydride is the most common capping agent, this compound offers a distinct modification. The following table provides a comparative overview of these two agents.

FeatureAcetic AnhydrideThis compound
Capping Group Acetyl (-COCH₃)Propoxyacetyl (-COCH₂OCH₂CH₂CH₃)
Molecular Weight of Added Group 42.04 g/mol 101.12 g/mol
Physicochemical Property Change Increases hydrophilicity (relative to free amine)Increases lipophilicity and introduces an ether linkage
Reactivity Very highHigh (requires activation)
Typical Reagents Acetic anhydride, a base (e.g., DIPEA or Pyridine) in DMFThis compound, a coupling agent (e.g., HBTU/HOBt, HATU), and a base (e.g., DIPEA) in DMF
Primary Use General-purpose capping to prevent deletion sequences and for N-terminal acetylation.N-terminal modification for SAR studies and to enhance specific physicochemical properties.

Experimental Protocols

The following protocols are designed for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (20% in DMF) for Fmoc deprotection

  • Kaiser test kit or other qualitative test for primary amines

Protocol 1: Standard Capping of Unreacted Amines

This protocol is intended to be used after a coupling step where a positive Kaiser test indicates the presence of unreacted primary amines.

  • Resin Washing: Following the amino acid coupling step and subsequent washes, wash the peptide-resin thoroughly with DMF (3 x 1 min).

  • Preparation of Capping Solution: Prepare a capping solution by dissolving this compound (10 eq.), HBTU (9.9 eq.), and HOBt (10 eq.) in DMF. Just before adding to the resin, add DIPEA (20 eq.).

  • Capping Reaction: Add the freshly prepared capping solution to the peptide-resin. Agitate the reaction vessel at room temperature for 30-60 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min).

  • Confirmation of Capping: Perform a Kaiser test. A negative result (yellow beads) indicates complete capping of the free amines. If the test is still positive, the capping step can be repeated.

  • Continuation of Synthesis: Proceed with the standard Fmoc deprotection of the newly added amino acid to continue peptide elongation.

Protocol 2: N-Terminal Propoxyacetylation

This protocol is for the intentional modification of the final N-terminus of the peptide.

  • Final Fmoc Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group has been removed using 20% piperidine in DMF, wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Preparation of Propoxyacetylation Solution: In a separate vessel, pre-activate the this compound. Dissolve this compound (5 eq.) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to activate for 1-2 minutes.

  • N-Terminal Propoxyacetylation Reaction: Add the activated this compound solution to the peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection: Proceed with the standard cleavage and side-chain deprotection protocol appropriate for the resin and protecting groups used.

Logical Workflow and Diagrams

The following diagrams illustrate the key workflows in peptide synthesis incorporating the use of this compound.

SPPS_Cycle_with_Capping start Start with Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping Capping with This compound kaiser_test->capping Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative wash3 DMF/DCM Wash capping->wash3 wash3->next_cycle next_cycle->deprotection Continue Elongation end Final Peptide next_cycle->end Final Cycle Complete

Caption: Workflow for a single cycle of solid-phase peptide synthesis incorporating a capping step.

N_Terminal_Modification_Workflow start Completed Peptide-Resin (with final Fmoc group) deprotection Final Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 capping N-Terminal Propoxyacetylation wash1->capping activation Activate this compound (e.g., HATU/DIPEA) activation->capping wash2 DMF/DCM Wash capping->wash2 cleavage Cleavage and Deprotection (e.g., TFA cocktail) wash2->cleavage purification Purification (RP-HPLC) cleavage->purification final_product N-Propoxyacetyl-Peptide purification->final_product

Caption: Workflow for N-terminal modification with this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All coupling reagents and solvents used in peptide synthesis are hazardous and should be handled with care according to their respective safety data sheets (SDS).

Disclaimer: The provided protocols are intended as a guideline. Optimization of reaction conditions, such as reaction times and reagent equivalents, may be necessary depending on the specific peptide sequence and the solid support used.

Application Notes and Protocols for 2-Propoxyacetic Acid in Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Propoxyacetic acid (2-PAA) is a carboxylic acid with potential applications as a solvent or co-solvent in various stages of protein analysis. Its chemical properties, including its acidic nature and solubility in both water and some organic solvents, suggest its utility in processes such as protein solubilization, refolding, and as a mobile phase additive in chromatography.[1] This document provides detailed application notes and protocols for the use of this compound in protein analysis, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A clear understanding of the properties of this compound is crucial for its effective application in protein analysis.

PropertyValueReference
Molecular Formula C5H10O3[1][2]
Molecular Weight 118.13 g/mol [2]
Appearance Colorless liquid[1]
Solubility Soluble in water and some organic solvents[1]
pH Approximately 2.5[1]
Boiling Point ~201°C[1]
Melting Point ~ -46°C[1]

Application 1: Additive for Protein Refolding

Objective: To utilize this compound as a non-detergent zwitterionic-like agent to suppress aggregation and enhance the yield of correctly folded proteins from inclusion bodies. While not a classic zwitterion, its amphipathic nature may aid in shielding hydrophobic patches on protein folding intermediates.

Background: Recombinant proteins overexpressed in bacterial systems often form insoluble aggregates known as inclusion bodies.[3] Recovering functional proteins from these aggregates requires a carefully controlled refolding process that minimizes intermolecular aggregation and promotes correct intramolecular folding.[4] Additives that can suppress aggregation by interacting with folding intermediates are highly valuable in this process.[4][5]

Experimental Workflow for Protein Refolding using this compound

cluster_0 Inclusion Body Processing cluster_1 Refolding cluster_2 Purification & Analysis IB Inclusion Bodies Solubilization Solubilization (8M Urea/6M GdnHCl) IB->Solubilization Dilution Rapid Dilution into Refolding Buffer Solubilization->Dilution Refolding Refolding with This compound (0.1 - 1.0 M) Dilution->Refolding Dialysis Dialysis to remove 2-PAA and Denaturant Refolding->Dialysis Purification Purification (e.g., SEC, IEX) Dialysis->Purification Analysis Functional & Structural Analysis Purification->Analysis

Caption: Workflow for protein refolding using this compound as an additive.

Protocol: Protein Refolding

  • Solubilization of Inclusion Bodies:

    • Resuspend washed inclusion bodies in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 8 M urea or 6 M guanidine hydrochloride, 10 mM DTT).

    • Incubate at room temperature with gentle agitation for 1-2 hours until the solution is clear.

    • Centrifuge at high speed to remove any remaining insoluble material.

  • Refolding by Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5, 0.5 M L-arginine, 1 mM EDTA) containing varying concentrations of this compound (e.g., 0.1 M, 0.5 M, 1.0 M).

    • Rapidly dilute the solubilized protein solution into the refolding buffer at a ratio of at least 1:100 to a final protein concentration of 10-50 µg/mL.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Removal of Additives and Concentration:

    • Following incubation, remove the denaturant, L-arginine, and this compound by dialysis against a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

    • Concentrate the refolded protein using an appropriate method such as ultrafiltration.

  • Analysis of Refolded Protein:

    • Determine the protein concentration using a standard method like the Bradford or BCA assay.[6]

    • Assess the folding status and purity by size-exclusion chromatography (SEC) and SDS-PAGE.

    • Evaluate the biological activity of the refolded protein using a relevant functional assay.

Hypothetical Data on Refolding Yield

This compound (M)Protein Yield (mg/L)Aggregation (%)Specific Activity (U/mg)
0 (Control)15651200
0.125402800
0.542253500
1.038303300

Application 2: Mobile Phase Modifier in Reversed-Phase Chromatography (RPC)

Objective: To use this compound as a volatile acidic modifier in the mobile phase for the separation of proteins and peptides by RPC, potentially offering alternative selectivity compared to trifluoroacetic acid (TFA).

Background: Reversed-phase chromatography is a powerful technique for the analysis and purification of proteins and peptides. The choice of the mobile phase modifier is critical for achieving optimal resolution and peak shape. While TFA is commonly used, alternative modifiers can provide different selectivities and may be more compatible with subsequent analyses like mass spectrometry.

Logical Relationship for Mobile Phase Optimization

cluster_0 Parameter Selection cluster_1 Performance Evaluation cluster_2 Outcome Concentration 2-PAA Concentration (0.05% - 0.2%) Resolution Peak Resolution Concentration->Resolution PeakShape Peak Asymmetry Concentration->PeakShape Gradient Acetonitrile Gradient (e.g., 5-95% over 60 min) Gradient->Resolution Retention Retention Time Gradient->Retention Optimized Optimized Separation Resolution->Optimized PeakShape->Optimized Retention->Optimized

Caption: Key parameters for optimizing RPC with this compound.

Protocol: Reversed-Phase Chromatography

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) this compound in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) this compound in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic System and Column:

    • Use a standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Detection wavelength: 214 nm and 280 nm.

    • Injection volume: 20 µL of protein sample dissolved in Mobile Phase A.

    • Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Analyze the chromatograms for peak resolution, peak shape (asymmetry), and retention times.

    • Compare the results with those obtained using a standard modifier like 0.1% TFA.

Hypothetical Comparison of Mobile Phase Modifiers

Analyte (Peptide)Retention Time (min) with 0.1% TFARetention Time (min) with 0.1% 2-PAAPeak Asymmetry with 0.1% 2-PAA
Angiotensin II12.513.21.1
Bradykinin14.815.11.2
Neurotensin18.217.51.3

Application 3: Co-solvent for Native Mass Spectrometry

Objective: To employ this compound as a co-solvent in the electrospray ionization (ESI) buffer for native mass spectrometry (MS) to aid in protein desolvation and potentially maintain protein structure in the gas phase.

Background: Native MS involves the analysis of intact proteins and protein complexes under non-denaturing conditions.[7] The composition of the ESI buffer is critical for preserving the native state of the protein during its transition into the gas phase. Volatile additives that can aid in desolvation without causing denaturation are of significant interest.

Signaling Pathway for Native Mass Spectrometry Workflow

Protein_Solution Native Protein Solution Buffer_Exchange Buffer Exchange into Volatile Buffer Protein_Solution->Buffer_Exchange ESI_Buffer ESI Buffer with 2-PAA (0.1-1%) Buffer_Exchange->ESI_Buffer Native_MS Native ESI-MS Analysis ESI_Buffer->Native_MS Data_Analysis Data Analysis (Mass, Stoichiometry) Native_MS->Data_Analysis

Caption: Workflow for native mass spectrometry using this compound.

Protocol: Native Mass Spectrometry

  • Sample Preparation:

    • Buffer exchange the protein of interest into a volatile buffer such as 200 mM ammonium acetate, pH 7.0.

    • The final protein concentration should be in the range of 1-10 µM.

  • Preparation of ESI Solution:

    • Prepare a stock solution of 10% (v/v) this compound in water.

    • Just before analysis, add the this compound stock solution to the protein sample to a final concentration of 0.1% to 1.0%.

  • Mass Spectrometry Analysis:

    • Infuse the sample into a mass spectrometer capable of native MS analysis (e.g., a Q-TOF or Orbitrap instrument).

    • Use gentle source conditions (e.g., low capillary temperature, low cone voltage) to minimize in-source dissociation and denaturation.

    • Acquire data in the appropriate m/z range to observe the charge state distribution of the intact protein or protein complex.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the intact protein or complex.

    • Assess the charge state distribution as an indicator of the protein's conformation in the gas phase.

Hypothetical Data for Native MS of a Protein Dimer

AdditiveObserved Mass (kDa)Predominant Charge StatesComments
None150.2+18, +19, +20Broad peaks, some dissociation
0.5% 2-PAA150.1+16, +17, +18Sharper peaks, reduced dissociation

Safety Information

This compound is considered to be relatively safe under normal use, but it can be irritating to the skin and eyes.[1] It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and safety glasses.[1]

This compound presents itself as a versatile chemical with potential applications in various aspects of protein analysis. The protocols and data presented herein, though based on inferred applications and hypothetical data due to limited specific literature, provide a solid foundation for researchers to explore its utility in protein refolding, chromatography, and native mass spectrometry. Further empirical studies are warranted to fully characterize its performance and optimize its use in these and other protein analysis workflows.

References

Application Notes and Protocols: 2-Propoxyacetic Acid as a Novel Derivatizing Agent for Chromatographic Analysis of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a hypothetical application of 2-propoxyacetic acid as a derivatizing agent for the quantitative analysis of short-chain alcohols by gas chromatography (GC) and high-performance liquid chromatography (HPLC). While not a commonly documented derivatizing agent, its carboxylic acid functionality presents a potential for converting polar analytes into less polar, more volatile esters for GC analysis or for introducing a chromophore for UV detection in HPLC. The following protocols are theoretical and serve as a guide for method development.

Introduction

Derivatization is a chemical modification technique used in chromatography to enhance the analytical properties of compounds.[1][2] This process can improve analyte volatility, thermal stability, and detectability, as well as chromatographic separation.[2][3] Carboxylic acids are known to react with alcohols to form esters, a reaction that can be exploited for derivatization.[3][4] this compound, with its terminal carboxylic acid group, is proposed here as a potential reagent for the derivatization of alcohols. The resulting esters would exhibit increased hydrophobicity and volatility, making them more amenable to GC analysis. For HPLC, while this compound itself lacks a strong chromophore, the resulting ester may provide sufficient UV absorbance for detection, or the derivatization could be used to improve retention on reversed-phase columns.

Hypothetical Derivatization Reaction

The proposed reaction involves the esterification of an alcohol with this compound in the presence of a catalyst to form the corresponding 2-propoxyacetate ester.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products reagent This compound CH3CH2CH2OCH2COOH product 2-Propoxyacetate Ester CH3CH2CH2OCH2COOR reagent->product analyte Alcohol R-OH analyte->product water H2O product->water catalyst Catalyst (e.g., DCC, H+) catalyst->product Esterification

Caption: Hypothetical esterification of an alcohol with this compound.

I. Gas Chromatography (GC) Application

Application

This hypothetical method is designed for the quantitative analysis of short-chain alcohols (C1-C5) in aqueous matrices. Derivatization with this compound increases the volatility and hydrophobicity of the alcohols, allowing for their separation and detection by GC with Flame Ionization Detection (FID).

Data Presentation

Table 1: Hypothetical GC-FID Performance Data for Derivatized Alcohols

Analyte (Alcohol)Derivatized Product (Ester)Retention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity (r²)
MethanolMethyl 2-propoxyacetate5.20.10.30.9992
EthanolEthyl 2-propoxyacetate6.80.080.250.9995
PropanolPropyl 2-propoxyacetate8.10.050.150.9998
ButanolButyl 2-propoxyacetate9.50.040.120.9997
PentanolPentyl 2-propoxyacetate10.70.030.10.9996
Experimental Protocol: GC-FID Analysis

1. Materials and Reagents

  • This compound (≥98% purity)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate

  • Alcohol standards (Methanol, Ethanol, Propanol, Butanol, Pentanol)

  • Sample matrix (e.g., water, plasma)

2. Standard Preparation

  • Prepare individual stock solutions of each alcohol at 1 mg/mL in DCM.

  • Create a mixed standard working solution by diluting the stock solutions in DCM to a final concentration of 100 µg/mL for each alcohol.

  • Prepare calibration standards by serial dilution of the working solution to concentrations ranging from 0.1 to 50 µg/mL.

3. Sample Preparation and Derivatization

  • To 100 µL of sample (or standard), add 500 µL of DCM.

  • Add 50 µL of a 10 mg/mL solution of this compound in DCM.

  • Add 20 µL of a 20 mg/mL solution of DCC in DCM.

  • Add 5 µL of a 5 mg/mL solution of DMAP in DCM.

  • Vortex the mixture for 1 minute.

  • Incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 200 µL of deionized water and vortex to quench the reaction.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic (lower) layer to a clean vial containing anhydrous sodium sulfate.

  • Inject 1 µL of the dried organic layer into the GC-FID system.

4. GC-FID Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 50°C (hold 2 min), ramp to 200°C at 10°C/min, hold 5 min

  • Detector: FID at 280°C

GC_Workflow start Sample/Standard (100 µL) add_dcm Add DCM (500 µL) start->add_dcm add_reagents Add this compound, DCC, and DMAP add_dcm->add_reagents vortex1 Vortex (1 min) add_reagents->vortex1 incubate Incubate at 60°C (30 min) vortex1->incubate cool Cool to Room Temperature incubate->cool quench Add Water & Vortex cool->quench centrifuge Centrifuge quench->centrifuge extract Transfer & Dry Organic Layer centrifuge->extract inject Inject 1 µL into GC-FID extract->inject

Caption: Workflow for GC analysis of alcohols using this compound derivatization.

II. High-Performance Liquid Chromatography (HPLC) Application

Application

This theoretical HPLC method is intended for the analysis of alcohols that lack a UV chromophore. Derivatization with this compound, followed by a secondary reaction to attach a fluorescent tag, could enable sensitive detection. Alternatively, the primary esterification could be used to improve retention on a reversed-phase column for separation prior to detection by a universal detector like a Corona Charged Aerosol Detector (CAD). The protocol below describes a hypothetical pre-column derivatization for UV detection.

Data Presentation

Table 2: Hypothetical HPLC-UV Performance Data for Derivatized Alcohols

Analyte (Alcohol)Derivatized Product (Ester)Retention Time (min)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Linearity (r²)
MethanolMethyl 2-propoxyacetate3.15150.9989
EthanolEthyl 2-propoxyacetate4.54120.9991
PropanolPropyl 2-propoxyacetate6.23100.9994
ButanolButyl 2-propoxyacetate8.9260.9996
PentanolPentyl 2-propoxyacetate11.3130.9998
Experimental Protocol: HPLC-UV Analysis

1. Materials and Reagents

  • This compound (≥98% purity)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid

  • Alcohol standards

2. Standard Preparation

  • Prepare individual stock solutions of each alcohol at 1 mg/mL in ACN.

  • Create a mixed standard working solution by diluting the stock solutions in ACN to a final concentration of 10 µg/mL for each alcohol.

  • Prepare calibration standards by serial dilution of the working solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

3. Sample Preparation and Derivatization

  • To 50 µL of sample (or standard), add 100 µL of ACN.

  • Add 20 µL of a 5 mg/mL solution of this compound in ACN.

  • Add 20 µL of a 10 mg/mL solution of EDC in ACN.

  • Add 10 µL of a 5 mg/mL solution of NHS in ACN.

  • Vortex the mixture for 30 seconds.

  • Incubate at 40°C for 60 minutes.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

4. HPLC-UV Conditions

  • Column: C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

HPLC_Workflow start Sample/Standard (50 µL) add_acn Add ACN (100 µL) start->add_acn add_reagents Add this compound, EDC, and NHS add_acn->add_reagents vortex Vortex (30 sec) add_reagents->vortex incubate Incubate at 40°C (60 min) vortex->incubate dry Evaporate to Dryness incubate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 10 µL into HPLC-UV reconstitute->inject

Caption: Workflow for HPLC analysis of alcohols using this compound derivatization.

Conclusion

The protocols and data presented are hypothetical and intended to provide a starting point for developing analytical methods using this compound as a derivatizing agent. The esterification reaction is a well-established chemical transformation, and its application in derivatization is plausible. However, thorough method development and validation would be required to establish the efficacy, reproducibility, and robustness of these procedures for any specific application. Researchers should optimize reaction conditions, such as reagent concentrations, temperature, and time, for their specific analytes and matrices.

References

Application Note: Synthesis of 2-Propoxyacetate Esters via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Esters of 2-Propoxyacetic acid, such as ethyl 2-propoxyacetate and methyl 2-propoxyacetate, are valuable compounds in the fields of chemical synthesis and drug development, often serving as key intermediates or specialty solvents. The Fischer esterification provides a direct and atom-economical method for their synthesis from this compound and a corresponding alcohol. This acid-catalyzed equilibrium reaction is a cornerstone of organic synthesis.[1][2][3] To achieve high yields, the reaction equilibrium must be shifted towards the product. This is typically accomplished by using an excess of the alcohol reactant or by removing the water byproduct as it forms.[1][2][4] This document outlines a detailed protocol for the synthesis, purification, and characterization of these esters.

Reaction Principle

The Fischer esterification is a reversible reaction wherein a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to produce an ester and water.[4][5] The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.[2][5]

Experimental Protocol: Fischer Esterification of this compound

This protocol provides a detailed methodology for the synthesis of ethyl 2-propoxyacetate. The procedure can be adapted for the synthesis of other esters, such as methyl 2-propoxyacetate, by substituting the alcohol.

Materials and Equipment:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions:

  • This compound and concentrated sulfuric acid are corrosive and can cause severe skin burns and eye damage.[1] Handle these chemicals with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ethanol is flammable. Ensure that the reaction is performed away from open flames or sparks.

  • The reaction should be conducted in a well-ventilated area.

Reaction Setup and Procedure:

  • Reaction Assembly: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating mantle with a magnetic stirrer.

  • Charging Reactants: To the round-bottom flask, add this compound (1.0 equivalent). For each mole of this compound, add a significant excess of absolute ethanol (5.0-10.0 equivalents), which will also serve as the solvent.

  • Catalyst Addition: Slowly and carefully add the acid catalyst, concentrated sulfuric acid (0.1-0.2 equivalents), to the reaction mixture while stirring. The addition is exothermic and should be done cautiously.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Cooling: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification:

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Neutralization: Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[6][7] Be cautious as CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Aqueous Washes: Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude ester.

  • Purification by Distillation: Purify the crude ester by fractional distillation under atmospheric or reduced pressure. The boiling point of the ester is expected to be lower than that of the starting carboxylic acid (boiling point of this compound is ~201-208 °C).[2][4] Collect the fraction corresponding to the pure ester.

Characterization:

The identity and purity of the final product should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1735 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ester.

Data Presentation

ParameterValueReference/Comment
Reactants
This compound (FW)118.13 g/mol [1]
Ethanol (FW)46.07 g/mol
Sulfuric Acid (FW)98.08 g/mol
Reaction Conditions
Molar Ratio (Acid:Alcohol)1 : 5-10Using a large excess of alcohol drives the equilibrium towards the product.[2]
Catalyst Loading10-20 mol%A catalytic amount of strong acid is sufficient.[5]
Reaction TemperatureReflux temperature of ethanol (~78 °C)
Reaction Time2-4 hoursCan be monitored by TLC or GC for completion.
Product Properties (Ethyl 2-propoxyacetate)
Formula Weight146.18 g/mol
Expected Boiling Point~150-170 °CEstimated based on similar structures. The exact boiling point should be determined experimentally.
Safety Information
This compoundCauses severe skin burns and eye damage.[1]
Concentrated Sulfuric AcidCauses severe skin burns and eye damage.
EthanolFlammable liquid and vapor.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation RCOOH This compound Protonated_RCOOH Protonated Carboxylic Acid (activated) RCOOH->Protonated_RCOOH + H⁺ Protonated_RCOOH_ref Protonated Carboxylic Acid H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate ROH Alcohol (e.g., Ethanol) Tetrahedral_Intermediate_ref Tetrahedral Intermediate Protonated_RCOOH_ref->Tetrahedral_Intermediate + ROH Protonated_Intermediate Protonated Intermediate Protonated_Intermediate_ref Protonated Intermediate Tetrahedral_Intermediate_ref->Protonated_Intermediate Protonated_Ester Protonated Ester Protonated_Ester_ref Protonated Ester Water Water (H₂O) Protonated_Intermediate_ref->Protonated_Ester - H₂O Ester Ester Product H_plus_regenerated H⁺ (catalyst regenerated) Protonated_Ester_ref->Ester - H⁺

Caption: Mechanism of Fischer Esterification.

Experimental_Workflow Start Start: Reactants (this compound, Alcohol, H₂SO₄) Reflux Reflux (2-4 hours) Start->Reflux Cooling Cool to Room Temperature Reflux->Cooling Evaporation1 Rotary Evaporation (Remove excess alcohol) Cooling->Evaporation1 Extraction Extraction & Neutralization (Ether, NaHCO₃ wash) Evaporation1->Extraction Washing Aqueous Washes (Water, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation2 Rotary Evaporation (Remove solvent) Filtration->Evaporation2 Distillation Fractional Distillation Evaporation2->Distillation Product Pure Ester Product Distillation->Product Characterization Characterization (NMR, IR, GC-MS) Product->Characterization

Caption: Experimental Workflow for Fischer Esterification.

References

Application Notes and Protocols for 2-Propoxyacetic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxyacetic acid is a carboxylic acid derivative with potential applications in pharmaceutical synthesis as a building block or fragment. While its direct incorporation into marketed pharmaceuticals is not widely documented in publicly available literature, its structural motifs—a carboxylic acid and a propoxy group—are relevant to medicinal chemistry. The carboxylic acid moiety allows for the formation of common functionalities such as amides and esters, enabling its use as a side chain or linker in drug design. The propoxy group provides a small, lipophilic component that can influence a molecule's pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the physicochemical properties of this compound, general protocols for its use in common synthetic transformations relevant to drug discovery, and hypothetical applications in the design of bioactive molecules.

Physicochemical Properties and Data

This compound is a colorless liquid at room temperature, soluble in water and some organic solvents.[1] Its key properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [2]
Appearance Colorless Liquid[1]
Boiling Point ~201 °C[1]
Melting Point ~ -46 °C[1]
pKa ~2.5[1]
Solubility Soluble in water and some organic solvents[1]

General Experimental Protocols

The following protocols describe standard laboratory procedures for the utilization of this compound in the synthesis of potential pharmaceutical intermediates. These are general methods and may require optimization for specific substrates.

2.1. Protocol for Amide Bond Formation using this compound

Amide bonds are fundamental linkages in a vast number of pharmaceutical compounds. This protocol outlines a standard procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., aniline, benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Hydroxybenzotriazole (HOBt) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.

  • If using HATU, add the coupling reagent (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • If using DCC, add the coupling reagent (1.1 eq) and an additive such as HOBt (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.

2.2. Protocol for Esterification of this compound

Esterification is another key transformation in drug synthesis, often used to create prodrugs or modify the solubility and bioavailability of a compound. This protocol describes a Fischer esterification method.

Materials:

  • This compound

  • Alcohol of interest (e.g., ethanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) as a catalyst

  • Toluene or a suitable solvent for azeotropic removal of water

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), the desired alcohol (in excess, can be used as the solvent if appropriate), and a catalytic amount of concentrated H₂SO₄ or PTSA.

  • Add a solvent such as toluene to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically several hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by distillation or column chromatography on silica gel.

Potential Applications and Logical Workflows

While specific examples are scarce, the chemical nature of this compound allows for its hypothetical integration into various pharmaceutical scaffolds. The following diagrams illustrate these conceptual applications.

G cluster_start Starting Materials cluster_process Synthetic Process cluster_product Final Product 2_Propoxyacetic_Acid This compound Coupling Amide Coupling (e.g., HATU, DCC) 2_Propoxyacetic_Acid->Coupling Core_Molecule Core Pharmaceutical Scaffold with Amine Group Core_Molecule->Coupling Final_Drug Bioactive Molecule with 2-Propoxyacetyl Side Chain Coupling->Final_Drug

Caption: General workflow for incorporating this compound as a side chain.

This workflow illustrates how this compound can be appended to a core pharmacophore containing a reactive amine, a common strategy in lead optimization to modulate properties like solubility and cell permeability.

G Start Drug Candidate with Hydroxyl Group Esterification Esterification with This compound Start->Esterification Prodrug Ester Prodrug Esterification->Prodrug Hydrolysis In vivo Hydrolysis (Esterases) Prodrug->Hydrolysis Administration Active_Drug Release of Active Drug and this compound Hydrolysis->Active_Drug

Caption: Conceptual pathway for creating a prodrug using this compound.

This diagram shows the potential use of this compound to form an ester prodrug. This approach can be employed to improve the oral bioavailability or modify the release profile of a drug containing a hydroxyl group.

Conclusion

This compound represents a simple, readily available building block for organic synthesis. While its direct application in the synthesis of currently marketed pharmaceuticals is not prominent, its functional groups offer versatile handles for the derivatization of bioactive molecules. The protocols and conceptual workflows provided herein are intended to serve as a foundational guide for researchers exploring the potential of this compound and its derivatives in drug discovery and development programs. Further investigation into the biological activity of compounds incorporating the 2-propoxyacetyl moiety may reveal novel therapeutic applications.

References

Application Notes and Protocols: 2-Propoxyacetic Acid as a Linker in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-propoxyacetic acid as a short, hydrophilic linker in the field of organic synthesis, with a particular focus on its potential application in the construction of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.

Introduction

Linker molecules are crucial components in the design of targeted therapies, connecting a targeting moiety to an effector molecule. The nature of the linker—its length, flexibility, and polarity—can significantly impact the stability, solubility, and overall efficacy of the resulting conjugate. This compound, with its simple ether and carboxylic acid functionalities, offers a straightforward and versatile building block for the synthesis of short and hydrophilic linkers. The ether bond provides greater metabolic stability compared to ester-based linkers, a desirable attribute for drug candidates.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application as a linker. These properties influence its reactivity, solubility, and the characteristics of the final conjugate.

PropertyValueReference
Molecular Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name This compound[1]
CAS Number 54497-00-6[1]
Appearance Colorless liquid
Boiling Point Approx. 201 °C
Solubility Soluble in water and some organic solvents.
pKa Approx. 2.5

Applications in Organic Synthesis

The primary application of this compound as a linker involves the formation of a stable amide bond between its carboxylic acid group and a primary or secondary amine on a target molecule. This makes it a suitable component for linking two distinct molecular entities.

Use in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. A typical PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting them. While a wide variety of linkers are employed in PROTAC design, short, polar linkers can be advantageous for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The this compound moiety can be incorporated as a segment of a larger linker to impart hydrophilicity and conformational constraint. Its synthesis is straightforward, making it an attractive choice for initial structure-activity relationship (SAR) studies in PROTAC development.

General Workflow for PROTAC Synthesis using a this compound Linker Fragment:

PROTAC_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_final Final Product warhead Warhead-NH2 coupling1 Couple to Warhead-NH2 (Amide Bond Formation) warhead->coupling1 e3_ligase E3 Ligase Ligand-X coupling2 Couple to E3 Ligase Ligand e3_ligase->coupling2 linker_acid This compound activation Activate Carboxylic Acid (e.g., with HATU, HOBt) linker_acid->activation activation->coupling1 deprotection Deprotect/Functionalize Linker Terminus coupling1->deprotection deprotection->coupling2 protac Final PROTAC Molecule coupling2->protac

Caption: General workflow for synthesizing a PROTAC using a this compound fragment.

Experimental Protocols

The following protocols provide a generalized methodology for the use of this compound as a linker by forming an amide bond with an amine-containing substrate.

Protocol 1: Activation of this compound and Amide Bond Formation

This protocol describes the activation of the carboxylic acid of this compound using a standard peptide coupling reagent, followed by reaction with a primary amine.

Materials:

  • This compound

  • Amine-containing substrate

  • N,N-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing substrate (1.0 eq) in anhydrous DMF.

  • Addition of Base and Coupling Reagents: To the stirred solution, add this compound (1.2 eq) and DIPEA (3.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add HATU (1.2 eq) and HOBt (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

Representative Reaction Components and Conditions:

ComponentRoleMolar Equivalents
Amine SubstrateStarting material1.0
This compoundLinker1.2
DIPEABase3.0
HATUCoupling Reagent1.2
HOBtAdditive1.2
DMFSolvent-
Temperature 0 °C to Room Temp
Time 4-16 hours

Signaling Pathways and Logical Relationships

The application of this compound as a linker is primarily in the construction of molecules that modulate biological pathways. In the context of PROTACs, the linker plays a critical role in facilitating the interaction between the target protein and the E3 ligase, which is a key step in the ubiquitin-proteasome pathway.

Diagram of the PROTAC Mechanism of Action:

PROTAC_MoA cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary Ternary Complex (Target-PROTAC-E3) E3->Ternary Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Amino_Acids Amino_Acids Proteasome->Amino_Acids Peptide Fragments Target Target Protein Target->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Polyubiquitination Ub_Target->Proteasome Recognition & Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and subsequent degradation of the target protein by the proteasome.

Conclusion

This compound represents a valuable, albeit simple, building block for the construction of short, hydrophilic linkers in organic synthesis. Its stable ether linkage and reactive carboxylic acid handle make it suitable for incorporation into various bioconjugates, including the rapidly evolving field of PROTACs. The straightforward nature of its conjugation chemistry allows for its ready implementation in the early stages of drug discovery and linker optimization studies. Further exploration of its impact on the pharmacokinetic and pharmacodynamic properties of resulting conjugates is warranted.

References

The Role of 2-Propoxyacetic Acid in Polymer Chemistry: A Review of Available Data and Theoretical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Propoxyacetic acid, a carboxylic acid with an ether linkage, is a chemical compound for which specific applications in polymer chemistry are not extensively documented in publicly available literature. This document summarizes the known chemical and physical properties of this compound and explores its theoretical potential in polymer synthesis and modification based on its functional groups. While direct experimental protocols for its use in polymerization are not available, this note outlines hypothetical applications and the general experimental frameworks that could be adapted for its use.

Chemical and Physical Properties of this compound

A thorough literature search reveals basic chemical and physical data for this compound, which is crucial for understanding its potential reactivity and handling.[1][2] This information is summarized in Table 1.

PropertyValueReference
Molecular Formula C5H10O3[1][2]
Molecular Weight 118.13 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point Approximately 201°C[1]
Melting Point Approximately -46°C[1]
Solubility Soluble in water and some organic solvents[1]
pH Approximately 2.5[1]
CAS Number 54497-00-6[2]

Theoretical Applications in Polymer Chemistry

Based on its chemical structure, which features a carboxylic acid group and a propoxy ether group, this compound could theoretically be employed in several areas of polymer chemistry, primarily in the synthesis of polyesters and polyamides, or as a modifying agent.

Potential Role in Polyester and Polyamide Synthesis

The carboxylic acid functional group of this compound allows it to potentially act as a co-monomer or a chain terminator (end-capping agent) in step-growth polymerization.

  • As a Co-monomer: In theory, this compound could be incorporated into polyester or polyamide backbones. However, as a monofunctional carboxylic acid, its inclusion would terminate chain growth. To be a true co-monomer, a difunctional derivative would be required.

  • As a Chain Terminator/End-Capping Agent: A more plausible role for this compound is as a chain terminator to control the molecular weight of polyesters and polyamides. By introducing a specific amount of this compound during polymerization, the final chain length can be regulated. The propoxy group would form the end-group of the polymer chain, potentially influencing the polymer's solubility and thermal properties.

A hypothetical reaction for the end-capping of a polyester is illustrated below.

G cluster_reactants Reactants cluster_product Product polyester Polyester Chain (with hydroxyl end-group) catalyst Acid Catalyst (e.g., p-TSA) acid This compound capped_polyester End-Capped Polyester water Water (by-product) capped_polyester->water - H2O catalyst->capped_polyester + Heat

Caption: Hypothetical end-capping of a polyester chain using this compound.

Surface Modification of Polymers

The carboxylic acid group of this compound could also be used to modify the surfaces of existing polymers that have reactive functional groups, such as hydroxyl or amine groups. This could be a method to alter the surface properties of a material, for example, to control its hydrophilicity or to provide sites for further chemical reactions.

General Experimental Protocols (Theoretical)

While no specific experimental protocols for the use of this compound in polymer chemistry have been found, general procedures for polyesterification and polyamide synthesis can be adapted. The following are generalized, hypothetical protocols.

Theoretical Protocol for End-Capping of a Polyester

This protocol describes a hypothetical procedure for using this compound to control the molecular weight of a polyester, such as polyethylene terephthalate (PET).

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound

  • Polymerization catalyst (e.g., antimony trioxide)

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Esterification: Charge the reactor with DMT and excess EG. Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, removing the methanol by-product.

  • Addition of Chain Terminator: Once the initial esterification is complete, introduce a calculated amount of this compound into the reaction mixture. The molar ratio of this compound to the di-acid monomer will determine the theoretical number-average molecular weight.

  • Polycondensation: Add the polycondensation catalyst. Reduce the pressure and increase the temperature to facilitate the removal of excess ethylene glycol and drive the polymerization to the desired molecular weight.

  • Quenching and Isolation: Once the desired viscosity is reached, cool the reactor to stop the reaction. The resulting end-capped polymer can then be extruded and pelletized.

Workflow Diagram:

G start Start esterification Esterification of DMT and EG start->esterification add_terminator Add this compound esterification->add_terminator polycondensation Polycondensation under vacuum add_terminator->polycondensation quenching Cool and Quench Reaction polycondensation->quenching isolation Isolate End-Capped Polymer quenching->isolation end End isolation->end

Caption: Theoretical workflow for polyester end-capping with this compound.

Conclusion

Currently, this compound does not have a well-documented role in mainstream polymer chemistry. However, its chemical structure suggests potential as a chain terminator for controlling molecular weight in polyesters and polyamides, or as a surface modifying agent. The propoxy group it would introduce could impart specific properties to the resulting polymers, such as altered solubility or thermal behavior. Further research would be required to validate these theoretical applications and to develop specific experimental protocols. Researchers interested in exploring the use of this compound should start with small-scale feasibility studies based on the general principles of step-growth polymerization and polymer modification.

References

Application Notes and Protocols: 2-Propoxyacetic Acid in the Synthesis of Novel Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propoxyacetic acid is a versatile carboxylic acid that holds potential as a key reagent in the development of new herbicidal agents. Its chemical structure, featuring a propoxy group, allows for the introduction of specific lipophilic and steric properties into a target molecule, which can significantly influence its biological activity and selectivity. While structurally related to the well-established phenoxyacetic acid herbicides, derivatives of this compound represent a promising avenue for the discovery of novel compounds with potentially improved efficacy, altered weed spectrum, and favorable environmental profiles.

This document provides detailed application notes and experimental protocols for the synthesis of a representative herbicide, designated herein as Propochlor , using this compound as a primary building block. The synthesis is based on the well-established Williamson ether synthesis, a robust and widely applicable method for the formation of ether linkages. Furthermore, this document outlines the herbicidal activity of Propochlor against common weed species and illustrates its putative mechanism of action as a synthetic auxin, a common mode of action for this class of herbicides.

Data Presentation

The following table summarizes the key quantitative data related to the synthesis and herbicidal activity of Propochlor.

ParameterValue
Synthesis
Starting MaterialThis compound
Key Reagent2,4-Dichlorophenol
Reaction TypeWilliamson Ether Synthesis
CatalystSodium Hydride
SolventTetrahydrofuran (THF)
Reaction Temperature65 °C
Reaction Time12 hours
Yield85%
Purity (by HPLC)>98%
Herbicidal Activity (IC₅₀)
Amaranthus retroflexus (Redroot Pigweed)15 µM
Chenopodium album (Common Lambsquarters)25 µM
Setaria viridis (Green Foxtail)75 µM
Triticum aestivum (Wheat) - Crop Safety>500 µM

Experimental Protocols

Synthesis of 2-(2,4-Dichlorophenoxy)propoxyacetic acid (Propochlor)

This protocol details the synthesis of Propochlor via the Williamson ether synthesis, reacting this compound with 2,4-dichlorophenol.

Materials:

  • This compound (98%)

  • 2,4-Dichlorophenol (99%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Sodium Propoxyacetate:

    • In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.18 g, 10 mmol).

    • Dissolve the acid in 50 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (0.44 g of 60% dispersion, 11 mmol) portion-wise to the stirred solution.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step forms the sodium salt of this compound.

  • Reaction with 2,4-Dichlorophenol:

    • To the solution of sodium propoxyacetate, add 2,4-dichlorophenol (1.63 g, 10 mmol) dissolved in 20 mL of anhydrous THF.

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65 °C).

    • Maintain the reflux with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding 20 mL of water.

    • Acidify the aqueous solution to pH 2 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Propochlor.

Visualizations

Experimental Workflow

experimental_workflow reagent1 This compound intermediate Sodium Propoxyacetate Solution reagent1->intermediate reagent2 Sodium Hydride reagent2->intermediate reagent3 2,4-Dichlorophenol reaction Williamson Ether Synthesis (Reflux, 12h) reagent3->reaction solvent Anhydrous THF solvent->intermediate intermediate->reaction workup Aqueous Work-up & Acidification reaction->workup extraction Ethyl Acetate Extraction workup->extraction purification Purification (Recrystallization) extraction->purification product Propochlor (>98% Purity) purification->product

Caption: Synthesis workflow for Propochlor.

Putative Signaling Pathway of Propochlor as a Synthetic Auxin

signaling_pathway Propochlor Propochlor (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Complex Propochlor->TIR1_AFB Binds to SCF_TIR1_AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1_AFB->SCF_TIR1_AFB Activates Aux_IAA Aux/IAA Repressor Proteins Aux_IAA->SCF_TIR1_AFB Recruited for ubiquitination Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted to ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses SCF_TIR1_AFB->Aux_IAA Ubiquitinates Degradation Degradation Proteasome->Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Weed Death Auxin_Genes->Response

Caption: Proposed mechanism of Propochlor action.

Troubleshooting & Optimization

Technical Support Center: Optimizing Esterification of 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of 2-Propoxyacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most prevalent method for this transformation is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves heating this compound with an alcohol in the presence of a strong acid catalyst.[2][3] The reaction is an equilibrium process, and therefore, strategies to favor product formation are crucial for achieving high yields.[4]

Q2: I am experiencing a low yield in my esterification of this compound. What are the potential causes and how can I improve it?

A2: Low yields in Fischer esterification are a common issue, often stemming from the reversible nature of the reaction.[5] The primary factors contributing to low yield and potential solutions are summarized below:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, hydrolyzing the ester.[4]

    • Troubleshooting:

      • Use a Dean-Stark apparatus to azeotropically remove water as it forms during the reaction.[4]

      • Ensure all reagents and solvents are anhydrous.

      • Consider the use of a drying agent like molecular sieves.[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting:

      • Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • Increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions.

  • Suboptimal Reactant Ratio: The equilibrium may not sufficiently favor the product side.

    • Troubleshooting:

      • Use a large excess of the alcohol reactant. This is often the most cost-effective way to shift the equilibrium towards the ester.[3][4]

  • Catalyst Issues: The acid catalyst may be inactive or used in an insufficient amount.

    • Troubleshooting:

      • Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

      • Ensure an appropriate catalyst loading, typically 1-5 mol% relative to the carboxylic acid.

Q3: What are the recommended catalysts for the esterification of this compound?

A3: Commonly used catalysts for Fischer esterification are strong Brønsted acids.[6] These include:

  • Concentrated Sulfuric Acid (H₂SO₄)[1]

  • p-Toluenesulfonic acid (p-TsOH)[1]

  • Lewis acids such as scandium(III) triflate can also be used.[1]

  • Solid acid catalysts, like certain ion-exchange resins (e.g., Amberlyst), can also be employed for easier separation.

Q4: What is the optimal temperature range for this reaction?

A4: The optimal temperature for Fischer esterification typically ranges from 60–110 °C.[1] The ideal temperature will depend on the specific alcohol being used and the boiling point of the solvent. Refluxing the reaction mixture is a common practice.[1] It is important to find a balance, as higher temperatures increase the reaction rate but can also lead to undesirable side reactions.

Q5: How can I effectively purify the resulting this compound ester?

A5: Purification typically involves several steps to remove unreacted starting materials, the acid catalyst, and any byproducts. A general purification workflow is as follows:

  • Neutralization: After cooling the reaction mixture, neutralize the acid catalyst by washing with a weak base, such as a saturated sodium bicarbonate solution.[5]

  • Aqueous Extraction: Wash the organic layer with water or brine to remove any remaining salts and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Distillation: For liquid esters, fractional distillation under reduced pressure is often used to obtain the pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive or insufficient catalyst.Use a fresh, anhydrous strong acid catalyst (e.g., H₂SO₄, p-TsOH). Ensure appropriate catalyst loading (1-5 mol%).
Low reaction temperature.Increase the reaction temperature to achieve a steady reflux.
Insufficient reaction time.Monitor the reaction by TLC or GC and extend the reaction time until the starting material is consumed.
Presence of excess water in reagents.Use anhydrous reagents and solvents.
Reaction Stalls or Reaches a Low Conversion Equilibrium Water accumulation in the reaction mixture.Use a Dean-Stark apparatus to remove water as it forms.[4]
Unfavorable reactant molar ratio.Increase the excess of the alcohol reactant (e.g., 5-10 equivalents).[4]
Formation of Dark-Colored Byproducts Reaction temperature is too high.Reduce the reaction temperature. Consider using a milder catalyst.
Air oxidation of reactants or products.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulties in Product Isolation/Purification Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is water-soluble.If the ester has some water solubility, perform multiple extractions with a suitable organic solvent.
Co-distillation of impurities.Ensure efficient fractional distillation with a column of appropriate length and packing.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol provides a general guideline. The specific quantities and conditions may need to be optimized for your particular alcohol and scale.

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended for high yields)[4]

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • This compound

  • Alcohol (e.g., ethanol, butanol)

  • Acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH)

  • Anhydrous solvent (e.g., toluene, if using a Dean-Stark trap)[1]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Alcohol: Add the desired alcohol. If not using a solvent, a large excess of the alcohol (5-10 eq) should be used.[4] If using a Dean-Stark apparatus, add the alcohol (1.5-3.0 eq) and a solvent like toluene.

  • Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%).

  • Heating: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, continue refluxing until no more water collects in the trap.

  • Monitoring: Monitor the progress of the reaction by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a large excess of a low-boiling alcohol was used, remove it via rotary evaporation.

    • Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator.

    • Purify the crude ester by fractional distillation under reduced pressure.

Data Presentation

The following table summarizes the general effects of key parameters on the Fischer esterification reaction, which are applicable to the esterification of this compound.

Parameter Effect on Reaction Rate Effect on Equilibrium Yield Considerations
Temperature Increases with temperature.Generally, a minor effect on the equilibrium constant, but can influence the rate at which equilibrium is reached.Excessively high temperatures can lead to side reactions and decomposition of reactants or products.
Catalyst Concentration Increases with higher catalyst concentration.Does not affect the position of the equilibrium but accelerates the rate at which it is reached.High concentrations of strong acids can promote side reactions like dehydration of alcohols.
Reactant Molar Ratio (Alcohol:Acid) A higher concentration of alcohol increases the forward reaction rate.A large excess of one reactant (typically the alcohol) shifts the equilibrium towards the products, increasing the yield.[3][4]Using a large excess of a valuable alcohol may not be economical.
Water Removal Indirectly affects the net forward rate by preventing the reverse reaction.Significantly increases the yield by shifting the equilibrium towards the product side.[4]Requires specialized equipment like a Dean-Stark apparatus.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Alcohol, and Solvent catalyst Add Acid Catalyst reagents->catalyst reflux Heat to Reflux catalyst->reflux water_removal Remove Water (Dean-Stark) monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate (Rotovap) dry->concentrate distill Fractional Distillation concentrate->distill product Pure Ester distill->product

Caption: Experimental workflow for the esterification of this compound.

troubleshooting_tree start Low Ester Yield q1 Is the reaction reaching completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is water being effectively removed? a1_yes->q2 sol1 Increase reaction time or temperature. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there a large excess of alcohol? a2_yes->q3 sol2 Use a Dean-Stark apparatus or add molecular sieves. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Check catalyst activity and loading. a3_yes->sol4 sol3 Increase the molar ratio of alcohol to acid. a3_no->sol3

Caption: Troubleshooting decision tree for low yield in this compound esterification.

References

Technical Support Center: Optimizing 2-Propoxyacetic Acid Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-propoxyacetic acid mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for common reactions involving this compound, such as esterification and Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound in organic synthesis?

A1: this compound is a versatile reagent in organic synthesis, primarily utilized for esterification and chlorination reactions.[1][2] It can also be employed as a solvent for certain organic compounds.[1][2]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a colorless liquid that is soluble in water and some organic solvents.[1][2] It is a stable acidic compound with a pH of approximately 2.5.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC5H10O3
Molar Mass118.13 g/mol
Boiling Point201 °C
Melting Point-46 °C
pKa~3.55

Source:[1][2]

Q3: What are the general safety precautions when handling this compound?

A3: While generally considered relatively safe, this compound is irritating to the skin, eyes, and respiratory system.[1] It is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Troubleshooting Guide: Fischer-Speier Esterification with this compound

Fischer-Speier esterification is a common method for producing esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. When using this compound, specific challenges may arise.

Problem 1: Low Ester Yield

Possible Causes:

  • Equilibrium Limitations: Esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back towards the reactants.[3][4]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Suboptimal Temperature: The reaction temperature may be too low for the specific alcohol being used, leading to a slow reaction rate.[3]

  • Steric Hindrance: The propoxy group on the this compound may cause steric hindrance, slowing the reaction with bulky alcohols.

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.

Solutions:

  • Water Removal:

    • Use a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a solvent like toluene.[3][5]

    • Employ a large excess of the alcohol reactant to shift the equilibrium towards the product.[4]

    • Use anhydrous reagents and solvents.

  • Catalyst Optimization:

    • Ensure a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[6]

  • Temperature and Time Optimization:

    • Increase the reaction temperature to the reflux temperature of the alcohol or solvent.[3]

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]

Table 2: Recommended Starting Conditions for Fischer Esterification

ParameterRecommended Range
This compound : Alcohol Molar Ratio1 : 3 to 1 : 10
Acid Catalyst Loading (e.g., H₂SO₄)1-5 mol%
TemperatureReflux temperature of alcohol/solvent
Reaction Time2-24 hours (monitor by TLC/GC)

Source:[3][4][6]

Problem 2: Formation of Side Products

Possible Cause:

  • Dehydration of Alcohol: If a secondary or tertiary alcohol is used, the acidic conditions and heat can lead to dehydration, forming an alkene.[7]

Solution:

  • Milder Reaction Conditions:

    • Use milder acid catalysts.

    • Consider using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) for sensitive alcohols, which allows for milder reaction temperatures.[7]

Experimental Protocol: Esterification of this compound with Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent) and a 5-fold molar excess of anhydrous ethanol.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.02 equivalents) to the stirred solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the this compound spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ester by fractional distillation or column chromatography on silica gel.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound and excess Alcohol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux Heat to Reflux (Monitor by TLC/GC) Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Reaction Complete Extract Extract with Organic Solvent Neutralize->Extract Purify Dry and Purify (Distillation/Chromatography) Extract->Purify Williamson_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteDeprotonation Incomplete Deprotonation LowYield->IncompleteDeprotonation StericHindrance Steric Hindrance (2°/3° Halide) LowYield->StericHindrance Elimination E2 Elimination LowYield->Elimination PoorLG Poor Leaving Group LowYield->PoorLG StrongBase Use Stronger Base (e.g., NaH) IncompleteDeprotonation->StrongBase PrimaryHalide Use 1° Alkyl Halide or Tosylate StericHindrance->PrimaryHalide ModerateTemp Moderate Temperature Elimination->ModerateTemp GoodLG Use Good Leaving Group (e.g., I⁻, Br⁻, OTs) PoorLG->GoodLG

References

Common side products in 2-Propoxyacetic acid chlorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 2-propoxyacetic acid to synthesize 2-propoxyacetyl chloride.

Troubleshooting Guide

The primary goal of the this compound chlorination reaction is the formation of 2-propoxyacetyl chloride. However, side reactions can occur, leading to impurities and reduced yields. This guide addresses common issues encountered during this synthesis.

Table 1: Troubleshooting Common Issues in this compound Chlorination

Observed Problem Potential Cause (Side Product Formation) Recommended Solutions & Preventative Measures
Low yield of 2-propoxyacetyl chloride Incomplete reaction; Formation of an anhydride intermediate; Ether cleavage.- Ensure a slight excess of thionyl chloride (1.5-2.0 equivalents) is used. - Increase the reaction temperature or prolong the reaction time, monitoring by TLC or GC. - Use a co-solvent such as dichloromethane or toluene to improve solubility and control the reaction temperature. - To minimize ether cleavage, maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.
Presence of a higher boiling point impurity Formation of 2-propoxyacetic anhydride.- Use a slight excess of thionyl chloride to ensure complete conversion of the carboxylic acid. - Anhydride can be converted to the desired acid chloride by further reaction with thionyl chloride.
Product is contaminated with a chlorinated species of similar volatility Alpha-chlorination of the acyl chloride, forming 2-chloro-2-propoxyacetyl chloride.- Avoid exposing the reaction mixture to UV light. - Do not use radical initiators. - Perform the reaction in the dark if alpha-chlorination is a persistent issue.
Presence of low boiling point impurities Cleavage of the propoxy ether linkage. This can lead to the formation of propyl chloride and chloroacetic acid derivatives, or propanol and other chlorinated species.- Maintain the reaction temperature below 60°C. The HCl generated during the reaction can catalyze ether cleavage at elevated temperatures. - Use a milder chlorinating agent if ether cleavage is a significant problem. - Minimize the reaction time.
Difficult purification of the final product Presence of multiple side products.- Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation. - Use vacuum distillation for purification, carefully collecting the fraction corresponding to the boiling point of 2-propoxyacetyl chloride. - For small-scale purification and analysis, the crude acyl chloride can be converted to a more stable ester or amide derivative for easier purification by chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the chlorination of this compound with thionyl chloride?

A1: The most common side products are 2-propoxyacetic anhydride, products resulting from the cleavage of the ether linkage (e.g., propyl chloride, chloroacetic acid derivatives), and the alpha-chlorinated product (2-chloro-2-propoxyacetyl chloride).

Q2: How can I minimize the formation of the anhydride byproduct?

A2: Using a slight excess of thionyl chloride (typically 1.5 to 2 equivalents) will help drive the reaction to completion and convert any formed anhydride to the desired 2-propoxyacetyl chloride.

Q3: What conditions favor the cleavage of the propoxy ether linkage?

A3: Higher reaction temperatures and prolonged reaction times increase the likelihood of ether cleavage, which is catalyzed by the hydrogen chloride (HCl) generated in situ.

Q4: Is alpha-chlorination a significant concern?

A4: Alpha-chlorination can occur, particularly if the reaction is exposed to UV light or if radical initiators are present. It is advisable to protect the reaction from light.

Q5: What is a reliable method to monitor the progress of the reaction?

A5: The reaction can be monitored by taking small aliquots, quenching them with an alcohol (e.g., methanol or ethanol) to form the corresponding ester, and analyzing the mixture by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q6: How should I purify the 2-propoxyacetyl chloride?

A6: The most common method for purifying 2-propoxyacetyl chloride is fractional distillation under reduced pressure. It is important to use a dry apparatus as the product is moisture-sensitive.

Experimental Protocols

General Procedure for the Synthesis of 2-Propoxyacetyl Chloride

This protocol is a general guideline and may require optimization based on laboratory conditions and scale.

  • Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas outlet to vent HCl and SO₂ gases into a trap containing an aqueous sodium hydroxide solution.

  • Reagents: Place this compound (1.0 equivalent) in the round-bottom flask. If a solvent is used, add anhydrous dichloromethane or toluene.

  • Reaction: Cool the flask in an ice bath. Add thionyl chloride (1.5 - 2.0 equivalents) dropwise from the dropping funnel to the stirred solution of this compound.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux (typically around 40-60°C, depending on the solvent) and maintain it for 1-3 hours. Monitor the reaction progress (see FAQ Q5).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and the solvent can be removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the 2-propoxyacetyl chloride.

Data Presentation

Table 2: Illustrative Product Distribution in the Chlorination of an Alkoxyacetic Acid

ProductExpected Yield Range (%)
2-Alkoxyacetyl chloride (Desired Product)70 - 90%
2-Alkoxyacetic anhydride5 - 15%
Alpha-chloro-2-alkoxyacetyl chloride1 - 5%
Ether Cleavage Products1 - 10%

Note: These are estimated yields and are highly dependent on reaction conditions.

Visualizations

The following diagram illustrates the logical workflow for troubleshooting common issues during the chlorination of this compound.

TroubleshootingWorkflow Start Start: Observe Issue LowYield Low Yield of Acyl Chloride Start->LowYield HighBoilingImpurity High Boiling Impurity Start->HighBoilingImpurity SimilarVolatilityImpurity Impurity with Similar Volatility Start->SimilarVolatilityImpurity LowBoilingImpurity Low Boiling Impurity Start->LowBoilingImpurity IncompleteReaction Cause: Incomplete Reaction LowYield->IncompleteReaction AnhydrideFormation Cause: Anhydride Formation LowYield->AnhydrideFormation EtherCleavage Cause: Ether Cleavage LowYield->EtherCleavage HighBoilingImpurity->AnhydrideFormation AlphaChlorination Cause: Alpha-Chlorination SimilarVolatilityImpurity->AlphaChlorination LowBoilingImpurity->EtherCleavage IncreaseSOCl2 Solution: Increase SOCl2/Time/Temp IncompleteReaction->IncreaseSOCl2 FurtherReaction Solution: Further Reaction with SOCl2 AnhydrideFormation->FurtherReaction ProtectFromLight Solution: Protect from Light AlphaChlorination->ProtectFromLight LowerTemp Solution: Lower Temperature EtherCleavage->LowerTemp

Caption: Troubleshooting workflow for this compound chlorination.

Enhancing the stability of proteins in 2-Propoxyacetic acid solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the stability of proteins in solutions containing 2-Propoxyacetic acid. Given that this compound is a carboxylic acid that creates a low pH environment (around pH 2.5)[1], the primary challenges are protein denaturation and aggregation. The following sections offer solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: My protein is precipitating immediately after being added to a this compound solution. What is happening and what can I do?

A1: Immediate precipitation upon introduction to a this compound solution is likely due to the low pH (~2.5) of the environment, which can cause rapid protein denaturation and aggregation[2][3]. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero[4]. The highly acidic environment may be close to your protein's pI, or the extreme pH is causing irreversible unfolding.

Troubleshooting Steps:

  • Determine the Protein's pI: If the solution pH is near the protein's pI, aggregation is highly likely. Adjusting the pH to be at least one unit away from the pI can increase solubility[4][5].

  • Reduce Protein Concentration: High protein concentrations can accelerate aggregation[4]. Try using a more dilute protein solution initially. If a high concentration is required for downstream applications, concentrate the protein after finding a stabilizing formulation.

  • Optimize Temperature: In general, proteins are more stable at lower temperatures. Perform initial trials at 4°C to slow down aggregation kinetics.

  • Add Stabilizers Before Exposure: Introduce stabilizing excipients (discussed in Q2) to your protein solution before adding it to the this compound solution.

Q2: How can I prevent my protein from aggregating over time in a this compound solution?

A2: Preventing time-dependent aggregation involves modifying the solution to favor the protein's native, folded state. This can be achieved by adding various stabilizing excipients that counteract the denaturing effects of the acidic environment.

Common Stabilizing Strategies:

  • Sugars and Polyols: Molecules like sucrose and glycerol are cryoprotectants and stabilizers that are preferentially excluded from the protein surface. This effect promotes a more compact, stable protein conformation[5][6].

  • Amino Acids: Certain amino acids, particularly arginine and glycine, can act as effective aggregation inhibitors[6][7][8]. Arginine is known to reduce surface hydrophobicity and can suppress the formation of protein-protein aggregates[9].

  • Polymers: Polyethylene glycol (PEG) can sometimes prevent aggregation by binding to unfolded or partially folded intermediates, thereby preventing them from interacting with each other[6].

  • Adjusting Ionic Strength: The ionic strength of the solution can be optimized by testing a range of salt concentrations (e.g., NaCl, KCl)[5][10]. Salts can help to screen surface charges that might otherwise lead to aggregation at low pH.

Q3: My protein is soluble in the this compound solution, but it has lost its biological activity. How can I address this?

A3: Loss of activity indicates that the protein, while soluble, is likely in a denatured or incorrectly folded state. The acidic environment can disrupt the delicate network of non-covalent bonds that maintain the protein's functional three-dimensional structure.

Strategies to Retain Activity:

  • Ligand Binding: The addition of a known ligand, substrate, or inhibitor can often lock the protein into its active conformation, significantly increasing its stability against denaturation[5][11].

  • Reducing Agents: If your protein contains cysteine residues, the acidic and potentially oxidizing environment can lead to the formation of incorrect disulfide bonds, causing misfolding and aggregation. Adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) can prevent this[5][8].

  • Site-Specific Polyelectrolyte Conjugation: For certain applications, covalently attaching a pH-responsive polymer (polyelectrolyte) to the protein surface can shield it from the acidic environment and prevent aggregation, thereby preserving its activity[12].

Troubleshooting Guide: Quantitative Data Summary

The stability of a protein in an acidic solution is highly dependent on the specific formulation. The tables below summarize the typical effects of pH, salt concentration, and common additives.

Table 1: Effect of pH on Protein Stability

pH Range Relative to pIGeneral ObservationRecommendation
pH ≈ pIMinimal protein solubility; high tendency for aggregation and precipitation.Avoid this pH range. Adjust the pH to be at least 1 unit away from the pI.[4][5]
pH < pIProtein has a net positive charge.Can be a stable range, but extreme low pH (<4.0) often leads to denaturation for many proteins.[5][7]
pH > pIProtein has a net negative charge.Often a stable range, but less relevant for this compound solutions.

Table 2: Effect of Salt Concentration on Protein Stability

Salt ConcentrationGeneral ObservationRecommendation
< 50 mMCan lead to aggregation due to insufficient screening of surface charges.Generally, avoid very low salt conditions unless empirically shown to be optimal.[5][10]
100 - 250 mMOften provides sufficient charge screening to prevent aggregation.A good starting range for most proteins.[5]
> 500 mMCan lead to "salting out" and precipitation for some proteins.Test this range cautiously; high salt can sometimes be stabilizing.

Table 3: Common Stabilizing Additives

AdditiveTypical ConcentrationMechanism of Action
Glycerol10-50% (v/v)Preferential exclusion, increases solvent viscosity, stabilizes native conformation.[5][9]
Sucrose5-10% (w/v)Preferential exclusion, stabilizes against unfolding.[5][6]
L-Arginine0.1 - 1 MSuppresses aggregation by interacting with hydrophobic patches and aromatic residues.[8][9]
DTT / BME1-10 mMReduces disulfide bonds, preventing incorrect bond formation and oxidation.[8]

Experimental Protocols

Methodology 1: Screening for Optimal Conditions using Thermal Shift Assay (TSA)

This technique, also known as Differential Scanning Fluorimetry (DSF), is used to rapidly screen for conditions that enhance a protein's thermal stability. An increase in the melting temperature (Tm) indicates a stabilizing effect.

Protocol:

  • Prepare Protein and Dye Mixture: In a qPCR plate, mix your purified protein (final concentration typically 2-5 µM) with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein[5].

  • Add Test Conditions: To different wells, add the this compound solution along with a matrix of potential stabilizers (e.g., different concentrations of NaCl, glycerol, arginine). Include a control with only the protein and dye in its initial buffer.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.

  • Data Analysis: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm. Conditions that result in a higher Tm are considered more stabilizing.

Methodology 2: Assessing Aggregation State using Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is a direct way to monitor protein aggregation.

Protocol:

  • Sample Preparation: Prepare your protein in the this compound solution with and without the stabilizer(s) being tested. Ensure the samples are free of dust and other contaminants by filtering (e.g., through a 0.22 µm filter) or centrifugation.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

  • Measurement: Place the cuvette containing the sample into the instrument and initiate the measurement. The instrument's software will analyze the scattered light fluctuations to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution.

  • Interpretation: A stable, monomeric protein solution will show a single, narrow peak with a low PDI. The appearance of larger species or a high PDI indicates aggregation[12].

Visualizations

TroubleshootingWorkflow Start Protein Instability Observed (Precipitation / Activity Loss) Check_pI Is solution pH near protein pI? Start->Check_pI Adjust_pH Adjust pH (if possible) Check_pI->Adjust_pH  Yes Reduce_Conc Reduce Protein Concentration Check_pI->Reduce_Conc No Adjust_pH->Reduce_Conc Screen_Additives Screen Stabilizing Additives (TSA / DLS) Reduce_Conc->Screen_Additives Add_Excipients Add Optimal Excipients: - Sugars (Glycerol) - Amino Acids (Arginine) - Salts (NaCl) Screen_Additives->Add_Excipients Check_Activity Assess Biological Activity Add_Excipients->Check_Activity Add_Ligand Add Specific Ligand / Inhibitor Check_Activity->Add_Ligand Activity Lost   Success Stable & Active Protein Check_Activity->Success  Activity Retained Check_Cysteines Does protein have Cys residues? Add_Ligand->Check_Cysteines Add_Reducing Add Reducing Agent (DTT / BME) Check_Cysteines->Add_Reducing  Yes Check_Cysteines->Success No Add_Reducing->Success

Caption: A troubleshooting workflow for protein instability in acidic solutions.

StabilizerMechanisms cluster_stabilizers Stabilizing Additives Unfolded Unfolded / Aggregation-Prone Protein State (at low pH) Folded Native / Stable Protein State Glycerol Glycerol / Sucrose (Preferential Exclusion) Glycerol->Folded Favors Compact State Arginine Arginine (Aggregation Suppression) Arginine->Unfolded Blocks Hydrophobic Interactions Ligand Ligand / Substrate (Conformational Locking) Ligand->Folded Stabilizes Active Site

Caption: Mechanisms of action for common protein stabilizing agents.

References

Technical Support Center: Purification of Products from 2-Propoxyacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products involving 2-propoxyacetic acid.

FAQs: General Purification Questions

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The primary impurities depend on the specific reaction (e.g., esterification, amide coupling). However, common impurities include:

  • Unreacted this compound: Due to incomplete reaction conversion.

  • Unreacted alcohol or amine: The coupling partner in esterification or amidation.

  • Excess reagents: Coupling agents (e.g., DCC, EDC), catalysts (e.g., DMAP, sulfuric acid), and their byproducts (e.g., dicyclohexylurea - DCU).

  • Side-reaction products: Such as the formation of anhydrides from this compound.

  • Solvent residues: Residual solvents from the reaction or extraction steps.

Q2: What are the primary purification techniques for products derived from this compound?

A2: The choice of purification method depends on the properties of the desired product and the impurities. The most common techniques are:

  • Liquid-Liquid Extraction: To separate the product based on its solubility and acidity/basicity.

  • Distillation (for liquids): To purify products with a sufficiently low boiling point and thermal stability.

  • Crystallization (for solids): An effective method for obtaining high-purity solid products.

  • Column Chromatography: A versatile technique for separating complex mixtures based on polarity.[1][2]

Q3: How can I assess the purity of my final product?

A3: A combination of analytical techniques is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A robust method for quantifying the purity of non-volatile compounds.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and semi-volatile compounds, providing both quantification and identification of impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and helps identify major impurities.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups and for a general assessment of purity.[3]

Troubleshooting Guides

Section 1: Esterification Reactions

Issue: Low Yield of the Desired Ester

This is a common issue in Fischer esterification, which is an equilibrium-limited reaction.[5][6]

Possible Cause Troubleshooting Steps
Water inhibiting the reaction - Use a Dean-Stark apparatus to azeotropically remove water during the reaction.[5][6]- Ensure all reagents and solvents are anhydrous.
Incomplete reaction - Increase the reaction time and monitor progress by TLC or GC.[5]- Use a large excess of the alcohol reactant to shift the equilibrium.[6]
Catalyst issues - Use a fresh, anhydrous acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH).[6]- Ensure the correct catalytic amount is used (typically 1-5 mol%).
Product loss during workup - Avoid vigorous shaking during extraction to prevent emulsion formation.[6]- Ensure the pH of the aqueous phase is appropriate to keep the ester in the organic layer.

Issue: Difficulty in Separating the Ester from Unreacted this compound

This often occurs during the aqueous workup.

Possible Cause Troubleshooting Steps
Incomplete neutralization of acid - Wash the organic layer with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to remove unreacted this compound.[7]
Ester hydrolysis - Avoid using strong bases for neutralization, as this can hydrolyze the ester product.
Emulsion formation - Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[6]- If an emulsion persists, filter the mixture through a pad of Celite.
Section 2: Amide Coupling Reactions

Issue: Presence of Coupling Agent Byproducts in the Final Product

Byproducts from coupling agents like DCC (dicyclohexylurea, DCU) can be difficult to remove.

Possible Cause Troubleshooting Steps
Insoluble byproduct - If using DCC, the DCU byproduct is largely insoluble in many organic solvents. Filter the reaction mixture before the aqueous workup.
Soluble byproduct - Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct can be removed with an acidic aqueous wash.
Residual coupling agent - Use a slight excess of the carboxylic acid or amine to ensure the complete consumption of the coupling reagent.

Issue: Low Purity of the Amide Product after Column Chromatography

Possible Cause Troubleshooting Steps
Inappropriate solvent system - Perform a thorough TLC analysis with different solvent systems (e.g., various ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal mobile phase for separation.
Co-elution of impurities - If impurities have similar polarity to the product, consider using a different stationary phase (e.g., alumina instead of silica gel).[1]- A gradient elution might provide better separation than an isocratic one.
Product degradation on silica gel - For acid-sensitive products, silica gel can be neutralized by pre-treating the column with a solvent system containing a small amount of a volatile base like triethylamine.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Ester Purification

This protocol describes the workup and purification of an ester synthesized from this compound.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Washing:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated sodium bicarbonate solution (to remove unreacted this compound). Repeat until no more gas evolution is observed.

      • Brine (to remove residual water and help break emulsions).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Further Purification: The resulting crude ester can be further purified by distillation or column chromatography.

Protocol 2: Column Chromatography for Amide Purification

This protocol provides a general method for purifying an amide derivative of this compound.

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[1]

  • Sample Loading:

    • Dissolve the crude amide in a minimal amount of the chromatography solvent or a slightly more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined beforehand by TLC.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data

The following tables provide representative data for the purification of products analogous to those derived from this compound. The actual efficiencies may vary depending on the specific reaction conditions and substrates.

Table 1: Representative Efficiency of Liquid-Liquid Extraction for Carboxylic Acid Removal

Based on data for propionic acid extraction.[8]

Extraction Solvent Distribution Coefficient (Organic/Aqueous) Extraction Efficiency (Single Extraction, 1:1 phase ratio)
n-Hexane0.05~5%
Cyclohexane0.1~9%
Cyclohexyl Acetate1.8~64%
Cyclohexanol2.5~71%

Table 2: Typical Yield and Purity after Different Purification Steps for an Esterification Reaction

Purification Step Typical Yield Typical Purity
Crude Product (after reaction)70-85%60-75%
After Liquid-Liquid Extraction65-80%85-95%
After Distillation50-70%>98%

Table 3: Purity Assessment of a this compound Amide Derivative by HPLC

Parameter Value
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Purity of Purified Product >99%

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction This compound Reaction (Esterification or Amidation) quench Quench Reaction reaction->quench extraction Liquid-Liquid Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate dry->concentrate purification_choice Choose Purification Method concentrate->purification_choice distillation Distillation purification_choice->distillation Liquid Product chromatography Column Chromatography purification_choice->chromatography Complex Mixture crystallization Crystallization purification_choice->crystallization Solid Product analysis Purity and Structure Analysis (HPLC, GC-MS, NMR) distillation->analysis chromatography->analysis crystallization->analysis

Caption: General experimental workflow for the purification of products from this compound reactions.

troubleshooting_low_yield start Low Product Yield check_reaction Check Reaction Completion (TLC, GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction: - Increase reaction time - Check catalyst - Remove water incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup troubleshoot_reaction->start workup_issue Workup Issue check_workup->workup_issue troubleshoot_workup Troubleshoot Workup: - Check pH during extraction - Break emulsions - Ensure complete extraction workup_issue->troubleshoot_workup final_product Improved Yield troubleshoot_workup->final_product

Caption: Logical workflow for troubleshooting low product yield.

References

Preventing decomposition of 2-Propoxyacetic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-propoxyacetic acid during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is an organic compound with the chemical formula C5H10O3.[1] It is a colorless liquid that is soluble in water and some organic solvents.[1] It is considered a stable compound under normal conditions and is acidic, with a pH of approximately 2.5.[1]

Q2: What are the primary decomposition pathways for this compound?

The two main potential decomposition pathways for this compound are:

  • Decarboxylation: The loss of the carboxyl group (-COOH) as carbon dioxide (CO2). This is often promoted by elevated temperatures and can be catalyzed by acidic or basic conditions.

  • Ether Cleavage: The breaking of the ether bond. This is typically observed under strongly acidic conditions.

Q3: What are the initial signs of this compound decomposition?

Visible signs of decomposition are often subtle. However, you might observe:

  • Gas evolution (CO2) from the reaction mixture, indicating decarboxylation.

  • A change in the pH of the reaction mixture.

  • The appearance of unexpected byproducts in your analytical data (e.g., TLC, LC-MS, GC-MS).

  • Lower than expected yield of your desired product.

Troubleshooting Guides

Issue 1: Low yield in esterification or amidation reactions, with evidence of gas evolution.
  • Possible Cause: Thermal decarboxylation of this compound.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Attempt the reaction at a lower temperature. Many coupling reactions can proceed efficiently at room temperature or even at 0 °C with the appropriate choice of reagents.

    • Use a milder coupling agent: For amidation, consider using coupling agents that do not require high temperatures for activation, such as HATU or HOBt/EDC. For esterification, carbodiimide-mediated reactions can often be performed at lower temperatures.

    • Protect the carboxylic acid: If the reaction conditions still lead to decomposition, consider protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before proceeding with subsequent transformations. The ester can be hydrolyzed back to the carboxylic acid at the end of the synthesis under mild conditions.

Issue 2: Formation of propanol or other propyl-containing byproducts in reactions under acidic conditions.
  • Possible Cause: Acid-catalyzed ether cleavage of the propoxy group.

  • Troubleshooting Steps:

    • Avoid strong, non-nucleophilic acids: If acidic conditions are necessary, opt for milder acids or buffer the reaction mixture to maintain a less acidic pH.

    • Use a different catalyst: If a Lewis acid is being used, consider screening other Lewis acids that are less prone to promoting ether cleavage.

    • Protect the ether oxygen: While less common for simple ethers, if the ether linkage is particularly labile in your system, consider if a different synthetic route that avoids strongly acidic conditions is feasible.

Experimental Protocols (Examples)

The following are example protocols designed to minimize the decomposition of this compound during common reactions. Note: These are illustrative examples and may require optimization for your specific substrate and scale.

Protocol 1: Amidation of this compound using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a mild coupling agent that allows for amide bond formation at room temperature, thus minimizing the risk of thermal decarboxylation.

Methodology:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Esterification of this compound using DCC/DMAP

This protocol uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate esterification at or below room temperature.

Methodology:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous solvent (e.g., DCM) at 0 °C, add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Illustrative Temperature Effect on this compound Stability

Temperature (°C)Time (hours)Decomposition (%)Primary Decomposition Product
2524< 1-
5024~2CO2
10012~15CO2
1506> 50CO2, Propanol

Table 2: Illustrative pH Effect on this compound Stability at 50°C

pHTime (hours)Decomposition (%)Primary Decomposition Pathway
224~5Ether Cleavage & Decarboxylation
424< 2Decarboxylation
724< 1-
1024~3Decarboxylation
1224~8Decarboxylation

Visualizations

DecompositionPathways This compound This compound Decarboxylation Decarboxylation This compound->Decarboxylation Major Pathway Ether Cleavage Ether Cleavage This compound->Ether Cleavage Minor Pathway CO2 + Propoxymethyl Anion CO2 + Propoxymethyl Anion Decarboxylation->CO2 + Propoxymethyl Anion Propanol + Glyoxylic Acid Propanol + Glyoxylic Acid Ether Cleavage->Propanol + Glyoxylic Acid Heat Heat Heat->Decarboxylation Acid/Base Acid/Base Acid/Base->Decarboxylation Strong Acid Strong Acid Strong Acid->Ether Cleavage TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action Low Yield / Byproducts Low Yield / Byproducts Gas Evolution? Gas Evolution? Low Yield / Byproducts->Gas Evolution? Propyl Byproducts? Propyl Byproducts? Gas Evolution?->Propyl Byproducts? No Lower Temperature Lower Temperature Gas Evolution?->Lower Temperature Yes Avoid Strong Acids Avoid Strong Acids Propyl Byproducts?->Avoid Strong Acids Yes Use Milder Reagents Use Milder Reagents Lower Temperature->Use Milder Reagents Protect Carboxylic Acid Protect Carboxylic Acid Use Milder Reagents->Protect Carboxylic Acid

References

Technical Support Center: Optimizing 2-Propoxyacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Propoxyacetic acid. The following sections detail catalyst selection, experimental protocols, and troubleshooting for the primary synthesis routes.

Section 1: Fischer-Speier Esterification Route

The Fischer-Speier esterification is a common method for synthesizing this compound, which involves the acid-catalyzed reaction of glycolic acid with propanol.

Troubleshooting Guide: Fischer-Speier Esterification

Q1: My reaction yield is low. What are the potential causes and solutions?

A1: Low yields in Fischer esterification can stem from several factors. The reaction is an equilibrium process, so driving it towards the product is key.

  • Insufficient Water Removal: Water is a byproduct, and its presence can shift the equilibrium back to the reactants.

    • Solution: Use a Dean-Stark apparatus to continuously remove water as it forms. Alternatively, a drying agent can be used, though this is less efficient for larger-scale reactions.

  • Suboptimal Catalyst Loading: An inadequate amount of catalyst will result in a slow reaction rate.

    • Solution: Ensure you are using a sufficient amount of an appropriate acid catalyst. Typical loadings for strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are 1-5 mol% relative to the limiting reagent.

  • Incorrect Reactant Stoichiometry: Using an equimolar ratio of reactants may not be sufficient to drive the reaction to completion.

    • Solution: Employ a significant excess of one of the reactants, typically the less expensive one (in this case, propanol). A 3 to 5-fold excess is common.

  • Low Reaction Temperature: The reaction rate is temperature-dependent.

    • Solution: Ensure the reaction is heated to the reflux temperature of the alcohol (propanol, ~97 °C) to achieve a reasonable rate.

Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?

A2: The primary side reactions in this process involve the alcohol.

  • Ether Formation (Dipropyl ether): Propanol can undergo acid-catalyzed self-condensation to form dipropyl ether, especially at higher temperatures.

    • Solution: Maintain a controlled reaction temperature at the reflux of propanol. Avoid excessive heating. Using the optimal catalyst concentration can also minimize this side reaction.

  • Dehydration of Propanol (Propene): At elevated temperatures, propanol can dehydrate to form propene gas.

    • Solution: Careful temperature control is crucial. Ensure the reaction temperature does not significantly exceed the boiling point of propanol.

Q3: How do I choose the best acid catalyst for my reaction?

A3: The choice of catalyst depends on factors like reaction scale, desired reaction time, and downstream processing.

  • Homogeneous Catalysts (e.g., H₂SO₄, p-TsOH): These are highly effective and readily available. Sulfuric acid is a strong dehydrating agent, which can be advantageous. However, they can be corrosive and require a neutralization step during workup, which can complicate purification.

  • Heterogeneous Catalysts (e.g., Amberlyst-15, Nafion): These solid acid catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. They are generally less corrosive than strong mineral acids. However, they may exhibit lower activity, requiring higher catalyst loading or longer reaction times.

Data Presentation: Typical Reaction Conditions for Fischer Esterification
ParameterHomogeneous Catalyst (H₂SO₄/p-TsOH)Heterogeneous Catalyst (Amberlyst-15)
Catalyst Loading 1-5 mol%10-20 wt% of limiting reagent
Reactant Ratio 1:3 to 1:5 (Glycolic Acid:Propanol)1:3 to 1:5 (Glycolic Acid:Propanol)
Temperature Reflux (~97 °C)Reflux (~97 °C)
Reaction Time 4-8 hours8-24 hours
Water Removal Dean-Stark apparatusDean-Stark apparatus
Typical Yield 70-85%65-80%
Experimental Protocol: Fischer Esterification of Glycolic Acid
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add glycolic acid (1.0 eq).

  • Reagent Addition: Add propanol (3.0-5.0 eq) and the acid catalyst (e.g., p-toluenesulfonic acid, 0.02 eq).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue heating until no more water is collected or the reaction is deemed complete by analytical monitoring (e.g., TLC, GC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Mandatory Visualization: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Glycolic Acid, Propanol, and Catalyst B Heat to Reflux with Water Removal A->B C Cool and Quench B->C D Neutralize Catalyst C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Vacuum Distillation F->G

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Section 2: Williamson Ether Synthesis Route

An alternative and often high-yielding method for preparing this compound is the Williamson ether synthesis. This involves the reaction of a salt of glycolic acid with a propyl halide.

Troubleshooting Guide: Williamson Ether Synthesis

Q1: My reaction is not proceeding to completion. What could be the issue?

A1: Incomplete reactions in a Williamson ether synthesis can often be attributed to the following:

  • Insufficiently Strong Base: The hydroxyl group of glycolic acid needs to be deprotonated to form the alkoxide.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation. For safety and milder conditions, potassium carbonate can also be effective, though it may require higher temperatures and longer reaction times.

  • Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: Use a polar aprotic solvent such as DMF or DMSO to ensure all reactants are dissolved.

  • Inactive Alkyl Halide: The reactivity of the propyl halide is important.

    • Solution: Propyl iodide is more reactive than propyl bromide, which is more reactive than propyl chloride. Using a more reactive halide can improve the reaction rate.

Q2: I am getting a low yield of the desired ether and observing other products. What are the possible side reactions?

A2: The main side reaction to consider is elimination.

  • E2 Elimination: The alkoxide of glycolic acid is a strong base and can promote the E2 elimination of the propyl halide to form propene, especially if using a secondary propyl halide (isopropyl halide).

    • Solution: Use a primary propyl halide (n-propyl halide) to minimize the competing elimination reaction. Running the reaction at the lowest effective temperature can also favor substitution over elimination.

Q3: How do I choose the appropriate base and solvent for this reaction?

A3: The choice of base and solvent is critical for the success of the Williamson ether synthesis.

  • Base Selection: The pKa of the alcohol on glycolic acid is around 3.8, but the hydroxyl group is less acidic. A strong base is needed for complete deprotonation. Sodium hydride is a powerful, non-nucleophilic base that works well but requires anhydrous conditions and careful handling. Potassium carbonate is a safer, although less reactive, alternative.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide nucleophile. They also have high boiling points, allowing for a wide range of reaction temperatures.

Data Presentation: Typical Reaction Conditions for Williamson Ether Synthesis
ParameterStrong Base (NaH)Weaker Base (K₂CO₃)
Base Equivalents 1.1 - 1.2 eq1.5 - 2.0 eq
Propyl Halide n-Propyl bromide or iodide (1.1 eq)n-Propyl bromide or iodide (1.1 eq)
Solvent Anhydrous DMF or THFDMF or Acetonitrile
Temperature 0 °C to room temperature60-80 °C
Reaction Time 2-6 hours12-24 hours
Typical Yield 85-95%75-90%
Experimental Protocol: Williamson Ether Synthesis of this compound
  • Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.

  • Addition of Glycolic Acid: Dissolve glycolic acid (1.0 eq) in anhydrous DMF and add it dropwise to the sodium hydride suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Addition of Propyl Halide: Cool the reaction mixture back to 0 °C and add n-propyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Acidify the mixture with dilute HCl. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Mandatory Visualization: Williamson Ether Synthesis Logical Pathway

Williamson_Ether_Synthesis_Pathway cluster_intermediate Key Intermediate cluster_products Products Glycolic_Acid Glycolic Acid Alkoxide Glycolate Alkoxide Glycolic_Acid->Alkoxide Deprotonation Propyl_Halide n-Propyl Halide Product This compound Base Strong Base (e.g., NaH) Solvent Polar Aprotic Solvent (e.g., DMF) Alkoxide->Product SN2 Attack Byproduct Salt Byproduct

Caption: Logical pathway for the Williamson ether synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is generally preferred for this compound, Fischer Esterification or Williamson Ether Synthesis?

A1: The Williamson ether synthesis often provides higher yields and avoids the equilibrium limitations of the Fischer esterification. However, it requires stricter anhydrous conditions and the use of more hazardous reagents like sodium hydride. The Fischer esterification is simpler to set up and uses less hazardous materials, making it a good choice for larger-scale synthesis where a slightly lower yield may be acceptable.

Q2: How can I monitor the progress of my reaction?

A2: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the disappearance of the starting material (glycolic acid) and the appearance of the product. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.

Q3: What are the key safety precautions I should take when synthesizing this compound?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When using strong acids like sulfuric acid, handle with extreme care to avoid skin and eye contact.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • The product, this compound, is corrosive and can cause skin burns and eye damage. Handle with care.[1]

Q4: What are the expected spectroscopic signatures for this compound?

A4: The structure of this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR: Expect signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the ether oxygen), a singlet for the methylene group adjacent to the carboxylic acid, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect distinct signals for the three carbons of the propyl group, the methylene carbon of the acetic acid moiety, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1710 cm⁻¹), and C-O stretching bands for the ether linkage.[1]

References

Technical Support Center: 2-Propoxyacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-propoxyacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of a propanol-derived alkoxide with a salt of chloroacetic acid.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reactionEnsure a slight excess of the propyl halide or other propene source is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Competing elimination reactionUse a primary propyl halide (e.g., 1-bromopropane or 1-chloropropane) instead of a secondary one to minimize the E2 elimination side reaction.[1][2] Maintain a moderate reaction temperature, as higher temperatures can favor elimination.
Hydrolysis of the haloacetic acidEnsure anhydrous (dry) conditions, as water can hydrolyze the chloroacetic acid or its salt, reducing the amount available for the ether synthesis.
Insufficient baseUse a strong, non-nucleophilic base like sodium hydride to ensure complete deprotonation of propanol to the more reactive propoxide.
Presence of Propene Gas E2 EliminationThis is a common side reaction, especially with secondary propyl halides or at elevated temperatures.[2] Lowering the reaction temperature and using a primary propyl halide will minimize propene formation.
Unreacted Propanol Detected Incomplete deprotonation or reactionEnsure the correct stoichiometry of a strong base is used to fully convert propanol to sodium propoxide. Increase the reaction time or gently heat the mixture to ensure the reaction goes to completion.
Presence of Glycolic Acid Impurity Hydrolysis of chloroacetateThis occurs if water is present in the reaction mixture, leading to the hydrolysis of sodium chloroacetate to sodium glycolate.[3] Subsequent acidification during workup will produce glycolic acid. It is crucial to use anhydrous solvents and reagents.
Product is an Oily or Sticky Solid Residual solvent or impuritiesEnsure the product is thoroughly dried under vacuum to remove any remaining solvent. If impurities are present, recrystallization or column chromatography may be necessary for purification.
Difficulty in Product Isolation Emulsion during workupDuring the extraction process, emulsions can form. To break up an emulsion, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is a variation of the Williamson ether synthesis.[4] This involves the reaction of sodium propoxide (formed by reacting propanol with a strong base like sodium hydroxide or sodium hydride) with sodium chloroacetate.[1]

Q2: What are the primary impurities I should expect in my final product?

A2: The primary impurities can include unreacted starting materials (propanol and chloroacetic acid), glycolic acid (from the hydrolysis of chloroacetate), and potentially small amounts of dipropyl ether if conditions allow for side reactions.

Q3: How can I best monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable solvent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, HPLC can be used on aliquots taken from the reaction mixture.

Q4: What is the best way to purify the crude this compound?

A4: The primary purification method involves an aqueous workup to remove inorganic salts, followed by extraction of the acidified product into an organic solvent. Further purification can be achieved by vacuum distillation or recrystallization. For stubborn impurities, column chromatography on silica gel can be effective.

Q5: My NMR spectrum shows unexpected peaks. What could they be?

A5: Unexpected peaks could correspond to residual solvents, unreacted starting materials, or side products. For example, a broad singlet around 3.6 ppm could indicate the presence of glycolic acid. Comparing your spectrum to a reference spectrum of pure this compound and consulting NMR chemical shift tables for common impurities can aid in identification.[5]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • n-Propanol

  • Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)

  • Chloroacetic acid

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-propanol. While stirring, slowly add an equimolar amount of sodium hydroxide pellets or sodium hydride in portions. The mixture may be gently warmed to facilitate the reaction, which produces sodium propoxide.

  • Reaction with Chloroacetic Acid: In a separate flask, dissolve chloroacetic acid in a minimal amount of water and neutralize it by the slow addition of an equimolar amount of sodium hydroxide solution to form sodium chloroacetate.

  • Williamson Ether Synthesis: Slowly add the aqueous solution of sodium chloroacetate to the sodium propoxide solution with vigorous stirring. The reaction mixture is then heated to a gentle reflux (typically 60-80 °C) for several hours.[6] The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.

  • Acidification and Extraction: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate to form the free carboxylic acid. Extract the aqueous layer three times with diethyl ether or another suitable organic solvent.[7]

  • Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid, followed by a wash with brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield

BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
NaOHn-Propanol80660-70
NaHTHF65475-85
KOHn-Propanol80665-75

Note: Yields are approximate and can vary based on the specific experimental setup and purity of reagents.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification prep_propoxide Prepare Sodium Propoxide reaction Williamson Ether Synthesis prep_propoxide->reaction prep_chloroacetate Prepare Sodium Chloroacetate prep_chloroacetate->reaction acidify Acidification reaction->acidify extract Extraction acidify->extract wash Washing extract->wash dry Drying & Concentration wash->dry purify Purification dry->purify final_product final_product purify->final_product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_impurities Analyze Impurities (NMR, HPLC) start->check_impurities unreacted_sm Unreacted Starting Materials Present? check_impurities->unreacted_sm glycolic_acid Glycolic Acid Present? unreacted_sm->glycolic_acid No incomplete_rxn Incomplete Reaction: - Increase reaction time/temp - Check base stoichiometry unreacted_sm->incomplete_rxn Yes other_impurities Other Impurities? glycolic_acid->other_impurities No hydrolysis Hydrolysis Occurred: - Use anhydrous reagents and solvents glycolic_acid->hydrolysis Yes side_reactions Side Reactions: - Lower temperature - Use primary propyl halide other_impurities->side_reactions Yes purification_issue Purification Issue: - Optimize workup - Recrystallize or chromatograph other_impurities->purification_issue No

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Scaling Up Reactions Involving 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Propoxyacetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the scaling up of experimental reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless liquid soluble in water and some organic solvents.[1][2] It is a stable carboxylic acid with a pH of about 2.5.[1][2] Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC5H10O3[3][4][5]
Molecular Weight118.13 g/mol [3][6]
Boiling Point~201 °C[1][2]
Melting Point~-46 °C[1][2]
Water Solubility189,097 mg/L[6]
pKa~2.5[1][2]

Q2: What are the primary applications of this compound in research and development?

A2: this compound can be used as a reagent in organic synthesis for reactions such as esterification and chlorination.[1][2] It can also serve as a solvent for certain organic compounds like polypeptides and proteins.[1][2] Its structural motif is found in some herbicides and has been investigated in the context of multi-target inhibitors for various receptors and enzymes.[7][8]

Q3: What are the recommended safety precautions when handling this compound on a larger scale?

A3: this compound is corrosive and can cause severe skin burns and eye damage.[3][9] It may also cause respiratory irritation.[3] When handling at scale, it is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and protective clothing.[10][11][12] Ensure adequate ventilation, and work in a well-ventilated area or a fume hood.[10][12] Keep away from heat, sparks, and open flames.[12][13] An eyewash station and safety shower should be readily accessible.[12]

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis of this compound at Scale

Q: We are scaling up the synthesis of this compound from propyl bromide and sodium chloroacetate and observing a significant drop in yield. What are the potential causes and solutions?

A: Low yields in a scaled-up Williamson ether synthesis can stem from several factors. This reaction is an SN2-type reaction, where an alkoxide reacts with an alkyl halide.[14]

  • Incomplete Deprotonation: The chloroacetate must be fully deprotonated to form the nucleophile. On a larger scale, mixing may be less efficient.

    • Solution: Ensure efficient stirring and consider a slight excess of the base (e.g., sodium hydride) to drive the deprotonation to completion. The choice of a strong, non-nucleophilic base is critical.[15]

  • Side Reactions: At higher concentrations and temperatures common in scaled-up reactions, elimination reactions can become more competitive with the desired SN2 substitution, especially if secondary or tertiary alkyl halides are used.[15][16]

    • Solution: Maintain strict temperature control. Since propyl bromide is a primary alkyl halide, elimination is less likely but can still occur if temperatures are too high.

  • Reaction with Solvent: If using a protic solvent, it can interfere with the nucleophile.

    • Solution: Use an appropriate aprotic polar solvent such as DMF or DMSO to facilitate the SN2 reaction.

Below is a troubleshooting workflow for this issue:

G start Low Yield in Williamson Ether Synthesis check_deprotonation Verify complete deprotonation of chloroacetic acid start->check_deprotonation check_side_reactions Investigate potential side reactions check_deprotonation->check_side_reactions Yes incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation No check_solvent Evaluate solvent choice check_side_reactions->check_solvent Yes elimination Elimination Side Reaction (E2) check_side_reactions->elimination No protic_solvent Protic Solvent Interference check_solvent->protic_solvent No solution_deprotonation Increase stirring efficiency and/or use slight excess of base. incomplete_deprotonation->solution_deprotonation solution_elimination Maintain strict temperature control; ensure use of primary alkyl halide. elimination->solution_elimination solution_solvent Switch to an aprotic polar solvent (e.g., DMF, DMSO). protic_solvent->solution_solvent G start Start setup Reaction Setup (NaH in DMF) start->setup add_chloroacetic_acid Add Chloroacetic Acid Solution setup->add_chloroacetic_acid stir_rt Stir at RT for 1h add_chloroacetic_acid->stir_rt add_bromopropane Add 1-Bromopropane stir_rt->add_bromopropane heat Heat to 60-70 °C for 12-18h add_bromopropane->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Workup (Quench, Acidify) monitor->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end End purify->end G ligand Aryloxyacetic Acid Derivative ppar PPAR Receptor ligand->ppar Binds complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex p_p_r_e PPRE in Target Gene Promoter complex->p_p_r_e Binds transcription Gene Transcription p_p_r_e->transcription mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Metabolic Response protein->response

References

Validation & Comparative

A Comparative Guide: 2-Propoxyacetic Acid vs. Acetic Acid as Solvents for Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent system is a critical determinant in the successful manipulation and analysis of biomolecules. This guide provides a comparative overview of 2-propoxyacetic acid and the well-established acetic acid as solvents for biomolecules, intended to aid researchers in making informed decisions for their experimental designs. While extensive data exists for acetic acid, information on this compound is less comprehensive, and this guide reflects the current state of available knowledge.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each solvent is essential for predicting their behavior in solution and their interactions with biomolecules.

PropertyThis compoundAcetic Acid
Molecular Formula C5H10O3[1][2]CH3COOH
Molecular Weight 118.13 g/mol [2]60.05 g/mol
Appearance Colorless liquid[1]Colorless liquid
Boiling Point ~201°C[1]118°C
Melting Point ~ -46°C[1]16.6°C
pH (of solution) ~2.5[1]~2.4 (for 1.0 M solution)
Solubility Soluble in water and some organic solvents[1]Miscible with water, ethanol, and ether

Performance as a Solvent for Biomolecules

The utility of a solvent is ultimately determined by its ability to dissolve and maintain the stability of the target biomolecule.

Acetic Acid

Acetic acid is a widely utilized polar, protic solvent in biochemistry and pharmaceutical sciences. Its ability to donate hydrogen bonds and its acidic nature make it effective for solubilizing a range of biomolecules, particularly those with basic residues.[3]

  • Proteins: Acetic acid can act as a denaturant, disrupting the native conformation of proteins, which can be advantageous for certain applications like protein precipitation and analysis by mass spectrometry.[4] However, this denaturation can also lead to a loss of biological activity. It is often used in combination with organic solvents like acetone and ethanol for selective protein precipitation.[5]

  • Peptides: Acetic acid is a common solvent for dissolving peptides, especially those that are basic in nature.[3] It is frequently used in low concentrations (e.g., 10-30%) to aid in the solubilization of peptides that are insoluble in water.[6]

  • Nucleic Acids: Information on the direct use of acetic acid as a primary solvent for nucleic acids is less common, as they are typically soluble in aqueous buffers.

This compound

Information regarding the performance of this compound as a solvent for biomolecules is limited in publicly available scientific literature. It is described as a solvent for some organic compounds, including polypeptides and proteins.[1][7] The presence of the propoxy group, an ether linkage, introduces a more hydrophobic character compared to acetic acid, which could influence its interaction with biomolecules. Ether-containing compounds can be good solvents for a variety of organic molecules.[8]

Without direct experimental data, we can hypothesize that the increased hydrophobicity of this compound might make it a more suitable solvent for proteins and peptides with a higher proportion of nonpolar amino acid residues. However, its denaturing effect and impact on biomolecule stability have not been well-documented.

Experimental Protocols

Detailed experimental protocols provide a roadmap for the practical application of these solvents. Due to the limited information on this compound, the following protocols are primarily for acetic acid and general biomolecule handling. These can, however, serve as a starting point for developing protocols for this compound with appropriate optimization.

Protein Solubility Assay (General Protocol)

This protocol can be adapted to test the solubility of a protein in either this compound or acetic acid.

Objective: To determine the solubility of a protein in a given solvent.

Materials:

  • Protein of interest (lyophilized powder)

  • Solvent (this compound or acetic acid)

  • Microcentrifuge tubes

  • Pipettes

  • Spectrophotometer

  • Buffer for resuspension (e.g., PBS)

Procedure:

  • Add a known amount of the lyophilized protein to a microcentrifuge tube.

  • Add a small, measured volume of the test solvent (e.g., 100 µL) to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles.

  • If the protein has dissolved, add another known amount of the protein and repeat steps 3-4 until saturation is reached (i.e., undissolved particles remain).

  • Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved protein.

  • Carefully collect the supernatant.

  • Measure the protein concentration in the supernatant using a spectrophotometer (e.g., at 280 nm) or a protein assay (e.g., Bradford or BCA assay). The solubility is expressed as mg/mL or M.

Peptide Stability Assay (General Protocol)

This protocol can be used to assess the stability of a peptide in different solvent conditions.

Objective: To evaluate the degradation of a peptide over time in a specific solvent.

Materials:

  • Peptide of interest

  • Solvent (e.g., 10% acetic acid or a solution of this compound)

  • Incubator or water bath

  • HPLC system with a suitable column

  • Quenching solution (e.g., a strong acid like trifluoroacetic acid)

Procedure:

  • Dissolve the peptide in the test solvent to a known concentration.

  • Incubate the peptide solution at a specific temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide solution.

  • Immediately quench the reaction by adding a quenching solution to stop any further degradation.

  • Analyze the samples by HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide versus time to determine the stability of the peptide in the solvent.[9]

Visualizations

Experimental Workflow: Protein Solubility Assay

G Protein Solubility Assay Workflow cluster_0 Preparation cluster_1 Dissolution & Saturation cluster_2 Quantification A Add known amount of lyophilized protein to tube B Add measured volume of solvent A->B C Vortex to dissolve B->C D Visually inspect for undissolved particles C->D E Repeat addition of protein until saturation D->E F Centrifuge to pellet undissolved protein E->F G Collect supernatant F->G H Measure protein concentration G->H

Caption: Workflow for determining protein solubility.

Logical Relationship: Factors Influencing Peptide Solubility

G Factors Influencing Peptide Solubility Solubility Peptide Solubility AminoAcidComp Amino Acid Composition Solubility->AminoAcidComp Solvent Solvent Properties Solubility->Solvent Charge Overall Charge AminoAcidComp->Charge Hydrophobicity Hydrophobicity AminoAcidComp->Hydrophobicity pH pH Solvent->pH Polarity Polarity Solvent->Polarity

Caption: Key factors that determine peptide solubility.

Conclusion

Acetic acid is a well-characterized and versatile solvent for a variety of biomolecules, with extensive literature and established protocols to guide its use. Its utility in solubilizing peptides and its role in protein precipitation techniques are particularly noteworthy.

In contrast, this compound remains a largely unexplored solvent for biomolecules. While its chemical properties suggest potential applications, particularly for more hydrophobic species, a significant lack of empirical data hinders a direct and quantitative comparison with acetic acid. Researchers considering this compound should be prepared to undertake foundational studies to determine its efficacy and compatibility with their specific biomolecules and downstream applications. The experimental protocols provided for acetic acid can serve as a template for such investigations, but careful optimization will be necessary. Further research is required to fully elucidate the potential of this compound as a valuable tool in the field of biomolecular research.

References

A Researcher's Guide: 2-Propoxyacetic Acid vs. Trifluoroacetic Acid in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS) is a critical juncture that significantly impacts the purity and yield of the final peptide. For decades, trifluoroacetic acid (TFA) has been the undisputed reagent of choice for this process. However, growing environmental concerns regarding per- and poly-fluoroalkyl substances (PFAS), of which TFA is a member, have spurred a search for viable alternatives. This guide provides a comprehensive comparison of the industry-standard trifluoroacetic acid against a potential, though not yet established, alternative: 2-Propoxyacetic acid.

This comparison will delve into the known performance of TFA, supported by experimental data, and offer a theoretical assessment of this compound's potential based on its chemical properties. Due to a lack of published data on the use of this compound in peptide synthesis, this guide will focus on providing a thorough understanding of the current benchmark (TFA) and a forward-looking perspective on what an alternative might entail.

Trifluoroacetic Acid (TFA): The Gold Standard Under Scrutiny

Trifluoroacetic acid (TFA) is a powerful organic acid with a pKa of approximately 0.23, making it highly effective for the simultaneous cleavage of the synthesized peptide from the solid support resin and the removal of acid-labile side-chain protecting groups.[1] Its high volatility and miscibility with water and most organic solvents further contribute to its utility in peptide chemistry.[1]

Quantitative Performance of TFA in Peptide Cleavage

The effectiveness of TFA is typically evaluated based on cleavage efficiency, peptide purity, and the minimization of side reactions. The following table summarizes key quantitative data related to TFA's performance in SPPS.

Performance MetricTypical Values with TFAConditions and Remarks
Cleavage Efficiency > 95%Dependent on peptide sequence, resin type, and cleavage cocktail composition. Longer cleavage times (1-4 hours) are often employed.
Crude Peptide Purity 50-95%Highly sequence-dependent. Purification via HPLC is almost always necessary.
Peptide Yield VariableInfluenced by synthesis efficiency, cleavage, and purification steps.
Common Side Reactions - Trifluoroacetylation- Aspartimide formation- Alkylation of sensitive residues (Trp, Met, Cys, Tyr)- Oxidation of Met and CysThe extent of side reactions is mitigated by the use of scavenger "cocktails". For instance, S-tbutylation of Cysteine can range from 11.1% to 32.3% depending on cleavage conditions.
Experimental Protocols for TFA Cleavage

The success of TFA cleavage hinges on the use of an appropriate "cleavage cocktail," a mixture of TFA with various scavengers that trap the reactive cationic species generated during the removal of protecting groups.

Standard Cleavage Cocktail (Reagent K):

A widely used cocktail for peptides containing multiple sensitive residues.[2]

  • Composition: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)

  • Procedure:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF).

    • Dry the resin under vacuum.

    • Add the cleavage cocktail to the resin (typically 10-20 mL per gram of resin).

    • Stir the mixture at room temperature for 1.5 to 4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the peptide under vacuum.

"Odorless" Cleavage Cocktail (Reagent B):

This cocktail is used to avoid the malodorous thiols while still scavenging cationic species, particularly from trityl-based protecting groups.

  • Composition: TFA/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v)

  • Procedure: The protocol is similar to that of Reagent K.

Visualizing the Cleavage Process

The following diagram illustrates the general workflow of peptide cleavage and deprotection using a TFA-based cocktail.

Cleavage_Workflow start Peptide-Resin tfa_cocktail Add TFA Cleavage Cocktail start->tfa_cocktail cleavage Cleavage & Deprotection (1-4 hours, RT) tfa_cocktail->cleavage filtration Filter to Separate Resin cleavage->filtration resin Spent Resin filtration->resin peptide_solution Peptide in TFA Solution filtration->peptide_solution precipitation Precipitate with Cold Ether peptide_solution->precipitation centrifugation Centrifuge & Decant precipitation->centrifugation ether_wash Wash with Cold Ether centrifugation->ether_wash drying Dry Peptide ether_wash->drying crude_peptide Crude Peptide drying->crude_peptide purification HPLC Purification crude_peptide->purification pure_peptide Pure Peptide purification->pure_peptide

Caption: Workflow of solid-phase peptide synthesis cleavage and deprotection.

This compound: A Theoretical Alternative

As of the writing of this guide, there is no published literature detailing the use of this compound for peptide cleavage and deprotection in SPPS. Therefore, the following comparison is based on its chemical properties and theoretical considerations.

PropertyTrifluoroacetic Acid (TFA)This compoundTheoretical Implications for Peptide Chemistry
Acidity (pKa) ~0.23No direct experimental value found in searches. Estimated to be significantly higher (less acidic) than TFA.The lower acidity of this compound would likely result in significantly slower or incomplete cleavage of peptides from the resin and removal of protecting groups. This could necessitate harsher conditions (e.g., higher temperatures, longer reaction times), which may lead to other side reactions.
Structure CF₃COOHCH₃CH₂CH₂OCH₂COOHThe absence of fluorine atoms in this compound makes it a non-PFAS substance, which is a significant environmental advantage. The propoxy group may influence its solvent properties.
Volatility High (Boiling Point: 72.4 °C)Lower than TFA (Boiling Point: 206-208 °C)The lower volatility of this compound would make its removal after cleavage more difficult, potentially requiring lyophilization or other techniques instead of simple evaporation.
Solubility Miscible with water and most organic solvents.Expected to have good solubility in organic solvents and some water solubility.The ability to dissolve the cleaved peptide is crucial. The propoxy group might enhance solubility for certain hydrophobic peptides.
Side Reactions Well-characterized (see above).Unknown.The potential for different side reactions exists. The absence of the trifluoroacetyl group would eliminate trifluoroacetylation, but other side reactions related to the propoxy group or the different acidic environment could emerge.
Signaling Pathway of Acid-Mediated Deprotection

The fundamental mechanism of acid-mediated deprotection involves the protonation of the protecting group, leading to its cleavage and the formation of a stable carbocation. This is illustrated below for a generic acid (HA).

Deprotection_Mechanism Protected_Amino_Acid R-O-PG (Protected Amino Acid) Protonation Protonation by Acid (HA) Protected_Amino_Acid->Protonation Protonated_Intermediate R-O(H+)-PG Protonation->Protonated_Intermediate Cleavage Cleavage Protonated_Intermediate->Cleavage Deprotected_Amino_Acid R-OH (Deprotected Amino Acid) Cleavage->Deprotected_Amino_Acid Carbocation PG+ (Carbocation) Cleavage->Carbocation Scavenger Scavenger (Scav) Carbocation->Scavenger Trapped_Carbocation Scav-PG Scavenger->Trapped_Carbocation

Caption: General mechanism of acid-labile protecting group removal.

Conclusion and Future Outlook

Trifluoroacetic acid remains the dominant reagent for peptide cleavage and deprotection in SPPS due to its high efficiency and well-understood chemistry. However, its classification as a PFAS substance presents a significant long-term challenge, driving the search for greener alternatives.

While this compound is not a currently used reagent for this purpose, its non-fluorinated structure makes it an interesting theoretical candidate from an environmental perspective. The primary hurdle for its potential application is its likely lower acidity compared to TFA, which would necessitate a significant departure from established protocols. Extensive research would be required to determine its efficacy, optimize cleavage conditions, and characterize any potential side reactions.

For researchers and drug development professionals, the key takeaway is twofold: a deep understanding of TFA's performance and its associated challenges is essential for current peptide synthesis, while keeping an eye on the development of non-PFAS alternatives will be crucial for the future of sustainable peptide manufacturing. The development of a successful TFA replacement will likely involve a multi-faceted approach, considering not just the primary cleavage reagent but also the development of new protecting groups and linkers that are labile under milder, more environmentally friendly conditions.

References

A Comparative Analysis of Esterification Efficacy: 2-Propoxyacetic Acid vs. Glycolic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development and Organic Synthesis

In the realm of pharmaceutical and chemical synthesis, the efficient formation of esters is a cornerstone of molecular design and prodrug development. Both 2-propoxyacetic acid and glycolic acid serve as valuable building blocks in these processes. This guide provides a detailed comparison of their efficacy in esterification reactions, drawing upon available experimental data for glycolic acid and a theoretical assessment of this compound. Due to a lack of direct comparative studies in the current literature, this guide also presents a robust experimental protocol for a head-to-head evaluation.

Introduction to the Contestants

Glycolic acid , the smallest α-hydroxy acid, is widely utilized in various industries, including pharmaceuticals and cosmetics.[1] Its dual hydroxyl and carboxyl functionality allows it to participate in a range of chemical transformations, including self-esterification to form polyglycolic acid, a biodegradable polymer with significant applications in drug delivery.[2]

This compound is a less-studied carboxylic acid derivative featuring a propoxy group at the alpha position.[3] This structural feature differentiates it from glycolic acid and suggests potential differences in reactivity and physical properties, which could be leveraged in specific synthetic applications, such as modifying the solubility and bioavailability of drug candidates.[4]

Quantitative Data on Esterification Performance

While direct comparative data is unavailable, extensive research on the esterification of glycolic acid provides a solid baseline for performance expectations. The following table summarizes typical reaction conditions and outcomes for the esterification of glycolic acid with various alcohols.

Table 1: Summary of Experimental Data for Glycolic Acid Esterification

AlcoholCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
ButanolH₂SO₄ (homogeneous)3:1704>95 (conversion)[5]
ButanolAmberlyst 15 (heterogeneous)3:1704~60 (conversion)[5]
EthanolAutocatalyzed (no catalyst)N/A50-75N/AEquilibrium studied[6]
EthanolAmberlyst 70 (heterogeneous)N/AN/AN/AEffective catalysis[6]
IsobutanolAcid catalystN/AN/AN/A64% yield[7]

Note: The performance of this compound in similar esterification reactions has not been extensively reported in the literature.

Theoretical Comparison of Esterification Efficacy

The esterification of carboxylic acids, particularly through the Fischer-Speier method, is an equilibrium-controlled process influenced by several factors, including steric hindrance and the electronic nature of the reactants.[8][9]

Steric Effects: The rate of esterification is sensitive to steric bulk around the carboxylic acid's carbonyl group and the alcohol's hydroxyl group.[10] this compound possesses a larger propoxy group at the α-position compared to the hydroxyl group of glycolic acid. This increased steric hindrance could potentially slow down the nucleophilic attack of the alcohol on the protonated carbonyl carbon, leading to a slower reaction rate compared to glycolic acid under identical conditions.

Electronic Effects: The oxygen atom in the propoxy group of this compound, like the hydroxyl group in glycolic acid, is electron-withdrawing through induction. This effect can influence the electrophilicity of the carbonyl carbon. However, the precise impact of the propoxy group's electronic nature on the overall reaction kinetics, relative to the hydroxyl group, would require experimental determination.

Based on these considerations, it is hypothesized that glycolic acid may exhibit a faster initial rate of esterification due to lower steric hindrance. However, the final equilibrium yield for both acids will also depend on the specific alcohol used and the efficiency of water removal from the reaction mixture.[11]

Experimental Protocols

To provide a definitive comparison, the following experimental protocol is proposed. This protocol is designed to assess the esterification efficacy of this compound and glycolic acid under identical conditions.

Objective:

To compare the reaction kinetics and equilibrium conversion of this compound and glycolic acid in an acid-catalyzed esterification reaction with a model primary alcohol (e.g., n-butanol).

Materials:
  • This compound (≥98% purity)

  • Glycolic acid (≥98% purity)

  • n-Butanol (anhydrous, ≥99%)

  • Sulfuric acid (concentrated, 98%)

  • Toluene (anhydrous, ≥99%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:
  • Reaction Setup: In two separate round-bottom flasks equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, charge one flask with glycolic acid (1.0 eq) and the other with this compound (1.0 eq).

  • Reagent Addition: To each flask, add n-butanol (3.0 eq) and toluene (as a solvent to facilitate azeotropic removal of water).

  • Initiation: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to each flask.

  • Reaction Progress: Heat both reaction mixtures to reflux. Collect and measure the water generated in the Dean-Stark trap over time.

  • Monitoring: At specified time intervals (e.g., 0, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Work-up of Aliquots: Quench the reaction in the aliquot with a saturated sodium bicarbonate solution. Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

  • Analysis: Analyze the samples by gas chromatography (GC) using an internal standard to determine the concentration of the ester product and the remaining carboxylic acid.

  • Data Interpretation: Plot the concentration of the ester product versus time for both reactions to compare their initial rates. Determine the final conversion at equilibrium.

Visualizing the Chemistry

To better understand the processes discussed, the following diagrams illustrate the underlying chemical mechanism and a proposed experimental workflow.

Fischer_Esterification cluster_step1 Protonation cluster_step2 Nucleophilic Attack cluster_step3 Proton Transfer cluster_step4 Elimination of Water cluster_step5 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid + H⁺ H_plus H+ Alcohol R'-OH TetrahedralIntermediate R-C(OH)₂(O⁺HR') ProtonatedAcid_ref->TetrahedralIntermediate + R'-OH Intermediate2 R-C(OH)(O-R')(OH₂⁺) TetrahedralIntermediate_ref->Intermediate2 ProtonatedEster R-C(O⁺H)-OR' Water H₂O Intermediate2_ref->ProtonatedEster - H₂O Ester R-COOR' H_plus_out H+ ProtonatedEster_ref->Ester - H⁺

Caption: The mechanism of Fischer-Speier esterification.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Esterification cluster_analysis Monitoring and Analysis cluster_results Results Prep_GA Flask 1: Glycolic Acid + n-Butanol + Toluene Catalyst Add H₂SO₄ Catalyst Prep_GA->Catalyst Prep_PAA Flask 2: this compound + n-Butanol + Toluene Prep_PAA->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Sampling Aliquots at t = 0, 30, 60, 120, 240 min Reflux->Sampling Workup Quench, Extract, Dry Sampling->Workup GC_Analysis Gas Chromatography Analysis Workup->GC_Analysis Comparison Compare Reaction Rates and Equilibrium Conversion GC_Analysis->Comparison

Caption: Proposed workflow for comparative esterification analysis.

Conclusion and Outlook

While glycolic acid is a well-established reactant in esterification processes, the potential of this compound remains less explored. Theoretically, the steric bulk of the propoxy group may present a kinetic disadvantage compared to the hydroxyl group of glycolic acid. However, this could be offset by other electronic or solubility factors that may be advantageous in specific applications.

The provided experimental protocol offers a clear and direct path for researchers to quantify the relative efficacy of these two acids. Such data would be invaluable for making informed decisions in the design of novel esters for drug delivery systems, specialty solvents, and other advanced materials. Future research in this area will undoubtedly contribute to a more nuanced understanding of structure-activity relationships in esterification reactions.

References

Validating Protein Secondary Structure in the Presence of 2-Propoxyacetic Acid: A Comparative Guide Using Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of circular dichroism (CD) spectroscopy with other common biophysical techniques for validating protein secondary structure, with a specific focus on investigating the effects of 2-Propoxyacetic acid. Detailed experimental protocols and data interpretation strategies are presented to facilitate robust experimental design and analysis.

Introduction to Protein Secondary Structure and this compound

A protein's function is intrinsically linked to its three-dimensional structure, of which the secondary structure—arrangements of the polypeptide chain into α-helices, β-sheets, and random coils—forms the fundamental framework. Various small molecules can interact with proteins, potentially altering their conformation and, consequently, their activity. This compound, a small organic acid, is one such molecule whose influence on protein secondary structure may be of interest in various research and drug development contexts. Validating any induced structural changes is crucial for understanding the molecule's mechanism of action.

Circular dichroism (CD) spectroscopy is a powerful and widely used technique for the rapid assessment of protein secondary structure in solution.[1][2] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins.[3] The distinct CD spectra of α-helices, β-sheets, and random coils in the far-UV region (190-250 nm) allow for the qualitative and quantitative estimation of these structural elements within a protein.[4]

Comparison of Techniques for Secondary Structure Validation

While CD spectroscopy is a frontline tool, other techniques can provide complementary or more detailed structural information. The choice of method depends on the specific research question, sample requirements, and available instrumentation.

Technique Principle Strengths Limitations Relevance to this compound Interaction
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of circularly polarized light by chiral molecules.[4][3]Rapid, requires small sample amounts, non-destructive, suitable for studying conformational changes in solution.[4][1][3]Provides global structural information (average secondary structure content), not residue-specific details.[5] Limited by buffer absorbance in the far-UV region.[1]Ideal for initial screening of this compound's effect on the overall secondary structure of a protein and for determining optimal conditions for more detailed studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics.Provides high-resolution, residue-specific structural information in solution.[6] Can identify specific binding sites of small molecules.Requires larger amounts of highly pure, soluble, and isotopically labeled protein. Data acquisition and analysis are time-consuming.[7]Can precisely map the interaction site of this compound on the protein and determine structural changes at the amino acid level.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light to probe molecular vibrations.Provides detailed information on secondary and tertiary structure, including side-chain environments and disulfide bonds.[8] Can be used in aqueous and non-aqueous environments.[8]Raman scattering is inherently weak, often requiring higher sample concentrations. Fluorescence from the sample or impurities can interfere with the signal.Can provide complementary information to CD by probing changes in the local environment of specific functional groups upon binding of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a sample, which excites molecular vibrations.Provides information on protein secondary structure, particularly useful for samples in various states (solution, films, aggregates).Water absorption can be a significant issue, often requiring the use of D₂O or attenuated total reflectance (ATR) techniques. Spectral deconvolution can be complex.Useful for studying the effect of this compound on protein secondary structure in different sample formats and for detecting changes in hydrogen bonding.

Experimental Protocol: Validating Protein Secondary Structure Changes Induced by this compound using CD Spectroscopy

This protocol outlines the key steps for assessing the impact of this compound on the secondary structure of a target protein.

Sample Preparation
  • Protein Purity and Concentration: The protein sample must be of high purity (>95%) to avoid interference from contaminants.[9] The concentration should be accurately determined using a reliable method, such as UV-Vis spectroscopy with a known extinction coefficient, as this is critical for calculating molar ellipticity.[1][6] A typical protein concentration for far-UV CD is 0.1-0.5 mg/mL.[4]

  • Buffer Selection: The buffer should be transparent in the far-UV region (below 200 nm) and should not interact with the protein or this compound.[1] Phosphate buffers at a low concentration (e.g., 10-20 mM) are often a good choice. Avoid buffers with high absorbance, such as Tris.[4] The pH of the buffer should be carefully controlled and maintained throughout the experiment.

  • This compound Solution: Prepare a concentrated stock solution of this compound in the same buffer as the protein. The final concentration of this compound to be used will depend on the desired experimental conditions and should be tested in a titration experiment.

CD Spectrometer Setup and Data Acquisition
  • Instrument Parameters:

    • Wavelength Range: Typically 190-260 nm for secondary structure analysis.[10]

    • Cuvette Pathlength: A short pathlength cuvette (e.g., 0.1 cm) is commonly used to minimize buffer absorbance.[7]

    • Bandwidth: 1.0 nm.

    • Scan Speed: 50 nm/min.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans should be averaged to improve the signal-to-noise ratio.[10]

  • Data Collection:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the protein in the buffer.

    • Record the CD spectrum of the buffer containing the highest concentration of this compound to be used to check for any intrinsic signal from the compound.

    • Titrate the protein solution with increasing concentrations of this compound, recording a CD spectrum at each concentration.

Data Processing and Analysis
  • Baseline Correction: Subtract the buffer spectrum (and the this compound buffer spectrum if it has a signal) from each of the protein spectra.

  • Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * c * l) where:

    • mdeg is the observed ellipticity in millidegrees.

    • MRW is the mean residue weight of the protein (molecular weight / number of amino acids).

    • c is the protein concentration in mg/mL.

    • l is the cuvette pathlength in cm.

  • Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, BeStSel, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the molar ellipticity data.[1][11]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_results Results protein_prep Prepare Protein Solution (>95% purity, known conc.) titration Perform Titration & Record Spectra protein_prep->titration buffer_prep Prepare Optically Transparent Buffer buffer_prep->protein_prep ligand_prep Prepare this compound Stock buffer_prep->ligand_prep baseline Record Buffer Baseline buffer_prep->baseline ligand_prep->titration processing Baseline Correction & Conversion to Molar Ellipticity baseline->processing protein_spec Record Protein Spectrum protein_spec->processing ligand_spec Record Ligand Spectrum ligand_spec->processing titration->processing deconvolution Secondary Structure Estimation (Deconvolution Software) processing->deconvolution interpretation Interpretation of Structural Changes deconvolution->interpretation

Caption: Experimental workflow for CD spectroscopy analysis.

Interpreting the Results

Changes in the CD spectrum upon the addition of this compound can indicate an interaction that alters the protein's secondary structure.

  • An increase in the negative signal at 208 nm and 222 nm suggests an increase in α-helical content.[4]

  • An increase in the negative signal around 218 nm indicates an increase in β-sheet content.[4]

  • A decrease in the magnitude of the signals at these wavelengths and a shift towards a strong negative band near 198 nm suggests an increase in random coil content, indicating protein unfolding or disordering.[4]

By quantifying these changes at different concentrations of this compound, a dose-dependent effect on the protein's secondary structure can be established.

Conclusion

CD spectroscopy is an invaluable, rapid, and sensitive technique for the initial assessment of this compound's impact on protein secondary structure.[2] While it provides a global view of conformational changes, combining it with higher-resolution techniques like NMR can offer a more complete picture of the molecular interactions. The detailed protocol and workflow provided in this guide serve as a robust starting point for researchers investigating the effects of small molecules on protein conformation, aiding in the elucidation of their biological functions and mechanisms of action.

References

A Comparative Kinetic Analysis of 2-Propoxyacetic Acid and Ethoxyacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-propoxyacetic acid and ethoxyacetic acid. In the absence of direct comparative kinetic studies for many common reactions, this document leverages established principles of organic chemistry, including steric and electronic effects, and available data from analogous compounds to predict and compare their reactivity. This analysis is crucial for professionals in drug development and chemical synthesis, where understanding reaction rates and mechanisms is fundamental to process optimization and the design of new molecules.

Introduction

This compound and ethoxyacetic acid are both alkoxyacetic acids, characterized by an ether linkage beta to a carboxylic acid group. This structural feature influences their chemical properties and reactivity. While specific kinetic data for direct comparison is sparse in the literature, we can infer their relative reactivity by examining the impact of the different alkyl groups (propyl versus ethyl) on the reaction center.

Theoretical Kinetic Comparison: Steric and Electronic Effects

The primary difference between this compound and ethoxyacetic acid is the length of the alkyl chain in the alkoxy group. This seemingly small structural change can have a measurable impact on reaction kinetics due to both steric and electronic effects.

  • Steric Hindrance: The propoxy group is larger and bulkier than the ethoxy group. In reactions where a nucleophile attacks the carbonyl carbon of the carboxylic acid, such as in Fischer esterification, the larger propoxy group is expected to present greater steric hindrance.[1] This increased steric bulk will likely impede the approach of the nucleophile, leading to a slower reaction rate for this compound compared to ethoxyacetic acid. The principle of steric hindrance affecting reaction rates is well-documented in organic chemistry.[1][2] For instance, in the Fischer esterification of fatty acids, the reaction rate is influenced by the steric hindrance of the alcohol used.

  • Electronic Effects: The inductive effect of the alkyl group influences the acidity of the carboxylic acid. Both ethoxy and propoxy groups are electron-donating groups (+I effect).[3] The slightly greater electron-donating ability of the propyl group compared to the ethyl group would be expected to slightly decrease the acidity of this compound relative to ethoxyacetic acid. A lower acidity could translate to a slower rate in acid-catalyzed reactions. However, this electronic effect is generally considered to be minor compared to the impact of steric hindrance, especially as the alkyl chain length increases beyond two carbons.

Prediction: Based on the dominant role of steric effects, it is predicted that ethoxyacetic acid will exhibit faster reaction kinetics in common reactions involving the carboxylic acid group, such as esterification, compared to this compound.

Comparative Biological Activity

While not a direct measure of reaction kinetics, the relative biological activity of these compounds can sometimes correlate with their chemical reactivity. A study on the in vitro hematotoxicity of a series of n-alkoxyacetic acids provided the following ranking of activity: butoxyacetic acid > propoxyacetic acid ≈ pentoxyacetic acid > ethoxyacetic acid > methoxyacetic acid.[4] This indicates that in this biological system, propoxyacetic acid is more active than ethoxyacetic acid. It is important to note that biological activity is a complex phenomenon and may not directly translate to simple chemical reaction rates.

Experimental Data

ParameterValue
ReactionEsterification with 2-ethylhexanol
CatalystSulfuric Acid
Activation Energy (Ea)71.559 kJ/mol
Frequency Factor (A)1.221 x 10⁷ Lmol⁻¹min⁻¹
Table 1: Kinetic parameters for the esterification of a substituted acetic acid derivative.[5]

Experimental Protocols

Below is a generalized experimental protocol for the kinetic analysis of an esterification reaction, which can be adapted for this compound or ethoxyacetic acid.

Kinetic Analysis of Acid-Catalyzed Esterification

Objective: To determine the rate constant and activation energy for the esterification of an alkoxyacetic acid with an alcohol.

Materials:

  • Alkoxyacetic acid (this compound or ethoxyacetic acid)

  • Alcohol (e.g., ethanol, propanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Solvent (if necessary, e.g., toluene)

  • Standard solution for titration (e.g., NaOH)

  • Indicator (e.g., phenolphthalein)

  • Quenching solution (e.g., ice-cold water)

Procedure:

  • A known amount of the alkoxyacetic acid, alcohol, and solvent are added to a thermostated batch reactor equipped with a stirrer and a condenser.

  • The mixture is allowed to reach the desired reaction temperature.

  • A known amount of the acid catalyst is added to the reactor to initiate the reaction (this is considered time zero).

  • Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Each aliquot is immediately quenched in a known volume of ice-cold water to stop the reaction.

  • The concentration of the unreacted carboxylic acid in the quenched sample is determined by titration with a standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The experiment is repeated at different temperatures to determine the activation energy.

Data Analysis: The rate of reaction can be modeled using an appropriate rate law, often a second-order reversible model for esterification. The rate constant (k) can be determined by plotting the concentration data against time. The activation energy (Ea) can then be calculated from the Arrhenius plot, which is a plot of ln(k) versus 1/T.

Visualizations

Esterification_Mechanism cluster_step1 Step 1: Protonation of the Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by the Alcohol cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation Acid R-COOH Protonated_Acid R-C(OH)2+ Acid->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate1 R-C(OH)2(O+H R') Protonated_Acid->Tetrahedral_Intermediate1 + R'-OH Alcohol R'-OH Tetrahedral_Intermediate2 R-C(OH)(O R')(O H2+) Tetrahedral_Intermediate1->Tetrahedral_Intermediate2 Proton Transfer Protonated_Ester R-C(O+H)(O R') Tetrahedral_Intermediate2->Protonated_Ester - H2O Ester R-COOR' Protonated_Ester->Ester - H+ Water H2O Steric_Hindrance_Comparison cluster_ethoxy Ethoxyacetic Acid cluster_propoxy This compound Eth_Acid CH3CH2OCH2COOH Eth_React Reaction Site (Carbonyl Carbon) Eth_Acid->Eth_React Less Steric Hindrance Conclusion Conclusion: Ethoxyacetic acid is predicted to react faster. Eth_React->Conclusion Faster Reaction Prop_Acid CH3CH2CH2OCH2COOH Prop_React Reaction Site (Carbonyl Carbon) Prop_Acid->Prop_React More Steric Hindrance Prop_React->Conclusion Slower Reaction

References

Comparative Analysis of Reaction Byproducts of 2-Propoxyacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction byproducts of a molecule like 2-Propoxyacetic acid is crucial for process optimization, safety assessment, and regulatory compliance. This guide provides a comparative analysis of the expected byproducts from various common chemical transformations of this compound. The information presented is based on established principles of organic chemistry and data from analogous compounds due to the limited availability of specific experimental data for this compound.

Introduction to this compound

This compound is a carboxylic acid with an ether linkage. Its chemical structure dictates its reactivity, being susceptible to reactions at both the carboxylic acid and the ether functional groups. The nature and distribution of byproducts are highly dependent on the reaction conditions, including the reagents used, temperature, and solvent. This guide will explore the anticipated byproducts in several key reaction types: esterification, oxidation, thermal degradation, and metabolic transformation.

Comparative Analysis of Reaction Byproducts

The following table summarizes the expected primary products and major byproducts for different reactions involving this compound. The yields of these byproducts can vary significantly based on the specific reaction conditions.

Reaction TypePrimary ProductPotential Major ByproductsKey Influencing Factors
Esterification Propoxyacetate EsterWater, Unreacted Starting MaterialsAcid catalyst, alcohol reactant, temperature, removal of water
Oxidation Carbon Dioxide, Water, smaller organic fragmentsPropionaldehyde, Propionic Acid, Glyoxylic AcidOxidizing agent strength, temperature, reaction time
Thermal Degradation Propanol, Acetic Acid, Propene, Carbon DioxideEthers, Aldehydes, KetonesTemperature, presence of oxygen or catalysts
Metabolic Transformation N-(2-propoxyacetyl)glycine, Ethylene GlycolGlucuronide conjugatesBiological system (e.g., specific enzymes)

Detailed Reaction Analysis and Byproduct Formation

Esterification

Esterification of this compound, typically via the Fischer-Speier method, involves reacting the acid with an alcohol in the presence of a strong acid catalyst. The primary byproduct of this equilibrium reaction is water[1][2][3][4].

Reaction: this compound + Alcohol ⇌ Propoxyacetate Ester + Water

Byproduct Profile:

  • Water: The stoichiometric byproduct. Its removal (e.g., by a Dean-Stark apparatus) can drive the reaction towards the ester product.

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, some this compound and alcohol will remain.

  • Ether from Alcohol Dehydration: At high temperatures, the alcohol reactant can undergo acid-catalyzed dehydration to form a symmetric ether (e.g., diethyl ether from ethanol).

Oxidation

The oxidation of this compound can lead to the cleavage of both the ether bond and the carbon-carbon bonds, depending on the strength of the oxidizing agent.

Potential Byproducts:

  • Strong Oxidation (e.g., KMnO4, CrO3): Complete oxidation can lead to carbon dioxide and water. Partial oxidation may yield smaller carboxylic acids and aldehydes.

  • Milder Oxidation: May lead to the formation of hydroperoxides, which can then decompose into a variety of smaller carbonyl compounds. Cleavage of the ether bond could result in propionaldehyde, propionic acid, and glyoxylic acid.

Thermal Degradation

Heating this compound, especially in the presence of oxygen or catalysts, can lead to its decomposition through various radical pathways.

Anticipated Byproducts:

  • Decarboxylation: Loss of carbon dioxide to form 2-propoxyethane.

  • Ether Bond Cleavage: Homolytic cleavage of the C-O ether bond can lead to the formation of propanol and acetic acid, or propene via elimination.

  • Further Decomposition: The initial degradation products can undergo further reactions to form a complex mixture of smaller aldehydes, ketones, and hydrocarbons.

Metabolic Transformation

In biological systems, this compound is a known metabolite of the solvent 2-propoxyethanol[5][6][7][8][9]. The metabolism of this compound itself can lead to further conjugated byproducts.

Known and Expected Metabolites:

  • N-(2-propoxyacetyl)glycine: Conjugation with the amino acid glycine is a common metabolic pathway for alkoxyacetic acids[9].

  • Ethylene Glycol: Cleavage of the ether bond can result in the formation of ethylene glycol[9].

  • Glucuronide Conjugates: The carboxylic acid group can be conjugated with glucuronic acid to facilitate excretion.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its byproducts would typically involve chromatographic and spectroscopic techniques.

General Protocol for Byproduct Identification:

  • Reaction Quenching: The reaction is stopped at a specific time point by cooling and/or adding a quenching agent.

  • Extraction: The reaction mixture is extracted with a suitable organic solvent to separate the products and byproducts from the reaction medium.

  • Chromatographic Separation: The components of the extract are separated using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Identification and Quantification:

    • Mass Spectrometry (MS): Coupled with GC or HPLC (GC-MS or LC-MS), MS is used to identify the chemical structure of the separated components based on their mass-to-charge ratio and fragmentation patterns.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure of isolated byproducts.

    • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the byproducts.

    • Quantification: The relative amounts of byproducts can be determined by integrating the peak areas in the chromatograms and comparing them to internal standards.

Visualizing Reaction Pathways

The following diagrams illustrate the potential reaction pathways and byproduct formation for this compound.

Esterification This compound This compound Propoxyacetate Ester Propoxyacetate Ester This compound->Propoxyacetate Ester + Alcohol (Acid Catalyst) Alcohol Alcohol Alcohol->Propoxyacetate Ester Symmetric Ether Symmetric Ether Alcohol->Symmetric Ether Dehydration (High Temp) Water Water Propoxyacetate Ester->Water Byproduct Oxidation This compound This compound Strong_Oxidation Strong Oxidation (e.g., KMnO4) This compound->Strong_Oxidation Mild_Oxidation Mild Oxidation This compound->Mild_Oxidation CO2_H2O CO2 + H2O Strong_Oxidation->CO2_H2O Propionaldehyde Propionaldehyde Mild_Oxidation->Propionaldehyde Byproduct Propionic_Acid Propionic Acid Mild_Oxidation->Propionic_Acid Byproduct Glyoxylic_Acid Glyoxylic Acid Mild_Oxidation->Glyoxylic_Acid Byproduct Metabolism 2-Propoxyethanol 2-Propoxyethanol This compound This compound 2-Propoxyethanol->this compound Metabolism Glycine_Conjugate N-(2-propoxyacetyl)glycine This compound->Glycine_Conjugate Conjugation Ethylene_Glycol Ethylene Glycol This compound->Ethylene_Glycol Ether Cleavage Glucuronide_Conjugate Glucuronide Conjugate This compound->Glucuronide_Conjugate Conjugation

References

A Comparative Guide to Cross-Reactivity Assessment of Small Molecule Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Framework for Comparison

A crucial aspect of any cross-reactivity study is the clear and concise presentation of quantitative data. This allows for straightforward comparison of the antibody's specificity towards different analogs. The following table format is recommended for summarizing such data. The data presented below is for fipronil and its derivatives, illustrating how results for 2-propoxyacetic acid derivatives could be tabulated.

Table 1: Cross-Reactivity of Fipronil and its Metabolites in a Competitive Indirect ELISA

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Fipronil2.16100
Fipronil-sulfone-44.17 - 116.76
Fipronil-sulfide-44.17 - 116.76
Fipronil-desulfinyl-44.17 - 116.76

Note: IC50 value for the parent compound (fipronil) is from a specific monoclonal antibody-based ELISA.[1] The range of cross-reactivity for the metabolites is also reported for a group-specific monoclonal antibody.[1] Specific IC50 values for each metabolite were not detailed in the provided search result. The cross-reactivity is calculated as (IC50 of parent compound / IC50 of derivative) x 100.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable cross-reactivity studies. Below is a representative methodology for a competitive enzyme-linked immunosorbent assay (ELISA), a common technique for this purpose.

Competitive Indirect Heterologous Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is a generalized procedure based on methodologies reported for the development of immunoassays for small molecules like fipronil.[2]

1. Reagents and Materials:

  • Coating antigen (e.g., a hapten-protein conjugate)

  • Specific antibody (monoclonal or polyclonal)

  • Standard solutions of the parent compound (e.g., this compound) and its derivatives

  • Enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stopping solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • 96-well microtiter plates

2. Procedure:

  • Coating: Microtiter plates are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: Plates are washed three times with washing buffer.

  • Blocking: Non-specific binding sites are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.

  • Washing: Plates are washed three times with washing buffer.

  • Competitive Reaction: A mixture of the specific antibody and either the standard solution of the parent compound or a derivative is added to the wells. The plate is then incubated for 1-2 hours at 37°C.

  • Washing: Plates are washed three times with washing buffer.

  • Secondary Antibody Incubation: Enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed five times with washing buffer.

  • Substrate Reaction: Substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The reaction is stopped by adding the stopping solution.

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

12. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the parent compound.

  • The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is determined from the standard curve.

  • The cross-reactivity of each derivative is calculated using the following formula: % Cross-Reactivity = (IC50 of parent compound / IC50 of derivative) x 100

Visualizing Experimental Workflows and Logical Relationships

Diagrams are powerful tools for illustrating complex processes and concepts. The following visualizations, created using the DOT language, depict a typical experimental workflow for cross-reactivity testing and the underlying principle of structural similarity leading to cross-reactivity.

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coat Plate Coat Plate Wash Plate 1 Wash Plate 1 Coat Plate->Wash Plate 1 Block Plate Block Plate Wash Plate 1->Block Plate Wash Plate 2 Wash Plate 2 Block Plate->Wash Plate 2 Add Antibody & Analyte Add Antibody & Analyte Wash Plate 2->Add Antibody & Analyte Incubate 1 Incubate 1 Add Antibody & Analyte->Incubate 1 Wash Plate 3 Wash Plate 3 Incubate 1->Wash Plate 3 Add Secondary Antibody Add Secondary Antibody Wash Plate 3->Add Secondary Antibody Incubate 2 Incubate 2 Add Secondary Antibody->Incubate 2 Wash Plate 4 Wash Plate 4 Incubate 2->Wash Plate 4 Add Substrate Add Substrate Wash Plate 4->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance

Caption: A generalized workflow for a competitive ELISA used in cross-reactivity studies.

structural_similarity Antibody Antibody Parent Compound Parent Compound Antibody->Parent Compound High Affinity Binding Derivative A (High Similarity) Derivative A (High Similarity) Antibody->Derivative A (High Similarity) Cross-Reactivity (Binding Occurs) Derivative B (Low Similarity) Derivative B (Low Similarity) Antibody->Derivative B (Low Similarity) No/Low Cross-Reactivity (No/Weak Binding)

Caption: The relationship between structural similarity and antibody cross-reactivity.

Concluding Remarks

The assessment of cross-reactivity is a critical step in the development of specific immunoassays for small molecules. While this guide could not provide direct comparative data for this compound derivatives due to a lack of publicly available studies, it furnishes researchers with the necessary framework and methodologies to conduct such investigations. By following standardized protocols, presenting data clearly, and understanding the principles of antibody-analyte interactions, scientists can effectively characterize the specificity of their assays and ensure the reliability of their findings. The provided examples and visualizations serve as a practical starting point for designing and executing robust cross-reactivity studies for any small molecule of interest.

References

Performance Evaluation of 2-Propoxyacetic Acid in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 2-propoxyacetic acid in various reaction media, supported by extrapolated experimental data based on established principles of organic chemistry. The information is intended to guide researchers in selecting optimal conditions for reactions involving this compound, a valuable building block in pharmaceutical synthesis and materials science.

Introduction

This compound is a carboxylic acid derivative with a terminal ether linkage, lending it unique solubility and reactivity characteristics.[1][2] Its utility in the synthesis of esters and other derivatives is significantly influenced by the choice of reaction medium.[3][4][5][6] This guide explores the impact of different solvent classes on the reaction kinetics and equilibrium of esterification reactions involving this compound.

Comparative Performance in Different Reaction Media

The efficiency of esterification reactions is profoundly affected by the solvent's polarity and its ability to solvate reactants and transition states.[7][8][9] Generally, the reaction rate is influenced by how well the solvent stabilizes the charged intermediates formed during the reaction.[7]

Table 1: Hypothetical Performance Data for the Esterification of this compound with Ethanol

Reaction Medium (Solvent)Solvent TypeDielectric Constant (approx.)Reaction Time (hours)Yield (%)
TolueneNon-polar2.41265
Dichloromethane (DCM)Polar Aprotic9.1875
AcetonitrilePolar Aprotic37.5685
Dimethylformamide (DMF)Polar Aprotic36.7590
Ethanol (Reactant & Solvent)Polar Protic24.51070
WaterPolar Protic80.124<10

Analysis of Performance Data:

  • Non-polar solvents , such as toluene, generally result in slower reaction rates and lower yields due to their inability to effectively stabilize the polar transition state of the esterification reaction.

  • Polar aprotic solvents , like acetonitrile and DMF, often provide a good balance of reactant solubility and transition state stabilization, leading to faster reactions and higher yields.[3][4][6] They can accelerate the reaction by solvating the cationic intermediate without strongly solvating the nucleophile (the alcohol).

  • Polar protic solvents , such as ethanol (when also used as a reactant) and water, can hinder the reaction.[9][10] While they can dissolve the reactants, they also form strong hydrogen bonds with the alcohol nucleophile, reducing its reactivity. In the case of water, the equilibrium of the Fischer esterification is shifted towards the reactants, leading to very low yields.[11][12]

Experimental Protocols

A detailed methodology for a representative experiment is provided below.

Experiment: Fischer Esterification of this compound with Ethanol in Acetonitrile

Objective: To synthesize ethyl 2-propoxyacetate and evaluate the reaction yield in a polar aprotic solvent.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (1.2 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~5 mol%)

  • Anhydrous Acetonitrile

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard Glassware for Reflux and Extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and anhydrous acetonitrile.

  • Stir the mixture until the acid is fully dissolved.

  • Add anhydrous ethanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-propoxyacetate.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Visualizations

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ H_plus->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol ROH Ethanol ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester H2O Water Water_Loss->H2O Protonated_Ester->H_plus Ester Ethyl 2-Propoxyacetate Protonated_Ester->Ester - H+

Caption: Mechanism of acid-catalyzed Fischer esterification.

Diagram 2: Experimental Workflow for Solvent Screening

Solvent_Screening_Workflow Start Start: Select Solvents for Screening Setup Set up Parallel Reactions (this compound + Ethanol + Catalyst) Start->Setup Solvent_Addition Add Different Solvent to Each Reaction Setup->Solvent_Addition Reaction Run Reactions Under Identical Conditions (Temperature, Time, Stirring) Solvent_Addition->Reaction Quench Quench Reactions and Work-up Reaction->Quench Analysis Analyze Yield and Purity (GC-MS, NMR) Quench->Analysis Comparison Compare Results and Identify Optimal Solvent Analysis->Comparison End End Comparison->End

Caption: Workflow for evaluating solvent effects on reaction performance.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Propoxyacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-propoxyacetic acid, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[1]

In the event of a spill, immediately evacuate the area and remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1] The collected material and contaminated surfaces must then be treated as hazardous waste and disposed of accordingly.

Step-by-Step Disposal Procedures

The disposal of this compound is governed by federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] Improper disposal, such as pouring the chemical down the drain, is strictly prohibited.[4][5]

Step 1: Waste Identification and Classification

All chemical waste must be properly identified. Based on its properties as a carboxylic acid, this compound waste is classified as corrosive. If the pH of the waste solution is less than or equal to 2, it would be categorized under the RCRA waste code D002 for corrosive hazardous waste.[4][6]

Step 2: Waste Segregation and Collection

  • Do Not Mix: Never mix this compound waste with other chemical waste streams, especially bases or oxidizers, to prevent violent reactions.[7]

  • Dedicated Container: Collect this compound waste in a dedicated, properly labeled container.[4][5] The container must be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of any other components in the mixture.[5][8]

Step 3: On-site Storage

  • Satellite Accumulation Areas (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[3][4]

  • Secondary Containment: To prevent the spread of potential leaks, always place the primary waste container within a larger, chemically resistant secondary containment bin or tray.[8]

  • Storage Limits: Laboratories are typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time.[3][4]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for a designated period (often not to exceed one year), contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[3]

  • Licensed Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the this compound at an approved treatment, storage, and disposal facility (TSDF).[1][3]

Disposal Considerations Summary

ConsiderationProcedureRationale
Regulatory Compliance Adhere to EPA (RCRA), state, and local hazardous waste regulations.Ensures legal and safe disposal, avoiding penalties and environmental harm.[1][3]
Waste Characterization Classify as corrosive waste (likely D002 if pH ≤ 2).Determines proper handling, storage, and disposal pathways.[4][6]
Segregation Collect in a dedicated container; do not mix with other chemicals.Prevents dangerous chemical reactions and ensures proper treatment.[7]
Containerization Use a compatible, sealed, and clearly labeled container.Prevents leaks, spills, and misidentification of the waste.[4][5]
On-Site Storage Store in a designated Satellite Accumulation Area with secondary containment.Minimizes risk of exposure and environmental contamination within the lab.[4][8]
Final Disposal Arrange for pickup by a licensed hazardous waste vendor through your EHS department.Ensures waste is transported and treated at a permitted facility in a "cradle-to-grave" approach.[1][3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

A This compound Waste Generated B Is the waste in a pure or concentrated form? A->B C Collect in a dedicated, labeled hazardous waste container. B->C Yes D Is the waste a dilute aqueous solution (<10%)? B->D No F Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. C->F D->C No E Consult with EHS for neutralization and drain disposal approval. (Generally not recommended) D->E Yes E->C Approval Denied G Contact EHS for waste pickup by a licensed vendor. F->G H Disposal at an approved TSDF. G->H

References

Essential Safety and Logistical Information for Handling 2-Propoxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 2-Propoxyacetic acid. Given the limited availability of specific quantitative safety data for this compound, this document incorporates data from the closely related and structurally similar compound, 2-Butoxyacetic acid, to provide a conservative framework for safe handling. All users should treat this compound with a high degree of caution, assuming it possesses similar or greater hazards than 2-Butoxyacetic acid.

Hazard Identification and Quantitative Data

This compound is classified as a skin, eye, and respiratory irritant. It may cause serious eye damage and skin irritation. Due to the absence of specific exposure limits and toxicity data for this compound, the following table includes data for 2-Butoxyacetic acid as a safety reference.

ParameterValue (for 2-Butoxyacetic acid)Reference and Notes
Occupational Exposure Limits
NIOSH REL5 ppm (Time-Weighted Average)For 2-Butoxyethanol, the precursor to 2-Butoxyacetic acid.[1][2] This value is often used as a guideline for the acid metabolite.
OSHA PEL50 ppmFor 2-Butoxyethanol.[2]
Toxicity Data
Acute Oral LD50 (Rat)2,400 - 3,000 mg/kgFor 2-Butoxyethanol acetate, a related compound.[1][3]
Glove Breakthrough Times
Nitrile Gloves (disposable)Poor (breakthrough in <10 minutes) for single layer. Good (breakthrough >10 minutes) for double or triple layers.Data for 2-Butoxyethanol.[4]
Nitrile/Neoprene Gloves240-480 minutesFor specific models of chemically resistant gloves against 2-Butoxyethanol.[5]
Butyl Rubber>480 minutesFor specific models of chemically resistant gloves against 2-Butoxyethanol.[5]

Note: The information presented above for 2-Butoxyacetic acid and its precursors should be used as a conservative guide for handling this compound. The actual hazards of this compound may vary.

Operational Plan: Step-by-Step Guidance for Safe Handling

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a certified chemical fume hood is mandatory.[6][7]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles are required at all times.[8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific data for this compound, it is recommended to use gloves with high resistance to corrosive materials, such as butyl rubber or thicker nitrile/neoprene composite gloves.[5] For incidental contact, double-gloving with disposable nitrile gloves may be considered, but gloves should be changed immediately upon contamination.[4]

  • Body Protection: A lab coat is mandatory. For larger quantities or when there is a higher risk of splashes, a chemically resistant apron should be worn.[6]

  • Footwear: Closed-toe shoes are required in the laboratory.

Handling Procedures
  • Preparation: Before handling, review the Safety Data Sheet (SDS) for this compound.[6] Prepare all necessary equipment and materials in the designated work area (preferably a fume hood).

  • Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Dilution: If diluting, always add the acid to the diluent (e.g., water) slowly, never the other way around, to prevent a violent exothermic reaction and splashing.[7][9]

  • Heating: Avoid heating this compound unless specifically required by a validated protocol. If heating is necessary, do so in a controlled manner within a fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[10]

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.[8][11]

    • Slowly neutralize the spill with a weak base like sodium bicarbonate.[10]

    • Carefully sweep the neutralized material into a designated waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

Disposal Plan

Waste Collection
  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container.[12] The container should be made of a material resistant to corrosives, such as high-density polyethylene (HDPE).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive").[12]

  • Storage: Store the waste container in a designated satellite accumulation area. The container must be kept closed at all times except when adding waste.[12] Ensure secondary containment is used to prevent spills.

Neutralization (for small quantities of dilute waste)
  • Procedure: For very small quantities of dilute aqueous waste, neutralization may be an option, subject to institutional and local regulations.[13][14]

    • Perform the neutralization in a fume hood.

    • Slowly add a weak base (e.g., sodium bicarbonate or a 1M sodium hydroxide solution) to the acidic waste while stirring.

    • Monitor the pH of the solution.

    • Once the pH is between 6.0 and 8.0, the neutralized solution may be suitable for drain disposal, followed by flushing with a large amount of water, as permitted by local regulations.[13]

  • Caution: This procedure should only be performed by trained personnel. The neutralization process can be exothermic.

Final Disposal
  • Professional Disposal: All concentrated and significantly contaminated this compound waste must be disposed of through your institution's hazardous waste management program.[10] Do not attempt to dispose of this waste through the regular trash or sewer system.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[12] After rinsing, the container can be disposed of according to institutional guidelines.

Experimental Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handling1 Dispense/Use Chemical prep3->handling1 handling2 Collect Waste in Labeled Container handling1->handling2 cleanup1 Decontaminate Workspace handling2->cleanup1 disposal1 Store Waste in Secondary Containment handling2->disposal1 cleanup2 Doff PPE cleanup1->cleanup2 cleanup3 Wash Hands Thoroughly cleanup2->cleanup3 disposal2 Arrange for Professional Hazardous Waste Pickup disposal1->disposal2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.